Celecoxib
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Record name | celecoxib | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Celecoxib | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022777 | |
| Record name | Celecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
529.0±60.0 | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Pale yellow solid | |
CAS No. |
169590-42-5 | |
| Record name | Celecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Celecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | celecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | celecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Celecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CELECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Celecoxib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157-159, 157-159 °C, 101.7 - 103.9 °C | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Celecoxib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanisms of Celecoxib in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its anti-neoplastic properties, which extend beyond its well-established anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms by which celecoxib exerts its anti-cancer effects, targeting key cellular processes such as apoptosis, cell cycle progression, and angiogenesis. The guide delves into both COX-2-dependent and -independent pathways, offering detailed insights into the signaling cascades modulated by celecoxib. Quantitative data from in vitro and in vivo studies are summarized in structured tables for comparative analysis. Furthermore, detailed protocols for key experimental assays and visual diagrams of signaling pathways are provided to facilitate further research and drug development efforts in this promising area of oncology.
Introduction
The aberrant expression of cyclooxygenase-2 (COX-2) is a hallmark of many malignancies, contributing to a microenvironment that fosters tumor growth, invasion, and resistance to therapy.[1] Celecoxib, by selectively inhibiting COX-2, has demonstrated potent anti-tumor activity in a wide array of human cancers, including colorectal, breast, lung, and prostate cancers.[2] While the inhibition of prostaglandin synthesis is a key aspect of its action, a growing body of evidence reveals that celecoxib's anti-cancer efficacy is also mediated through a variety of COX-2-independent mechanisms.[3] This guide will explore the multifaceted mechanisms of celecoxib in cancer cells.
Data Presentation: Quantitative Effects of Celecoxib
The following tables summarize the quantitative effects of celecoxib on cancer cell lines and preclinical tumor models, providing a comparative reference for its potency and efficacy.
Table 1: IC50 Values of Celecoxib in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Cervical Cancer | HeLa | 40 | [4] |
| Breast Cancer | MDA-MB-231 | Not specified, dose-dependent inhibition | [5] |
| Breast Cancer | SK-BR-3 | Not specified, dose-dependent inhibition | [5] |
| Ovarian Cancer | Primary Cultures | 20-45 | [6] |
| Urothelial Carcinoma | T24 | 63.8 | [7] |
| Urothelial Carcinoma | 5637 | 60.3 | [7] |
| Nasopharyngeal Carcinoma | HNE1 | 32.86 | [8] |
| Nasopharyngeal Carcinoma | CNE1-LMP1 | 61.31 | [8] |
| Colorectal Cancer | HCT116 | Intermediate sensitivity | [9] |
| Hepatocellular Carcinoma | HepG2 | Intermediate sensitivity | [9] |
| Glioblastoma | U251 | 11.7 (most sensitive) | [9] |
Table 2: In Vivo Efficacy of Celecoxib in Preclinical Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Citation(s) |
| Meningioma | IOMM-Lee | 1500 ppm in chow | 66% | Reduced tumor volume, decreased blood vessel density, increased apoptosis. | [4] |
| Meningioma | CH157-MN | 1500 ppm in chow | 25% | Reduced tumor volume. | [4] |
| Meningioma | Benign Primary Culture | 1500 ppm in chow | 65% | Reduced tumor volume. | [4] |
| Prostate Cancer | PC3 | 750 ppm in chow | 52% | Dose-dependent inhibition of tumor growth, decreased cell proliferation and microvessel density. | [3] |
| Ovarian Cancer | KpB Mouse Model (obese) | Not specified | 66% | Decreased tumor weight. | [6] |
| Ovarian Cancer | KpB Mouse Model (non-obese) | Not specified | 46% | Decreased tumor weight. | [6] |
| Colorectal Cancer | HT-29 | 160 ppm/day (dietary) | 75% | Inhibition of tumor and stromal cell proliferation, increased apoptosis. | [10] |
| Colorectal Cancer | HCT-116 | 160 ppm/day (dietary) | 74% | Inhibition of tumor and stromal cell proliferation, increased apoptosis. | [10] |
Core Mechanisms of Action
Celecoxib's anti-cancer activity is multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and inhibition of angiogenesis through both COX-2 dependent and independent signaling pathways.
Induction of Apoptosis
Celecoxib is a potent inducer of apoptosis in various cancer cell lines.[2] This programmed cell death is triggered through multiple pathways:
-
Mitochondrial (Intrinsic) Pathway: Celecoxib can directly target mitochondria, leading to increased production of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[11][12] This process activates caspase-9 and subsequently caspase-3, executing the apoptotic cascade.[12] Notably, this mitochondrial pathway can be independent of Bcl-2 expression.[2]
-
Death Receptor (Extrinsic) Pathway: Celecoxib can upregulate the expression of death receptors, such as TRAILR1 and TRAILR2, on the surface of cancer cells, sensitizing them to apoptosis initiated by their respective ligands.[13]
-
Endoplasmic Reticulum (ER) Stress: Celecoxib can induce ER stress, leading to the activation of caspase-4 and subsequent apoptosis.[14]
-
Inhibition of Anti-Apoptotic Proteins: Celecoxib has been shown to downregulate the expression of anti-apoptotic proteins like Mcl-1 and survivin.[2]
Cell Cycle Arrest
Celecoxib can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell type and drug concentration.[15][16] Key mechanisms include:
-
Upregulation of Cell Cycle Inhibitors: Celecoxib can increase the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[16][17]
-
Downregulation of Cyclins and CDKs: The expression of key cell cycle regulators like cyclin D1, cyclin B1, CDK2, and CDK4 can be downregulated by celecoxib treatment.[3][15][16]
Inhibition of Angiogenesis
By cutting off the blood supply to tumors, celecoxib can effectively stifle their growth and metastasis.[18] This anti-angiogenic effect is achieved through:
-
Inhibition of Vascular Endothelial Growth Factor (VEGF): Celecoxib can suppress the expression of VEGF, a potent pro-angiogenic factor, in tumor cells.[18][19] This can occur through the inhibition of the Sp1 transcription factor.[19]
-
Direct Effects on Endothelial Cells: Celecoxib can directly induce apoptosis in endothelial cells, further contributing to the reduction of tumor microvessel density.[18]
Key Signaling Pathways Modulated by Celecoxib
Celecoxib's influence on apoptosis, cell cycle, and angiogenesis is orchestrated through its modulation of several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB is a pivotal regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers.[20] Celecoxib can inhibit the NF-κB signaling pathway through a COX-2-independent mechanism by:
-
Inhibiting IκBα Kinase (IKK) and Akt activation: This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[21]
-
Suppressing p65 Nuclear Translocation: By preventing the nuclear translocation of the p65 subunit of NF-κB, celecoxib blocks its transcriptional activity.[21]
Akt Signaling Pathway
The PI3K/Akt pathway is a crucial pro-survival pathway that is often hyperactivated in cancer. Celecoxib can inhibit this pathway, thereby promoting apoptosis. This is achieved by:
-
Decreasing Akt Phosphorylation: Celecoxib treatment leads to a reduction in the phosphorylation and activation of Akt.[1]
-
Downstream Effects: Inhibition of Akt leads to the modulation of downstream targets involved in cell survival and apoptosis.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor that promotes cell proliferation and survival. Celecoxib has been shown to suppress the STAT3 pathway by:
-
Inhibiting STAT3 Phosphorylation: Celecoxib can inhibit both constitutive and IL-6-induced phosphorylation of STAT3.[22][23]
-
Downregulating Downstream Targets: The inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, including the anti-apoptotic proteins survivin, Mcl-1, and Bcl-2, as well as the cell cycle regulator cyclin D1.[22]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of celecoxib in cancer cells.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of celecoxib (e.g., 0, 10, 25, 50, 75, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of celecoxib for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[24][25][26][27]
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with celecoxib, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt, p-STAT3, STAT3, p-p65, p65, cyclin D1, β-actin) overnight at 4°C.[28][29]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by celecoxib and a typical experimental workflow.
Signaling Pathways
Caption: Celecoxib's multi-pronged attack on cancer cell signaling.
Experimental Workflow
Caption: A typical workflow for studying celecoxib's effects on cancer cells.
Conclusion
Celecoxib presents a compelling case as a multi-targeted agent for cancer therapy. Its ability to induce apoptosis, halt the cell cycle, and inhibit angiogenesis through both COX-2 dependent and independent mechanisms underscores its therapeutic potential. The detailed molecular pathways and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-cancer properties of celecoxib and its analogs. Future research should continue to focus on elucidating the intricate details of its COX-2-independent mechanisms and on identifying predictive biomarkers to guide its clinical application for personalized cancer treatment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits prostate cancer growth: evidence of a cyclooxygenase-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib induced apoptosis against different breast cancer cell lines by down-regulated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Celecoxib inhibits mitochondrial O2 consumption, promoting ROS dependent death of murine and human metastatic cancer cells via the apoptotic signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Cell Cycle Modulation by Celecoxib at Different Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Effects of celecoxib on the proliferation and apoptosis of human colorectal cancer cell line HT-29] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Celecoxib enhances doxorubicin-induced cytotoxicity in MDA-MB231 cells by NF-kappaB-mediated increase of intracellular doxorubicin accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Celecoxib induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Celecoxib inhibits STAT3 phosphorylation and suppresses cell migration and colony forming ability in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 28. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Unveiling the Off-Target Mechanisms: A Technical Guide to Celecoxib's COX-2 Independent Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has long been a cornerstone in the management of inflammation and pain. However, a growing body of evidence reveals that its therapeutic effects, particularly in oncology, extend beyond COX-2 inhibition. This technical guide delves into the core COX-2 independent signaling pathways modulated by celecoxib, providing a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further research and drug development in this evolving field.
Inhibition of the PDK1/Akt Signaling Pathway
A pivotal COX-2 independent mechanism of celecoxib involves the direct inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of the pro-survival Akt signaling cascade. By targeting PDK1, celecoxib effectively curtails the downstream effects of Akt, including cell proliferation, survival, and therapeutic resistance.
Quantitative Data:
| Parameter | Cell Line | Value | Reference |
| IC50 (PDK1 Inhibition) | in vitro assay | 3.5 µM | [1] |
| IC50 (Akt Activation) | PC-3 (Prostate Cancer) | 28 µM | [2] |
| IC50 (Cell Viability) | T24 (Bladder Cancer) | 63.8 µM | [3] |
| IC50 (Cell Viability) | 5637 (Bladder Cancer) | 60.3 µM | [3] |
| IC50 (Cell Viability) | HNE1 (Nasopharyngeal Carcinoma) | 32.86 µM | [4] |
| IC50 (Cell Viability) | CNE1-LMP1 (Nasopharyngeal Carcinoma) | 61.31 µM | [4] |
| IC50 (Cell Viability) | Hematopoietic and Epithelial Cell Lines | 35-65 µM | [5] |
Experimental Protocol: In Vitro PDK1 Kinase Assay
This assay quantifies the inhibitory effect of celecoxib on PDK1 activity.
Materials:
-
Recombinant PDK1 enzyme
-
PDK1 substrate (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT
-
Celecoxib (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, DTT, and the PDK1 substrate.
-
Add varying concentrations of celecoxib or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding recombinant PDK1 and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[2]
Induction of Endoplasmic Reticulum (ER) Stress
Celecoxib can trigger ER stress, leading to the activation of the Unfolded Protein Response (UPR). Prolonged or overwhelming ER stress ultimately culminates in apoptosis, providing another avenue for its anti-cancer activity. Key markers of celecoxib-induced ER stress include the upregulation of Glucose-Regulated Protein 78 (GRP78) and C/EBP homologous protein (CHOP).[6][7][8][9]
Quantitative Data:
| Cell Line | Celecoxib Concentration | Effect on ER Stress Markers | Reference |
| NTUB1 (Urothelial Carcinoma) | 100 µM | Increased expression of IRE-1α, GRP78, and CHOP | [10][11] |
| T24 (Urothelial Carcinoma) | 100 µM | Increased expression of IRE-1α, GRP78, and CHOP | [10][11] |
| U251 (Glioblastoma) | 50 µM | Time-dependent increase in CHOP and GRP78 | [12] |
| Thioacetamide-induced cirrhotic rats | N/A | Decreased expression of GRP78 and CHOP | [6] |
Experimental Protocol: Western Blot for GRP78 and CHOP
This protocol details the detection of GRP78 and CHOP protein levels as indicators of ER stress.
Materials:
-
Cancer cell lines
-
Celecoxib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of celecoxib for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[6][11]
Perturbation of Intracellular Calcium Homeostasis
Celecoxib disrupts intracellular calcium (Ca²⁺) homeostasis by inhibiting the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This inhibition leads to a sustained increase in cytosolic Ca²⁺ levels, which can trigger various cellular processes, including apoptosis.
Quantitative Data:
| Parameter | Cell Type | Value | Reference |
| EC50 (Intracellular Ca²⁺ Rise) | Human Osteoblasts | 10 µM | [13] |
| Effect of Extracellular Ca²⁺ Removal | Human Osteoblasts | 90% reduction in Ca²⁺ rise | [13] |
| Effect of L-type Ca²⁺ Channel Blockers | Human Osteoblasts | 30% reduction in Ca²⁺ rise | [13] |
Experimental Protocol: Measurement of Intracellular Calcium with Fura-2
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 to measure changes in intracellular Ca²⁺ concentration.
Materials:
-
Cells grown on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Celecoxib
-
Fluorescence microscopy system with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Load the cells with Fura-2 AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Fura-2 AM.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Perfuse the cells with buffer and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Introduce celecoxib into the perfusion buffer at the desired concentration.
-
Continuously record the fluorescence intensity at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular Ca²⁺ concentration.
-
Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations if required, using ionophores like ionomycin in the presence of known high and low Ca²⁺ concentrations.[14][15]
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Celecoxib has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling. This inhibition is often mediated through the suppression of Janus kinase 2 (JAK2).[16][17]
Quantitative Data:
| Cell Line | Celecoxib Concentration | Effect on STAT3 Phosphorylation | Reference |
| HNE1 (Nasopharyngeal Carcinoma) | 25 and 50 µmol/L | Significant reduction in STAT3 phosphorylation | [18] |
| CNE1-LMP1 (Nasopharyngeal Carcinoma) | 25 and 50 µmol/L | Significant reduction in STAT3 phosphorylation | [18][19] |
| Rhabdomyosarcoma cells | N/A | Inhibition of IL-6-induced and persistent STAT3 phosphorylation | [16] |
| Medulloblastoma-derived stem-like cells | N/A | Downregulation of phosphorylated-STAT3 | [20] |
Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to assess the effect of celecoxib on the phosphorylation status of STAT3.
Materials:
-
Cancer cell lines
-
Celecoxib
-
Lysis buffer with phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with celecoxib at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting as described in the ER stress protocol.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of STAT3 (e.g., at tyrosine 705).
-
After detection, the membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.
-
Quantify the band intensities and express the level of p-STAT3 relative to total STAT3.[17][18]
Suppression of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a critical regulator of development and is frequently dysregulated in cancer. Celecoxib and its non-COX-2 inhibitory derivatives can suppress this pathway by promoting the degradation of β-catenin and inhibiting the transcriptional activity of the β-catenin/TCF/LEF complex.[21][22]
Quantitative Data:
| Cell Line | Celecoxib Concentration | Effect on Wnt/β-catenin Signaling | Reference |
| LAMA-84 (Chronic Myeloid Leukemia) | 25 µM | Marked decrease in β-catenin protein expression | [21] |
| Glioblastoma cell lines | N/A | Downregulation of β-catenin and its target genes | [23] |
| Breast cancer stem cells | N/A | Decreased expression of β-catenin and Wnt target proteins | [24] |
Experimental Protocol: TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
Materials:
-
Cancer cell lines
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
A control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash)
-
A plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Celecoxib
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid.
-
After transfection, treat the cells with various concentrations of celecoxib.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity in celecoxib-treated cells to that in vehicle-treated cells.[24]
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses and promotes cell survival. Celecoxib has been demonstrated to inhibit the NF-κB signaling pathway, often by preventing the nuclear translocation of the p65 subunit.[25][26][27][28][29]
Quantitative Data:
| Cell Line | Condition | Effect of Celecoxib | Reference |
| H1299 (Lung Adenocarcinoma) | Cigarette smoke condensate-induced | Suppressed NF-κB activation | [27] |
| U373 and T98G (Glioblastoma) | TNF-α induced | Down-regulated NF-κB nuclear translocation and DNA binding activity | [26] |
| Rat renal mesangial cells | IL-1β stimulated | Increased nuclear translocation and DNA binding of NF-κB at high doses | [28] |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA binding activity of NF-κB.
Materials:
-
Nuclear protein extracts from celecoxib-treated and control cells
-
A double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin)
-
Poly(dI-dC) (a non-specific DNA competitor)
-
Binding buffer
-
Native polyacrylamide gel
-
For supershift assays: an antibody against an NF-κB subunit (e.g., p65)
Procedure:
-
Isolate nuclear proteins from cells treated with or without celecoxib and an NF-κB activator (e.g., TNF-α).
-
Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.
-
For supershift assays, pre-incubate the nuclear extracts with an anti-p65 antibody before adding the probe.
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Visualize the complexes by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
-
A decrease in the intensity of the shifted band in celecoxib-treated samples indicates reduced NF-κB DNA binding activity. A "supershifted" band in the presence of the antibody confirms the specificity of the NF-κB complex.[25][26]
Other Notable COX-2 Independent Pathways
Carbonic Anhydrase Inhibition
Unexpectedly, celecoxib has been found to be a potent inhibitor of several carbonic anhydrase (CA) isoforms, with inhibition constants in the nanomolar range. This off-target effect is attributed to the sulfonamide moiety of celecoxib. While the direct implications for its anti-cancer activity are still under investigation, the inhibition of tumor-associated CAs (e.g., CA IX and XII) may contribute to its therapeutic effects.
Reactive Oxygen Species (ROS) Generation
Several studies have indicated that celecoxib can induce the production of reactive oxygen species (ROS) in cancer cells. The resulting oxidative stress can damage cellular components and trigger apoptosis.
Conclusion
The anti-neoplastic effects of celecoxib are multifaceted and extend well beyond its well-established role as a COX-2 inhibitor. The modulation of key signaling pathways such as PDK1/Akt, ER stress, intracellular calcium, STAT3, Wnt/β-catenin, and NF-κB underscores the potential of celecoxib and its derivatives as valuable tools in cancer therapy. This technical guide provides a foundational understanding of these COX-2 independent mechanisms, offering detailed protocols and quantitative data to empower researchers in their quest to further elucidate and exploit these pathways for the development of novel and more effective cancer treatments.
References
- 1. Celecoxib induces apoptosis by inhibiting 3-phosphoinositide-dependent protein kinase-1 activity in the human colon cancer HT-29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib attenuates hepatocyte apoptosis by inhibiting endoplasmic reticulum stress in thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib upregulates endoplasmic reticulum chaperones that inhibit celecoxib-induced apoptosis in human gastric cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-regulation of glucose-regulated protein (GRP) 78 potentiates cytotoxic effect of celecoxib in human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Down-Regulation of Glucose-Regulated Protein (GRP) 78 Potentiates Cytotoxic Effect of Celecoxib in Human Urothelial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of celecoxib on Ca2+ movement and cell proliferation in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cyclo-oxygenase-2 inhibitor celecoxib perturbs intracellular calcium by inhibiting endoplasmic reticulum Ca2+-ATPases: a plausible link with its anti-tumour effect and cardiovascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Celecoxib inhibits STAT3 phosphorylation and suppresses cell migration and colony forming ability in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Celecoxib induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celecoxib induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Celecoxib inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. COXIBs and 2,5-dimethylcelecoxib counteract the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The nonsteroidal anti-inflammatory drug celecoxib suppresses the growth and induces apoptosis of human glioblastoma cells via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates activation of cigarette smoke-induced nuclear factor (NF)-kappaB by suppressing activation of IkappaBalpha kinase in human non-small cell lung carcinoma: correlation with suppression of cyclin D1, COX-2, and matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Celecoxib In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[1] While its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis via the COX-2 pathway, a growing body of in vitro research has unveiled a complex profile of off-target interactions.[2][3] These COX-2-independent effects involve the modulation of various ion channels, protein kinases, and other enzymes, leading to a cascade of downstream cellular events, including the induction of apoptosis.[2][3][4] Understanding these off-target activities is crucial for a comprehensive assessment of celecoxib's pharmacological profile, including its potential for therapeutic repurposing and for elucidating the mechanisms behind some of its adverse effects.
This technical guide provides an in-depth overview of the known off-target effects of celecoxib observed in in vitro settings. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows to support further research and drug development efforts.
Quantitative Data Summary: Off-Target Inhibition by Celecoxib
The following tables summarize the in vitro inhibitory activities of celecoxib against various off-target molecules. These values, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), provide a quantitative measure of celecoxib's potency against these non-COX-2 targets.
Table 1: Inhibition of Voltage-Gated Ion Channels by Celecoxib
| Ion Channel | Cell Line/System | IC50 (µM) | Reference(s) |
| hERG (KV11.1) | HEK-293 Cells | 6.0 | [5] |
| SCN5A (NaV1.5) | HEK-293 Cells | 7.5 | [5] |
| KCNQ1 (KV7.1) | HEK-293 Cells | 3.5 | [5] |
| KCNQ1/MinK | HEK-293 Cells | 3.7 | [5] |
| KCND3/KChiP2 (KV4.3) | CHO Cells | 10.6 | [5] |
| KV1.3 | CHO Cells | 5.0 | [6] |
| L-type Ca2+ Channel | Guinea Pig Cardiomyocytes | 10.6 | [6] |
| L-type Ca2+ Channel | Drosophila Larval Muscles | 76.0 | [6] |
Table 2: Inhibition of Protein Kinases by Celecoxib
| Kinase | Assay Type | IC50 (µM) | Reference(s) |
| PDK1 | In vitro kinase assay | Micromolar range | [3] |
| Akt (downstream effect) | HUVECs | 28 | [7] |
| CDK2/cyclin E | HUVECs | 26 | [7] |
Table 3: Inhibition of Carbonic Anhydrases by Celecoxib
| Carbonic Anhydrase Isozyme | Inhibition Constant (Ki) (nM) | Reference(s) |
| CA I | 25 | [2] |
| CA II | 45 | [2] |
| CA IV | 38 | [2] |
| CA IX | 28 | [2] |
Signaling Pathways Modulated by Celecoxib (COX-2 Independent)
Celecoxib has been shown to influence several critical signaling pathways independently of its COX-2 inhibitory activity. These interactions are often implicated in its anti-neoplastic effects observed in vitro.
PI3K/Akt Signaling Pathway
Celecoxib can directly inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the pro-survival kinase Akt.[3] Inhibition of PDK1 by celecoxib prevents the phosphorylation and subsequent activation of Akt, leading to the downstream induction of apoptosis.[3][8]
Caption: Celecoxib-mediated inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Celecoxib has been demonstrated to inhibit the activation of the transcription factor NF-κB. It can suppress the degradation and phosphorylation of IκBα and reduce IKK activity, which ultimately prevents the nuclear translocation of the NF-κB p65 subunit.[1][9] This inhibition of NF-κB activity can contribute to the pro-apoptotic effects of celecoxib.
Caption: Inhibition of the NF-κB signaling pathway by celecoxib.
Apoptosis Induction Pathways
Celecoxib can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: Celecoxib can upregulate the expression of death receptor 5 (DR5), sensitizing cells to apoptosis induced by its ligand, TRAIL.[10] This leads to the activation of caspase-8 and the subsequent executioner caspase cascade.[10]
-
Intrinsic Pathway: Celecoxib can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9.[4] This process appears to be independent of Bcl-2 overexpression.[11]
Caption: Celecoxib-induced apoptosis via extrinsic and intrinsic pathways.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the off-target effects of celecoxib.
Whole-Cell Patch Clamp for Ion Channel Inhibition
This technique is the gold standard for studying the effects of compounds on ion channel activity.
Caption: Experimental workflow for a whole-cell patch clamp assay.
Detailed Methodology:
-
Cell Preparation: Culture cells stably or transiently expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG).
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Recording:
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV for hERG).
-
Apply a specific voltage protocol to elicit ionic currents. For hERG, a depolarizing step to +40 mV followed by a repolarizing ramp to -80 mV is common.[12]
-
-
Drug Application: Perfuse the cells with an external solution containing various concentrations of celecoxib.
-
Data Acquisition and Analysis:
-
Record the ionic currents before and after drug application.
-
Measure the peak tail current to assess channel activity.
-
Plot the percentage of current inhibition against the logarithm of the celecoxib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
These assays are used to determine the direct inhibitory effect of celecoxib on purified kinase activity.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Methodology (using ADP-Glo™ as an example for PDK1):
-
Reagent Preparation: Prepare solutions of recombinant PDK1, a suitable peptide substrate, and ATP in kinase buffer.
-
Inhibitor Preparation: Prepare serial dilutions of celecoxib in DMSO and then in kinase buffer.
-
Kinase Reaction:
-
In a multi-well plate, add the diluted celecoxib or vehicle control.
-
Add the PDK1 enzyme and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP and measure the luminescent signal using the Kinase Detection Reagent.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each celecoxib concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]
Caspase Activity Assay
This assay quantifies the activity of key apoptosis-executing enzymes.
Caption: Workflow for a fluorometric caspase activity assay.
Detailed Methodology (Fluorometric):
-
Cell Treatment: Culture cells and treat with various concentrations of celecoxib for a specified time to induce apoptosis.
-
Cell Lysis: Lyse the cells to release the cytosolic contents, including active caspases.
-
Assay Reaction:
-
Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3 or Ac-LEHD-AFC for caspase-9) to the cell lysate.
-
Incubate at 37°C to allow the active caspases to cleave the substrate.
-
-
Detection: Measure the fluorescence of the released fluorophore using a fluorometer.
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity. Calculate the fold-increase in activity compared to untreated control cells.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.
Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Detailed Methodology:
-
Nuclear Extract Preparation: Treat cells with an NF-κB activator (e.g., TNFα) in the presence or absence of celecoxib. Isolate the nuclear proteins.
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (if using a radioactive label) or chemiluminescence (if using a non-radioactive label). A "shifted" band indicates the presence of a protein-DNA complex.
-
Analysis: A decrease in the intensity of the shifted band in the presence of celecoxib indicates inhibition of NF-κB DNA binding activity.
Conclusion
The in vitro off-target effects of celecoxib are extensive and pharmacologically significant. Its ability to modulate ion channels, inhibit key signaling kinases like PDK1, and interfere with the NF-κB pathway, all independent of its COX-2 inhibitory function, highlights a complex molecular profile. These interactions are fundamental to the COX-2-independent induction of apoptosis observed in numerous cancer cell lines. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate these off-target activities. A deeper understanding of these mechanisms will be instrumental in exploring the full therapeutic potential of celecoxib and in developing safer and more effective therapeutic strategies.
References
- 1. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 8. Celecoxib induces hepatic stellate cell apoptosis through inhibition of Akt activation and suppresses hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nonsteroidal anti-inflammatory drug celecoxib suppresses the growth and induces apoptosis of human glioblastoma cells via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinPGx [clinpgx.org]
- 12. fda.gov [fda.gov]
- 13. promega.com [promega.com]
A Technical Guide to the Synthesis and Activity of Celecoxib Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.
Core Concepts: The Significance of COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid.[1] Two main isoforms of this enzyme have been identified: COX-1, a constitutive enzyme involved in physiological functions such as gastrointestinal cytoprotection, and COX-2, an inducible enzyme that is upregulated during inflammation and plays a major role in pain and fever.[1][2] Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] Selective COX-2 inhibitors, such as celecoxib, were developed to provide anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[2][3]
The general structure of celecoxib and other "coxibs" features a central 1,2-diarylheterocycle with bulky side chains and a sulfonamide group.[2] This structural arrangement allows for selective binding to the hydrophobic pocket of the COX-2 enzyme, which is not present in COX-1.[2]
Synthesis of Celecoxib and its Analogs
The core structure of celecoxib and its analogs is typically a 1,5-diarylpyrazole. A common synthetic route involves the Claisen condensation of an appropriate acetophenone with a trifluoroacetate to form a 1,3-diketone intermediate.[4] This diketone is then condensed with a substituted hydrazine to yield the desired 1,5-diarylpyrazole.[4]
A variety of structural modifications have been explored to enhance the potency, selectivity, and pharmacokinetic properties of celecoxib analogs. These modifications primarily focus on three key areas: the sulfonamide moiety, the trifluoromethyl group, and the two phenyl rings.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic scheme for 1,5-diarylpyrazole-based celecoxib analogs.
Structure-Activity Relationships (SAR)
Extensive SAR studies have been conducted on celecoxib analogs to understand the structural requirements for potent and selective COX-2 inhibition.[5]
Modifications of the Sulfonamide Moiety
The sulfonamide group of celecoxib is a key pharmacophore that interacts with a secondary pocket in the COX-2 enzyme.[6] Bioisosteric replacement of the sulfonamide group with other functionalities has been a major area of investigation.
-
Cyano and Carbothioamide Groups: Replacement of the sulfonamide with a cyano group, which can be further converted to a carbothioamide, has yielded compounds with promising anti-inflammatory activity and selective COX-2 inhibition.[7]
-
Azido Group: The substitution of the sulfonamide with a dipolar azido group has been shown to result in potent and highly selective COX-2 inhibitors.[8][9] Molecular modeling studies suggest that the azido group can be inserted deep into the secondary pocket of the COX-2 binding site, interacting with Arg(513).[9]
-
N-Substituted Sulfonamides: Synthesis of analogs with N-substitution on the sulfonamide moiety has also been explored, with some derivatives showing selective COX-2 inhibitory activity.[10]
Modifications of the Phenyl Rings
The two phenyl rings of celecoxib play a crucial role in binding to the active site of the COX enzyme.
-
Substituents on the 5-Phenyl Ring: The tolyl group (4-methylphenyl) at the 5-position of the pyrazole ring is important for activity. Replacement of this group with other substituted phenyl rings has been investigated to optimize potency and selectivity.[5]
-
Replacement of the 5-Phenyl Ring: In some studies, the tolyl ring has been replaced with other cyclic systems, such as an N-difluoromethyl-1,2-dihydropyrid-2-one moiety, to develop dual 5-lipoxygenase (5-LOX) and COX-2 inhibitors.[11]
Modifications of the Trifluoromethyl Group
The trifluoromethyl group at the 3-position of the pyrazole ring contributes to the overall electronic and steric properties of the molecule.
-
Replacement with other groups: While the trifluoromethyl group is a common feature, some studies have explored its replacement with other moieties to modulate activity.
Biological Activity of Celecoxib Analogs
A wide range of celecoxib analogs have been synthesized and evaluated for their biological activity, primarily focusing on their in vitro COX-1 and COX-2 inhibitory activity and their in vivo anti-inflammatory effects.
In Vitro COX Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected celecoxib analogs. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | - | 7.7 | 0.07 | 110 | [11] |
| Analog 1 | Replacement of tolyl with 2-chloropyridyl | 8.3 | 0.73 | 11.4 | [11] |
| Analog 2 | Replacement of tolyl with N-difluoromethyl-1,2-dihydropyrid-2-one | >100 | 0.19 | >526 | [11] |
| Analog 3 | Thymol-pyrazole hybrid | 13.6 | 0.043 | 316 | [3] |
| Analog 4 | Azido analog of rofecoxib | 159.7 | 0.196 | 812 | [9] |
| Analog 5 | Diarylpyrazole with cyano group | - | - | - | [7] |
| Analog 6 | Diarylpyrazole with carbothioamide group | - | - | - | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
In Vivo Anti-inflammatory Activity
The anti-inflammatory activity of celecoxib analogs is often evaluated using the carrageenan-induced rat paw edema model. This assay measures the ability of a compound to reduce swelling in the rat paw after injection of carrageenan, an inflammatory agent.
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Celecoxib | 10.8 (ED50) | 50 | [11] |
| Analog 1 | 27.7 (ED50) | 50 | [11] |
| Analog 2 | - | - | [11] |
| Analog 3 | - | Higher than celecoxib | [3] |
Note: ED50 is the dose that produces 50% of the maximal effect.
Signaling Pathway
The primary mechanism of action of celecoxib and its analogs is the inhibition of the COX-2 enzyme within the arachidonic acid cascade. This pathway is central to the inflammatory response.
Experimental Protocols
General Procedure for the Synthesis of 1,5-Diarylpyrazoles
A mixture of a 1,3-diketone (1 mmol) and a substituted hydrazine hydrochloride (1.1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired 1,5-diarylpyrazole.
In Vitro COX-1 and COX-2 Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using a whole-cell assay. The IC50 values are calculated from the concentration-response curves.
-
Cell Culture: Appropriate cell lines expressing COX-1 or COX-2 are cultured under standard conditions.
-
Incubation: The cells are pre-incubated with various concentrations of the test compounds for a specified period.
-
Arachidonic Acid Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of the compounds.
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: The test compounds are administered orally at a specific dose.
-
Carrageenan Injection: After a set period, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Conclusion
The 1,5-diarylpyrazole scaffold of celecoxib offers a versatile platform for the design and synthesis of novel selective COX-2 inhibitors. Extensive research has demonstrated that modifications to the sulfonamide moiety, the phenyl rings, and the trifluoromethyl group can significantly impact the potency, selectivity, and overall pharmacological profile of these analogs. The data and methodologies presented in this guide provide a solid foundation for further research and development in the quest for safer and more effective anti-inflammatory drugs.
References
- 1. Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors wi...: Ingenta Connect [ingentaconnect.com]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Biological Fate of Celecoxib: A Technical Guide to its Metabolites and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[1][2] Understanding the metabolic fate of celecoxib is paramount for a comprehensive assessment of its efficacy, safety profile, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the metabolism of celecoxib, focusing on the biological activity of its principal metabolites. We will delve into the quantitative data available, detail the experimental protocols used to assess their activity, and visualize the key metabolic and signaling pathways.
Metabolism of Celecoxib
Celecoxib undergoes extensive hepatic metabolism, with less than 3% of the drug being excreted unchanged.[1][3] The primary metabolic pathway is initiated by the hydroxylation of the methyl group, a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP2C9.[1][3] This initial step forms the primary alcohol metabolite, hydroxycelecoxib. Subsequently, hydroxycelecoxib is further oxidized to its corresponding carboxylic acid, carboxycelecoxib.[1][4] This latter step is facilitated by cytosolic alcohol dehydrogenases.[1] These three compounds—celecoxib, hydroxycelecoxib, and carboxycelecoxib—represent the key entities in the metabolic cascade. The carboxylic acid metabolite can also undergo glucuronidation to form its glucuronide conjugate, which is then excreted.[3][5]
The metabolic conversion of celecoxib is significantly influenced by genetic polymorphisms in the CYP2C9 enzyme. Individuals who are poor metabolizers due to variations in the CYP2C9 gene may have increased exposure to celecoxib, potentially heightening the risk of adverse effects.[1][2]
Biological Activity of Celecoxib and its Metabolites
The anti-inflammatory, analgesic, and antipyretic properties of celecoxib are attributed to its selective inhibition of the COX-2 enzyme.[1][6] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] In contrast, the COX-1 isoform is constitutively expressed and involved in homeostatic functions, such as gastrointestinal protection and platelet aggregation.[2]
Crucially, the major metabolites of celecoxib—hydroxycelecoxib and carboxycelecoxib—are considered to be pharmacologically inactive as inhibitors of both COX-1 and COX-2.[3][4] This has been established through in vitro models and is a key aspect of celecoxib's pharmacological profile.[3]
Quantitative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of celecoxib and the stated activity of its metabolites against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Biological Activity Notes |
| Celecoxib | ~15 - 82 | ~0.04 - 6.8 | >12 to >375 | Selective COX-2 inhibitor.[1][7] |
| Hydroxycelecoxib | Inactive | Inactive | Not Applicable | Considered pharmacologically inactive as a COX inhibitor.[3][4] |
| Carboxycelecoxib | Inactive | Inactive | Not Applicable | Considered pharmacologically inactive as a COX inhibitor.[3][4] |
IC50 values for celecoxib can vary depending on the specific assay conditions.
Experimental Protocols
The determination of the inhibitory activity of compounds against COX-1 and COX-2 is typically performed using a variety of in vitro and ex vivo assays. These protocols are essential for characterizing the potency and selectivity of NSAIDs and their metabolites.
Purified Enzyme Inhibition Assay
This in vitro assay directly measures the ability of a test compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against isolated COX-1 and COX-2 enzymes.
-
Methodology:
-
Purified human or ovine recombinant COX-1 and COX-2 enzymes are used.
-
The enzyme is pre-incubated with various concentrations of the test compound (e.g., celecoxib, hydroxycelecoxib, carboxycelecoxib) or a vehicle control.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of prostaglandin E2 (PGE2) produced, a primary product of the COX reaction, is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring enzyme activity within the cellular components of whole blood.
-
Objective: To determine the IC50 values of a test compound for COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes) in a whole blood matrix.
-
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Freshly drawn whole blood from healthy volunteers (who have not recently taken NSAIDs) is incubated with various concentrations of the test compound.
-
The blood is allowed to clot, which stimulates platelets to produce thromboxane A2 (TXA2) via COX-1. TXA2 is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
Serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using ELISA or RIA.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with the test compound.
-
Lipopolysaccharide (LPS) is added to the blood to induce the expression of COX-2 in monocytes.
-
The blood is incubated for a longer period (e.g., 24 hours) to allow for COX-2 induction and subsequent PGE2 synthesis.
-
Plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified by ELISA or RIA.
-
-
Data Analysis: The IC50 values for both COX-1 and COX-2 are calculated by determining the concentration of the test compound that causes a 50% reduction in the production of TXB2 or PGE2, respectively, compared to the vehicle-treated control.
-
Visualizing the Pathways
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of celecoxib, the COX-2 signaling pathway, and a typical experimental workflow for determining COX inhibition.
Conclusion
The metabolism of celecoxib is a well-characterized process that leads to the formation of pharmacologically inactive metabolites, namely hydroxycelecoxib and carboxycelecoxib.[3][4] This is a critical feature of celecoxib's disposition, as it implies that the parent drug is solely responsible for the observed therapeutic effects and that the metabolites do not contribute to either the efficacy or the potential for COX-related side effects. The inactivity of these metabolites has been confirmed through established in vitro experimental protocols that are the standard in the field of NSAID research. For drug development professionals, this understanding underscores the importance of focusing on the pharmacokinetics of the parent compound when evaluating its clinical performance and potential for drug interactions, particularly those involving the CYP2C9 enzyme system. Future research could further explore any potential off-target activities of these metabolites, although current evidence strongly indicates their biological inertness in the context of cyclooxygenase inhibition.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. (2000) | Neal M. Davies | 411 Citations [scispace.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
The Dichotomous Role of Celecoxib in Angiogenesis: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been extensively investigated for its anti-cancer properties, with a significant focus on its impact on angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis. Preclinical studies across a range of in vitro, in vivo, and ex vivo models have largely demonstrated an inhibitory effect on angiogenesis, primarily through the modulation of the COX-2/prostaglandin E2 (PGE2) and vascular endothelial growth factor (VEGF) signaling pathways. However, a nuanced understanding is emerging, with some studies reporting contradictory, pro-angiogenic effects under specific experimental conditions. This technical guide provides a comprehensive overview of the preclinical data on celecoxib's influence on angiogenesis, detailing the experimental methodologies employed, presenting quantitative data in a structured format, and visualizing the key signaling pathways and experimental workflows.
Core Mechanisms of Action: A Dual-Edged Sword
Celecoxib's primary mechanism of action is the selective inhibition of COX-2, an enzyme often overexpressed in malignant tissues and inflammatory sites.[1][2] This inhibition reduces the production of prostaglandins, such as PGE2, which are key mediators of inflammation and have been shown to promote angiogenesis.[3][4][5] The anti-angiogenic effects of celecoxib are attributed to both COX-2 dependent and independent pathways.
COX-2 Dependent Mechanisms:
-
Downregulation of VEGF: A predominant mechanism is the suppression of VEGF expression, a potent pro-angiogenic factor.[2][6][7] Celecoxib has been shown to inhibit VEGF expression at both the mRNA and protein levels in various cancer cell lines.[6] This is often mediated through the suppression of transcription factors like Sp1, which binds to the VEGF promoter.[6]
-
Inhibition of Endothelial Cell Functions: By reducing PGE2 levels, celecoxib can directly inhibit endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.[3][8] It can also induce apoptosis in angiogenic endothelial cells.[3][8]
COX-2 Independent Mechanisms:
-
Some of celecoxib's anti-tumor effects, including those on angiogenesis, may occur independently of its COX-2 inhibitory activity.[1][2] These can involve the modulation of other signaling molecules such as PDK1 and its downstream target AKT1, leading to apoptosis.[1]
Contradictory Pro-Angiogenic Effects:
-
Intriguingly, some studies have reported that celecoxib can induce VEGF expression and promote angiogenesis, particularly in glioma cell lines.[9] This effect was found to be mediated through the EGFR/p38-MAPK/Sp1 signaling axis.[9] Another study demonstrated that celecoxib nanoparticles could evoke therapeutic angiogenesis in both normal and ischemic tissues.[10] These findings highlight the complexity of celecoxib's actions and suggest that its effect on angiogenesis may be context-dependent, varying with cell type, dosage, and the specific preclinical model used.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Figure 1: Celecoxib's Impact on Angiogenesis Signaling Pathways.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative findings from various preclinical studies on celecoxib's impact on angiogenesis.
Table 1: In Vivo Anti-Angiogenic and Anti-Tumor Effects of Celecoxib
| Preclinical Model | Cancer Type | Celecoxib Dosage | Key Findings | Reference |
| Orthotopic Nude Mouse | Pancreatic Cancer (FG cells) | Dose-dependent | Significantly suppressed tumor angiogenesis, growth, and metastasis. Correlated with decreased Sp1 activity and VEGF expression. | [6] |
| Rat Corneal Micropocket Assay | FGF-2-induced Angiogenesis | 30 mg/kg/day p.o. | 78.6% inhibition of angiogenesis. 78% decrease in PGE2 and 68% decrease in TXB2. 2.5-fold increase in apoptosis and 65% decrease in proliferation of angiogenic cells. | [3][8] |
| Nude Mouse Xenograft | Human Colon Cancer (HT-29) | 160 ppm in diet | 67% inhibition of tumor growth. | [11] |
| Nude Mouse Xenograft | Human Colon Cancer (HCT116) | 160 ppm in diet | 50-75% reduction in tumor cell proliferation. 2.2-3.0-fold increase in tumor cell apoptosis. | [3] |
| Chick-CAM Assay | - | 500-2000 ppm | Dose-dependent suppression of microvascular density. | [7] |
| Murine A/J Mammary Adenocarcinoma | Mammary Adenocarcinoma (TA3-MTXR) | 1000 ppm (oral) | 22.3% reduction in tumor volume. Significant decrease in microvessel density in tumors and lung metastases. Reduced VEGF production. | [7] |
| SCID Mouse Cranial Window | Non-small Cell Lung Carcinoma (A549) | 30 mg/kg/day s.c. | 53% reduction in tumor size and 25% reduction in functional vessel density. | [4][5] |
| Orthotopic Nude Mouse | Human Colorectal Cancer (HT-29) | High dose | 76.92% tumor growth inhibition. Significant decrease in MVD, PGE2, VEGF, and MMP-2 mRNA. | [12] |
Table 2: In Vitro Effects of Celecoxib on Angiogenesis-Related Parameters
| Cell Line(s) | Cancer Type | Celecoxib Concentration | Key Findings | Reference |
| FG, PANC-1 | Pancreatic Cancer | 10-30 µM | Dose-dependent inhibition of VEGF mRNA and protein expression. | [6] |
| LN229, SF767 | Glioma | 30 µmol/L | Significant induction of VEGF mRNA. | [9] |
| HUVECs | - | Concentration-dependent | Inhibition of proliferation and induction of apoptosis. | [13] |
| MCF7, MDA-MB-231 | Breast Cancer | Nontoxic doses (in combination with Tamoxifen) | Suppressed VEGF/VEGFR2 autocrine signaling. | [14] |
Detailed Experimental Protocols (Synthesized)
While full, detailed protocols are proprietary to the original publications, the following represents a synthesized methodology based on the provided literature for key experiments.
In Vivo Orthotopic Pancreatic Cancer Model
-
Animal Model: Nude mice.
-
Cell Line: Human pancreatic cancer cells (e.g., FG cells, 1 x 10^6 cells/mouse).
-
Tumor Implantation: Cells are injected directly into the pancreas of the mice.
-
Treatment: Celecoxib or a vehicle control is administered to the mice (e.g., daily oral gavage). Dosages can be varied to determine dose-dependent effects.
-
Duration: Animals are monitored for a set period (e.g., 60 days) or until they become moribund.
-
Endpoints:
-
Tumor Growth and Metastasis: Primary tumors are resected and weighed. Metastases (e.g., in the liver) are counted.
-
Angiogenesis Assessment: Microvessel density (MVD) is determined by immunostaining frozen tumor sections with an anti-CD31 antibody. The number of vessels per high-power field is counted.
-
Gene and Protein Expression: VEGF expression in tumor tissue is measured by Northern blot analysis (for mRNA) and ELISA (for protein).
-
Transcription Factor Activity: Sp1 DNA binding activity is determined by electrophoretic mobility shift assay (EMSA) using nuclear proteins isolated from tumor tissues.[6]
-
Rat Corneal Micropocket Angiogenesis Assay
-
Animal Model: Rats.
-
Induction of Angiogenesis: A slow-release pellet containing a pro-angiogenic factor (e.g., basic fibroblast growth factor 2, FGF-2) is implanted into a surgically created pocket in the cornea.
-
Treatment: Celecoxib is administered systemically (e.g., 30 mg/kg/day p.o.).
-
Duration: Typically 4-7 days.
-
Endpoints:
-
Angiogenesis Quantification: The area of neovascularization in the cornea is measured.
-
Prostaglandin Measurement: Prostaglandin levels (PGE2, TXB2) are quantified from corneal tissue extracts.
-
Cellular Analysis: Proliferation of endothelial cells is assessed by BrdUrd labeling. Apoptosis is measured using TUNEL histochemistry.[3]
-
In Vitro Endothelial Cell Tube Formation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Assay Setup: HUVECs are seeded onto a layer of Matrigel (a basement membrane extract) in a multi-well plate.
-
Treatment: The cells are incubated with various concentrations of celecoxib.
-
Observation: The formation of capillary-like structures (tubes) by the HUVECs is observed and photographed under a microscope.
-
Quantification: The extent of tube formation (e.g., total tube length, number of branch points) is quantified using image analysis software.
Conclusion and Future Directions
The preclinical evidence strongly suggests that celecoxib predominantly exerts anti-angiogenic effects across a variety of cancer models. The inhibition of the COX-2/PGE2/VEGF axis appears to be the central mechanism. However, the reports of pro-angiogenic activity in specific contexts, such as in glioma models or when delivered as nanoparticles, introduce a critical layer of complexity. This highlights the need for further research to delineate the precise molecular determinants that govern celecoxib's divergent effects on angiogenesis.
For drug development professionals, these findings underscore the potential of celecoxib as an anti-angiogenic agent, particularly in combination with other anti-cancer therapies. However, the contradictory evidence necessitates a cautious and context-specific approach to its clinical application. Future preclinical studies should focus on:
-
Dose-response relationships: Thoroughly investigating a wide range of celecoxib concentrations in various models.
-
Model-specific effects: Comparing the effects of celecoxib across a broader panel of cancer cell lines and in vivo models to identify predictors of response.
-
COX-2 independent mechanisms: Further elucidating the signaling pathways involved in celecoxib's effects that are not mediated by COX-2 inhibition.
-
Combination therapies: Evaluating the synergistic potential of celecoxib with other anti-angiogenic agents and conventional chemotherapeutics.
By addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of celecoxib while mitigating any unintended pro-tumorigenic effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The selective Cox-2 inhibitor Celecoxib suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective Cox-2 inhibitor Celecoxib suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice | springermedizin.de [springermedizin.de]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Celecoxib Nanoparticles for Therapeutic Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Celecoxib inhibits tumor growth and angiogenesis in an orthotopic implantation tumor model of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the selective COX-2 inhibitors celecoxib and rofecoxib on human vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celecoxib alleviates tamoxifen-instigated angiogenic effects by ROS-dependent VEGF/VEGFR2 autocrine signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Celecoxib in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of AD.[2] The cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory response, has been identified as a potential therapeutic target.[1][3] Celecoxib, a selective COX-2 inhibitor, has been investigated for its neuroprotective effects in various preclinical and clinical models of Alzheimer's disease.[4][5] This technical guide provides an in-depth analysis of the existing research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
Quantitative Data on Celecoxib's Effects in Alzheimer's Disease Models
The efficacy of celecoxib in modulating the pathological hallmarks of Alzheimer's disease has been assessed in a variety of preclinical and clinical studies. The following tables summarize the key quantitative findings from this research.
Table 1: Effects of Celecoxib on Neuropathological and Biochemical Markers in Preclinical Models
| Model System | Dosage | Treatment Duration | Key Quantitative Findings | Reference |
| Soluble Aβ-treated Rats | Not specified | 7 days | - Significantly increased COX-2 and pro-inflammatory cytokine expression in the hippocampus. - Upregulated the number of hypertrophic microglial cells and astrocytes. - Systemic administration of celecoxib prevented these biochemical alterations. | [6][7] |
| SH-SY5Y Neuroblastoma Cells (in vitro) | 1-10 μM | 1 hour pre-treatment | - Further enhanced Aβ-induced Heme Oxygenase-1 (HO-1) expression via Nrf2 nuclear translocation. - 10 μM celecoxib counteracted Aβ-induced ROS production in a manner dependent on HO-1 up-regulation. - Significantly counteracted 25 nM soluble Aβ-induced lipid peroxidation. | [8] |
| Olfactory Bulbectomized (OBX) Rats | 10 mg/kg (in drinking water) | 4 weeks | - Normalized OBX-induced hyperactivity after 2 weeks of treatment. - Partly rescued fear learning and memory deficits. | [9] |
| Lipopolysaccharide (LPS)-induced Alzheimer's Model in Mice | Not specified | Not specified | - Ameliorated cognitive dysfunction. - Decreased acetylcholinesterase (AChE) levels. - Inhibited neuro-inflammation and neuro-degeneration by reducing Toll-like receptor (TLR4) and Interleukin-1β (IL-1β) levels. | [10] |
| Aluminium Chloride (AlCl3)-injected Rats | Not specified | Not specified | - Ameliorated memory impairment and enhanced neurogenesis. - Diminished AlCl3-provoked acetylcholinesterase (AChE) activation, astrogliosis, and apoptosis. | [5] |
Table 2: Effects of Celecoxib on Cognitive and Clinical Outcomes
| Study Population | Dosage | Treatment Duration | Key Quantitative Findings | Reference |
| People with Age-Related Memory Loss | Not specified | 18 months | - Significant between-group differences in executive functioning (F[1][11] = 5.06, p = 0.03) and language/semantic memory (F[1] = 6.19, p = 0.02), favoring the celecoxib group. - FDG-PET scans showed a 6% increase in bilateral prefrontal cortex metabolism in the celecoxib group (p = 0.01). | [2] |
| Patients with Mild-to-Moderate AD | 200 mg twice daily | 52 weeks | - No significant difference in the change in ADAS-cog scores from baseline compared to placebo (Celecoxib: 4.39, Placebo: 5.00). - No significant difference in CIBIC+ scores (Celecoxib: 4.92, Placebo: 4.83). | |
| Alzheimer's Disease Anti-Inflammatory Prevention Trial (ADAPT) | Not specified | Up to 3 years | - Did not delay incident dementia or cognitive decline. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized experimental protocols for investigating the effects of celecoxib in common Alzheimer's disease models, based on the cited literature.
In Vitro Neuroprotection Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Induction of Toxicity: Cells are treated with soluble or fibrillar forms of amyloid-β peptide (e.g., 6.25–50 nM Aβ) for 24 hours to induce neurotoxicity.[8]
-
Celecoxib Treatment: Cells are pre-treated with varying concentrations of celecoxib (e.g., 1–10 μM) for 1 hour prior to Aβ administration.[8]
-
Outcome Measures:
-
Protein Expression: Western blot analysis to quantify levels of proteins such as Heme Oxygenase-1 (HO-1) and Nrf2.[8]
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) production using assays like the 2',7'-dichlorofluorescein diacetate (DCFDA) assay.[8]
-
Lipid Peroxidation: Assessment of lipid damage through methods like the thiobarbituric acid reactive substances (TBARS) assay.[8]
-
In Vivo Rodent Models of Alzheimer's Disease
-
Animal Models:
-
Soluble Aβ-induced model: Intracerebroventricular (icv) injection of soluble amyloid-β oligomers in rats.[6][7]
-
LPS-induced neuroinflammation model: Intraperitoneal (i.p.) or intracerebral injection of lipopolysaccharide in mice.[10]
-
Olfactory Bulbectomy (OBX) model: Surgical removal of the olfactory bulbs in rats to induce neurodegenerative changes.[9]
-
Aluminum Chloride (AlCl3)-induced model: Systemic administration of AlCl3 to rats to induce neurotoxicity.[5]
-
-
Celecoxib Administration:
-
Dosage: Typically ranges from 10 mg/kg/day.[9]
-
Route of Administration: Oral (e.g., dissolved in drinking water or via gavage) or intraperitoneal injection.[9]
-
Treatment Schedule: Can be administered prophylactically (before induction of pathology) or therapeutically (after pathology is established). Duration can range from days to several weeks.[6][7][9]
-
-
Behavioral Assessments:
-
Biochemical and Histological Analyses:
-
Tissue Collection: Brain tissue, particularly the hippocampus and cortex, is collected for analysis.
-
Immunohistochemistry: Staining for markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia), neuronal survival, and protein aggregates.
-
ELISA/Western Blot: Quantification of pro-inflammatory cytokines (e.g., IL-1β, TNF-α), COX-2, Aβ levels, and other relevant proteins.
-
Neurotransmitter Analysis: Measurement of neurotransmitter levels (e.g., acetylcholine) using techniques like HPLC.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in celecoxib's neuroprotective effects and a generalized experimental workflow.
Celecoxib's Putative Neuroprotective Mechanisms in Alzheimer's Disease
Caption: Putative neuroprotective signaling pathways of celecoxib in Alzheimer's disease.
Generalized Experimental Workflow for Preclinical Evaluation of Celecoxib
Caption: A generalized experimental workflow for evaluating celecoxib in AD models.
Celecoxib's Interaction with the Akt/mTOR and NF-κB Signaling Pathways
Caption: Celecoxib's interaction with Akt/mTOR and NF-κB pathways.
Conclusion
The investigation into the neuroprotective effects of celecoxib in Alzheimer's disease models has yielded mixed but informative results. Preclinical studies in various animal and in vitro models consistently demonstrate that celecoxib can mitigate neuroinflammation, reduce oxidative stress, and in some cases, improve cognitive deficits.[5][6][7][8][9][10] The primary mechanism appears to be the inhibition of COX-2, which is often upregulated in the context of AD pathology.[1][3] However, some research also points to COX-2 independent mechanisms, such as the modulation of the Nrf2/HO-1 antioxidant pathway.[8]
Despite the promising preclinical data, clinical trials in patients with established mild-to-moderate Alzheimer's disease have not shown a significant benefit in slowing cognitive decline.[4] This discrepancy highlights the challenges of translating findings from animal models to human clinical populations and may be due to factors such as the timing of intervention, the specific patient population, and the complexity of AD pathology.
Future research should focus on elucidating the precise molecular mechanisms of celecoxib's action in the brain, identifying potential biomarkers to predict treatment response, and exploring the efficacy of celecoxib in earlier, preclinical stages of Alzheimer's disease. The detailed protocols and pathway analyses provided in this guide offer a foundational resource for designing and interpreting future studies aimed at harnessing the therapeutic potential of COX-2 inhibition for neurodegenerative diseases.
References
- 1. Exploring the role of COX-2 in Alzheimer's disease: Potential therapeutic implications of COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive and Cerebral Metabolic Effects of Celecoxib Versus Placebo in People With Age-Related Memory Loss: Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib | ALZFORUM [alzforum.org]
- 5. Drugs repurposing in the experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib Prevents Cognitive Impairment and Neuroinflammation in Soluble Amyloid β-treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Celecoxib Exerts Neuroprotective Effects in β-Amyloid-Treated SH-SY5Y Cells Through the Regulation of Heme Oxygenase-1: Novel Insights for an Old Drug [frontiersin.org]
- 9. Celecoxib delays cognitive decline in an animal model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective efficiency of celecoxib vesicular bilosomes for the management of lipopolysaccharide-induced Alzheimer in mice employing 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of celecoxib in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Inflammation: A Technical Guide to Celecoxib's Modulation of Immune Cell Infiltration in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has transcended its role as an anti-inflammatory agent to become a significant focus in oncology.[1] Its multifaceted therapeutic potential stems from its ability to not only directly inhibit tumor cell proliferation but also to fundamentally reprogram the tumor immune microenvironment (TME).[1] Overexpression of COX-2 in tumor tissues leads to the production of prostaglandin E2 (PGE2), a key signaling molecule that orchestrates an immunosuppressive landscape, facilitating tumor growth and immune evasion.[2][3] This technical guide provides an in-depth analysis of the mechanisms by which celecoxib disrupts this process, detailing its effects on various immune cell populations, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols for investigating these interactions.
Core Mechanism: The COX-2/PGE2 Signaling Axis
The central mechanism of celecoxib's immunomodulatory action is the inhibition of the COX-2 enzyme.[3] In the TME, inflammatory stimuli and oncogenic signaling upregulate COX-2 in both cancer cells and stromal cells, leading to elevated production of PGE2.[3][4] PGE2 then acts in an autocrine and paracrine manner by binding to its G-protein-coupled receptors (EP1-EP4) on various immune cells, triggering downstream signaling pathways that collectively suppress anti-tumor immunity.[5][6][7]
Celecoxib selectively binds to and inhibits the COX-2 enzyme, drastically reducing the synthesis of PGE2 within the TME.[1][2] This reduction in PGE2 is the primary upstream event that leads to a cascade of changes in immune cell recruitment, differentiation, and function, effectively shifting the TME from an immunosuppressive ("cold") to an immune-active ("hot") state.
Impact on Immune Cell Infiltration and Function
By reducing PGE2 levels, celecoxib profoundly alters the composition and function of the immune infiltrate within tumors. It mitigates the recruitment and activity of immunosuppressive cells while simultaneously bolstering the function and infiltration of anti-tumor effector cells.[1][8]
Attenuation of Immunosuppressive Cells
-
Regulatory T cells (Tregs): PGE2 promotes the expansion and function of Tregs, which suppress the activity of cytotoxic T lymphocytes. Celecoxib has been shown to inhibit the intratumoral infiltration of Tregs, decrease their secretion of the immunosuppressive cytokine IL-10, and downregulate the key Treg transcription factor FOXP3.[1][8] In a melanoma model, liposomal celecoxib effectively reduced Treg populations in the tumor site.[9]
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses. The COX-2/PGE2 axis is crucial for their accumulation and function.[5][10] Celecoxib treatment prevents the local and systemic expansion of MDSC subtypes and impairs their function by reducing their production of reactive oxygen species (ROS) and nitric oxide (NO).[11][12] This blockade of MDSC function helps to reverse T-cell tolerance.[1][11]
-
M2-Polarized Tumor-Associated Macrophages (TAMs): PGE2 signaling promotes the polarization of macrophages towards an M2, pro-tumoral phenotype, which supports tumor growth and angiogenesis.[13] Celecoxib can reverse this polarization, shifting the balance from M2 to the anti-tumoral M1 phenotype.[1][13][14] This shift is associated with increased expression of M1-related cytokines like IFN-γ.[14]
Enhancement of Effector Immune Cells
-
Cytotoxic T Lymphocytes (CD8+ T cells): The immunosuppressive environment created by PGE2 directly hinders the function and expansion of CD8+ T cells.[10][15] By alleviating this suppression, celecoxib enhances the infiltration and activity of CD8+ T cells in the tumor.[1][16][17] This is often evidenced by increased production of IFN-γ and granzyme B by these cells.[18] Furthermore, celecoxib can restore the expression of the T-cell receptor (TCR) zeta chain in tumor-infiltrating lymphocytes (TILs), a key component for T-cell activation that is often downregulated in cancer.[19][20]
-
Dendritic Cells (DCs): Dendritic cells are critical for initiating anti-tumor T-cell responses. PGE2 impairs DC maturation and antigen presentation.[1][6] Celecoxib enhances the recruitment and function of DCs.[1] It can promote the production of the chemokine CCL5 by NK cells, which attracts DCs, and can also increase the Th1-polarizing cytokine IL-12 while decreasing the Th2-polarizing cytokine IL-10.[1][8]
-
Natural Killer (NK) Cells: PGE2 can inhibit the cytotoxic effects and cytokine generation of NK cells.[5] By blocking PGE2, celecoxib helps restore NK cell function, which contributes to tumor immune surveillance.
Quantitative Data on Immune Cell Modulation
The following tables summarize quantitative findings from various preclinical studies investigating the effect of celecoxib on immune cell populations within the TME.
Table 1: Effect of Celecoxib on Immunosuppressive Cell Populations
| Cell Type | Cancer Model | Treatment | Key Quantitative Finding | Reference |
| MDSCs | Murine Mesothelioma | Dietary Celecoxib | Prevented local and systemic expansion of all MDSC subtypes. | [11][12] |
| Reduced ROS production in all MDSC subsets. | [11] | |||
| Tregs | B16F10 Melanoma | Liposomal Celecoxib (1 mg/kg) | Effectively reduced Treg populations in the tumor microenvironment. | [9] |
Table 2: Effect of Celecoxib on Effector Cell Populations
| Cell Type | Cancer Model | Treatment | Key Quantitative Finding | Reference |
| CD8+ T-cells | APC Min Mouse (Colon) | Celecoxib (125-250 ppm) | Significantly increased tumor-infiltrating CD8+ T-cells vs. control (p<0.0001). | [16] |
| CD4+ & CD8+ T-cells | 4T1 Murine Breast Cancer | Dietary Celecoxib + DC Vaccine | Increased infiltration of CD4+ and CD8+ T-cells to the tumor site. | [17] |
| M1/M2 Macrophages | Murine Lung Cancer | Celecoxib | Reduced M2/M1 macrophage ratio to 1.7 (from 4.4 in control). | [13] |
| Increased the proportion of M1 macrophages by 116% vs. control (p<0.01). | [13] | |||
| TCR-ζ Chain | Human Cervical Cancer | Celecoxib (400 mg b.i.d., 10 days) | Restored TCR-zeta chain expression in tumor-infiltrating lymphocytes. | [19][20] |
Table 3: Synergy with Immunotherapy
| Cancer Model | Combination Treatment | Key Quantitative Finding | Reference |
| Mouse Tumors | Checkpoint Inhibitor + Celecoxib | Response rate increased from <30% to up to 70%. | [21][22] |
| B16F10 Melanoma | DC Vaccine + Liposomal Celecoxib | Significantly increased tumor-infiltrating CD4+ and CD8+ T-cells. | [9] |
Experimental Protocols
Investigating the impact of celecoxib on the TME requires robust and reproducible methodologies. Below are detailed protocols for key assays.
Protocol: Flow Cytometry for Tumor-Infiltrating Immune Cell Profiling
This protocol provides a framework for preparing a single-cell suspension from solid tumors and subsequently analyzing immune cell subsets.[23]
Objective: To quantify the proportions of various immune cell populations (e.g., CD8+ T-cells, Tregs, MDSCs, Macrophages) within a tumor following celecoxib treatment.
Materials:
-
Freshly excised tumor tissue
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or enzyme cocktail (Collagenase, Hyaluronidase, DNase I)
-
RPMI-1640 medium with 10% FBS
-
70 µm and 40 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Live/Dead stain (e.g., Zombie Red)
-
Fc receptor block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against markers of interest (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Ly6G, F4/80, etc.)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Weigh and mince the fresh tumor tissue into small pieces (~1-2 mm³) in a sterile petri dish containing cold PBS.
-
Transfer the tissue fragments to a dissociation tube containing the enzyme cocktail.
-
Incubate at 37°C with gentle agitation for 30-60 minutes, or according to the dissociation kit manufacturer's instructions.
-
Neutralize the enzymes by adding an excess of RPMI with 10% FBS.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 5-7 minutes at 4°C. Discard the supernatant.
-
If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer and incubate for 2-5 minutes at room temperature. Quench with excess FACS buffer and centrifuge again.
-
Resuspend the cell pellet in FACS buffer and pass through a 40 µm cell strainer to remove any remaining clumps.
-
Count the cells and assess viability (e.g., using trypan blue).
-
-
Antibody Staining:
-
Aliquot approximately 1-2 x 10⁶ cells per tube.
-
Centrifuge and resuspend in PBS containing a Live/Dead stain. Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash cells with FACS buffer.
-
Resuspend the pellet in FACS buffer containing an Fc receptor blocking antibody. Incubate for 10-15 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies. Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3 for Tregs), proceed with a fixation/permeabilization kit according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a properly calibrated flow cytometer, ensuring enough events are collected for statistical analysis of rare populations.
-
Include single-stain controls for compensation and fluorescence-minus-one (FMO) controls for accurate gating.
-
Protocol: Immunohistochemistry (IHC) for Spatial Analysis
Objective: To visualize the location and quantify the density of specific immune cells (e.g., CD8+ T-cells) within the tumor architecture.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm thick)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Protein blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., anti-CD8)
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally in distilled water.
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., using a pressure cooker or water bath) for 15-20 minutes. Allow to cool to room temperature.
-
Peroxidase Block: Incubate sections with peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS-T).
-
Blocking: Apply protein blocking solution and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature. Rinse with wash buffer.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature. Rinse with wash buffer.
-
Detection: Apply the DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Immediately rinse with distilled water to stop the reaction.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin. Dehydrate the sections through a graded ethanol series and clear with xylene. Coverslip using a permanent mounting medium.
-
Analysis: Examine slides under a microscope. Perform quantitative analysis using image analysis software to count the number of positive cells per unit area in different tumor regions (e.g., core vs. invasive margin).
Protocol: ELISA for PGE2 Measurement
Objective: To quantify the concentration of PGE2 in tumor homogenates or plasma to confirm the pharmacodynamic effect of celecoxib.
Materials:
-
PGE2 ELISA Kit (commercially available from several vendors)
-
Tumor tissue or plasma samples
-
Homogenization buffer with protease inhibitors
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Tumor Tissue: Homogenize a known weight of tumor tissue in homogenization buffer on ice. Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet debris. Collect the supernatant for analysis.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
-
ELISA Assay:
-
Perform the assay according to the manufacturer's instructions provided with the ELISA kit.
-
This typically involves adding standards and samples to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody (often HRP-conjugated), and finally a substrate solution.
-
-
Data Analysis:
-
Measure the absorbance on a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. Normalize tissue results to the initial weight of the tissue.
-
Conclusion and Future Directions
Celecoxib, through its targeted inhibition of the COX-2/PGE2 axis, stands out as a potent immunomodulatory agent capable of reshaping the tumor microenvironment.[1] By diminishing the influence of suppressive cells like Tregs, MDSCs, and M2 macrophages, while simultaneously promoting the infiltration and function of effector cells such as CD8+ T-cells and dendritic cells, celecoxib effectively dismantles the immunosuppressive barrier erected by tumors.[1][8] The quantitative data strongly support its role in increasing the density and activity of anti-tumor immune cells.
The true potential of celecoxib in oncology likely lies in its synergistic effects with other cancer treatments, particularly immunotherapies like checkpoint inhibitors.[1][21][24] By turning "cold" tumors "hot," celecoxib can make them more susceptible to immune-mediated destruction, potentially increasing the percentage of patients who respond to these life-saving therapies.[21][22] Numerous clinical trials are currently underway to validate these preclinical findings and establish the long-term safety and efficacy of combining celecoxib with standard-of-care immunotherapy regimens.[2][25][26] This research paves the way for integrating this well-established anti-inflammatory drug into modern, multimodal cancer treatment paradigms.
References
- 1. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal celecoxib combined with dendritic cell therapy enhances antitumor efficacy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. Celecoxib influences MDSC function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. Celecoxib influences MDSC function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interferon-γ and celecoxib inhibit lung-tumor growth through modulating M2/M1 macrophage ratio in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. COX-2 inhibitors decrease expression of PD-L1 in colon tumors and increase the influx of Type I tumor infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-term dietary administration of celecoxib enhances the efficacy of tumor lysate-pulsed dendritic cell vaccines in treating murine breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Celecoxib up-regulates the expression of the zeta chain of T cell receptor complex in tumor-infiltrating lymphocytes in human cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 22. Scientists reveal how common anti-inflammatory drugs boost immunotherapy cancer treatments - Manchester Cancer Research Centre [mcrc.manchester.ac.uk]
- 23. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation [cell-stress.com]
- 25. cancerresearchuk.org [cancerresearchuk.org]
- 26. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols: Celecox-ib In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to determine the effect of celecoxib on cell viability. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines.[1][2][3] This document outlines detailed protocols for common cell viability assays, presents exemplary data, and illustrates the underlying cellular mechanisms.
Core Principles
The assessment of cell viability is crucial in determining the cytotoxic or cytostatic effects of a compound. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are colorimetric and measure the metabolic activity of cells, which in most cases correlates with the number of viable cells.[4] Other methods can directly measure apoptosis, a form of programmed cell death, through techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) or caspase activity assays.[5][6][7]
Data Presentation
The following tables summarize quantitative data on the effects of celecoxib on different cancer cell lines as reported in various studies.
Table 1: Cytotoxic Effects of Celecoxib on Various Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | % Cell Viability | IC50 (µM) |
| KB | MTT | ≥25 | Not Specified | 74.23 ± 9.55 | Not Reported |
| Saos-2 | MTT | ≥25 | Not Specified | 87.52 ± 8.41 | Not Reported |
| 1321N | MTT | ≥25 | Not Specified | 70.23 ± 8.06 | Not Reported |
| U-87MG | MTT | Not Specified | Not Specified | No significant effect | Not Reported |
| A2058 (Melanoma) | ATP Assay | 100 | 72 | Not Specified | 63 ± 4 |
| SAN (Melanoma) | ATP Assay | 100 | 48 | Complete absence of viability | 45 ± 4 |
Data compiled from multiple sources.[1][2]
Table 2: Pro-Apoptotic Effects of Celecoxib
| Cell Line/Model | Assay | Treatment | Observation |
| HT29 & HCT116 Tumors | TUNEL | Celecoxib | 2.2 to 3.0-fold increase in apoptosis compared to vehicle.[5] |
| Angiogenic Endothelial Cells | TUNEL | Celecoxib | Significant elevation in apoptosis index.[5] |
| Murine Mammary Tumor | TUNEL | Celecoxib (1000 ppm) | 7.30 ± 0.39 (control) vs 44.6 ± 1.24 (treated) apoptotic nuclei/field.[6] |
| UM-SCC-1 (HNSCC) | Caspase-3 Activation | Celecoxib (dose range) | Dose-dependent increase in activated caspase-3.[7] |
| UM-SCC-1 (HNSCC) | Sub-G1 DNA Fragmentation | Celecoxib (dose range) | Dose-dependent increase in sub-G1 DNA content.[7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method to assess cell viability based on the mitochondrial conversion of MTT to formazan.[4][8]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Celecoxib stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Treatment:
-
Prepare serial dilutions of celecoxib in complete medium. A common concentration range to test is 0, 1, 5, 10, 25, 50, and 100 µM.[4]
-
The final DMSO concentration in the wells should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of celecoxib or vehicle control (medium with 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period, typically 24, 48, or 72 hours, at 37°C with 5% CO2.[4]
-
-
MTT Addition and Formazan Solubilization:
-
Measurement and Analysis:
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This method identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) or TO-PRO-3 for necrosis detection
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Treat cells with desired concentrations of celecoxib for the chosen duration.
-
Harvest the cells (including floating and adherent cells) and wash them with ice-cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V positive, PI/TO-PRO-3 negative cells are considered early apoptotic.
-
Annexin V positive, PI/TO-PRO-3 positive cells are considered late apoptotic or necrotic.
-
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
References
- 1. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assays [bio-protocol.org]
- 9. Apoptosis is not the major death mechanism induced by celecoxib on rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Celecoxib Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its anti-inflammatory and analgesic properties stem from the inhibition of prostaglandin synthesis.[3][4] Beyond its established clinical use, celecoxib is a valuable tool in cell culture experiments for studying inflammation, cancer biology, and other cellular processes. In various cancer cell lines, celecoxib has been shown to induce apoptosis and cause cell-cycle arrest at the G0/G1 checkpoint.[5][6] Accurate and consistent preparation of celecoxib stock solutions is paramount for obtaining reliable and reproducible experimental results.
These application notes provide a detailed protocol for the preparation, storage, and quality control of celecoxib stock solutions for use in cell culture applications.
Data Presentation
A summary of the key quantitative data for celecoxib is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 381.37 g/mol | [7] |
| Melting Point | 157-159 °C | [7][8] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility in DMSO | ≥ 50 mg/mL (approximately 131 mM) | [6] |
| Solubility in Ethanol | Approximately 25 mg/mL | [5] |
| Solubility in Dimethyl Formamide (DMF) | Approximately 16.6 mg/mL | [5] |
| Water Solubility | Poorly soluble | [7][9] |
| Storage (Solid) | -20°C for up to 3 years | [6] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [6] |
Experimental Protocols
Materials
-
Celecoxib powder (purity ≥98%)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size), compatible with DMSO
-
Sterile syringes
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 100 mM Celecoxib Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of celecoxib in DMSO, a commonly used concentration for in vitro studies.
-
Pre-Weighing Preparation: Before weighing, allow the celecoxib powder to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh 38.14 mg of celecoxib powder using an analytical balance and transfer it to a sterile 1.5 mL or 15 mL conical tube.
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the celecoxib powder.
-
Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[10]
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can affect the stability of the compound.
-
Clearly label each aliquot with the compound name ("Celecoxib"), concentration (100 mM), solvent (DMSO), and the date of preparation.
-
For long-term storage, place the aliquots at -80°C, where they can be stable for up to 6 months.[6] For short-term storage, -20°C is suitable for up to one month.[6]
-
-
Final Dilution in Cell Culture Medium:
-
When preparing working concentrations for cell culture experiments, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium does not exceed a level that is toxic to the specific cell line being used (typically ≤0.1%).[6] For example, to achieve a final concentration of 100 µM celecoxib, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.
-
Quality Control
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or crystallization. If particulates are observed, the aliquot should be discarded.
-
Functional Assay: Periodically, the biological activity of the stock solution can be confirmed using a relevant assay, such as a COX-2 inhibition assay or a cell viability assay on a sensitive cell line.
Mandatory Visualization
Caption: Workflow for preparing a celecoxib stock solution.
Caption: Key signaling pathways affected by celecoxib.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 8. Celecoxib | 169590-42-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes: Celecoxib Dosage for Mouse Models of Inflammatory Arthritis
These application notes provide a comprehensive guide for researchers on the use of celecoxib, a selective COX-2 inhibitor, in various mouse models of inflammatory arthritis. The document summarizes effective dosages from published studies, details experimental protocols, and illustrates key pathways and workflows.
Data Presentation: Celecoxib Dosage and Efficacy
The following tables summarize quantitative data on celecoxib administration in different mouse models of inflammatory arthritis.
Table 1: Celecoxib in Inflammatory Arthritis Models
| Mouse Strain | Arthritis Model | Celecoxib Dosage | Administration Route | Frequency | Key Results | Reference |
| Balb/c | Antigen-Induced Arthritis (AiA) | 30 mg/kg | Oral Gavage | Twice Daily | Significantly reduced knee joint swelling, leukocyte rolling, and adhesion.[1][2] | [1][2] |
| DBA/1J | Collagen-Induced Arthritis (CIA) | 5 mg/kg/day | Not Specified | Daily | In combination with Cilostazol, significantly reduced hindlimb paw thickness and arthritis scores.[3] | [3][4] |
| DBA/1 | Collagen Antibody-Induced Arthritis (CAIA) | 15 mg/kg | Oral Gavage | Twice Daily | Used as a comparator drug in a therapeutic regimen.[5] | [5] |
| ICR Mouse | Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | 15 mg/kg & 30 mg/kg | Oral Gavage | Daily | Dose-dependently reduced mechanical hyperalgesia and paw edema.[6][7] | [6][7] |
Table 2: Celecoxib in Osteoarthritis Models
| Mouse/Rat Strain | Arthritis Model | Celecoxib Dosage | Administration Route | Frequency | Key Results | Reference |
| Rat (Strain not specified) | Monoiodoacetate (MIA)-Induced OA | 3, 10, 30 mg/kg | Systemic | Single Dose | Dose-dependently improved hindpaw withdrawal threshold and decreased rolling/adherent leukocytes.[8] | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of celecoxib in a mouse model of inflammatory arthritis.
Protocol 1: Collagen Antibody-Induced Arthritis (CAIA) Model and Celecoxib Administration
This protocol is adapted from methodologies used in the evaluation of anti-arthritic drugs.[5]
1. Materials:
- Male DBA/1 mice (10-11 weeks old)[5]
- Anti-collagen antibody cocktail (e.g., from Chondrex Inc.)[5]
- Lipopolysaccharide (LPS)[5]
- Celecoxib powder
- Vehicle: 0.5% methylcellulose in sterile water[5]
- Gavage needles
- Calipers for joint measurement
2. Arthritis Induction:
- On day 0, administer the anti-collagen antibody cocktail to mice via intravenous (i.v.) injection.[5]
- On day 3, inject mice with 50 µg of LPS intraperitoneally (i.p.) to trigger the development of arthritis.[5]
- A second LPS injection may be given on day 10 to promote further arthritis development.[5]
3. Celecoxib Preparation and Administration:
- Prepare the celecoxib formulation by suspending it in 0.5% methylcellulose.[5] For a 15 mg/kg dose, a typical concentration might be 1.5 mg/mL, where a 100 µL volume is administered to a 10g mouse.
- For a therapeutic regimen, begin dosing on day 11 after arthritis is established.[5]
- Administer celecoxib (e.g., 15 mg/kg) or vehicle control orally via gavage twice per day.[5]
4. Efficacy Evaluation:
- Clinical Scoring: Score each paw daily on a scale of 0-4 based on the severity of swelling and inflammation.[5]
- Joint Swelling: Measure the transverse diameter of the knee or ankle joints using a digital caliper.[2]
- Histology: At the end of the study, collect joint tissues for histological analysis to assess cartilage depletion and bone erosion.[3]
Protocol 2: Antigen-Induced Arthritis (AiA) Model and Celecoxib Administration
This protocol is based on a study investigating synovial microcirculation.[1][2]
1. Materials:
2. Arthritis Induction:
- Follow a standard protocol for inducing antigen-induced arthritis in the knee joint of Balb/c mice.
3. Celecoxib Preparation and Administration:
- Prepare a suspension of celecoxib in PBS.
- Administer a 30 mg/kg body weight dose in a volume of 0.3 mL by oral gavage.[1][2]
- Administer the dose twice daily for 14 days, starting from the day of arthritis induction.
4. Efficacy Evaluation:
- Joint Swelling: Measure the transverse diameter of the knee joint using a caliper.[2]
- Intravital Microscopy: On day 14, perform intravital fluorescence microscopy on the synovial tissue to assess leukocyte-endothelial cell interactions (e.g., rolling and adherent leukocytes).[2]
- Immunohistochemistry: Analyze joint tissue for the expression of COX-2 and adhesion molecules.[2]
Visualizations: Signaling Pathways and Workflows
Celecoxib Mechanism of Action
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[9][10] This enzyme is crucial for converting arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation and pain.[9][11] By blocking COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[9]
Caption: Mechanism of Celecoxib via selective COX-2 inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of celecoxib in a mouse model of arthritis.
Caption: General experimental workflow for in vivo arthritis studies.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multitarget-based cotreatment with cilostazol and celecoxib synergistically suppresses collagen-induced arthritis in mice by enhancing interleukin-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of Combined Shinbaro and Celecoxib in a Complete Freund’s Adjuvant-Induced Inflammatory Pain Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Celecoxib in a Xenograft Mouse Model of Gastric Cancer
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant potential in oncology research. Overexpression of COX-2 is a frequent characteristic of gastric cancer and is implicated in carcinogenesis through the production of prostaglandin E2 (PGE2).[1][2] The COX-2/PGE2 signaling pathway plays a crucial role in promoting tumor cell proliferation, angiogenesis, invasion, and inhibiting apoptosis.[3][4][5] Therefore, celecoxib represents a targeted therapeutic strategy for gastric cancer. Xenograft mouse models, where human gastric cancer cells are implanted into immunodeficient mice, provide an essential in vivo platform to evaluate the efficacy and mechanisms of action of agents like celecoxib.[2][6] These models allow for the study of tumor growth dynamics, angiogenesis, and cellular responses to treatment in a living system.
Mechanism of Action of Celecoxib in Gastric Cancer
Celecoxib exerts its anti-tumor effects primarily by inhibiting the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins, particularly PGE2.[3] Elevated PGE2 levels in the tumor microenvironment can promote cancer progression by stimulating cell proliferation, angiogenesis (through factors like VEGF), and cell survival by up-regulating anti-apoptotic proteins like Bcl-2.[4][7][8] By blocking COX-2, celecoxib reduces PGE2 production, thereby inducing apoptosis, suppressing cell proliferation, reducing angiogenesis, and weakening the invasiveness of gastric cancer cells.[6][9] Studies have shown that celecoxib can down-regulate the expression of Bcl-2 and up-regulate caspase-3, key mediators of apoptosis.[8][10]
Experimental Protocols
The following protocols provide a framework for establishing a gastric cancer xenograft model and evaluating the efficacy of celecoxib.
Protocol 1: Establishment of a Human Gastric Cancer Xenograft Model
This protocol is based on methodologies used in studies with the SGC-7901 human gastric cancer cell line.[6][8]
-
Cell Culture:
-
Culture human gastric cancer cells (e.g., SGC-7901) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a final concentration of 2 x 10⁷ cells/mL to 5 x 10⁷ cells/mL.[6][8] Check cell viability using a trypan blue exclusion assay; viability should be >95%.
-
-
Animal Handling:
-
Use 4-6 week old female BALB/c nude mice.[8]
-
Allow mice to acclimatize for at least one week before the experiment.
-
Maintain mice in a specific-pathogen-free (SPF) environment with sterile food and water ad libitum.
-
-
Tumor Cell Inoculation:
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure the longest (L) and shortest (W) diameters weekly using a digital caliper.
-
Calculate tumor volume (V) using the formula: V = (L x W²) / 2.
-
When the average tumor volume reaches approximately 80 mm³ or the largest diameter reaches ~5 mm, randomize the mice into treatment and control groups.[8]
-
Protocol 2: Administration of Celecoxib
-
Preparation of Celecoxib Solution:
-
Dosing and Administration:
-
Administer celecoxib or the vehicle control to the respective groups daily via oral gavage.[6]
-
The volume of administration is typically 0.1 mL to 0.2 mL per mouse.[6][11]
-
Continue treatment for the predetermined study duration (e.g., 2-4 weeks).
-
Monitor animal weight, diet, and general health daily.
-
Protocol 3: Evaluation of Antitumor Effects
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume and mouse body weight weekly throughout the treatment period.
-
At the end of the study, sacrifice the mice and excise the tumors. Weigh the tumors.
-
-
Immunohistochemistry (IHC) for Proliferation and Angiogenesis:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin blocks (4-5 µm thickness).
-
Perform IHC staining for:
-
Quantify the results by counting positive cells or vessels in multiple high-power fields.
-
-
Apoptosis Detection (TUNEL Assay):
-
Use the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on paraffin-embedded tumor sections to detect apoptotic cells.[6]
-
Calculate the apoptotic index (AI) as the percentage of TUNEL-positive cells.
-
Data Presentation
The following tables summarize quantitative data from studies evaluating celecoxib in gastric cancer models.
Table 1: Effect of Celecoxib on Tumor Growth in Xenograft Models
| Gastric Cancer Cell Line | Treatment Group | Dosage | Duration | Tumor Volume Inhibition (%) | Tumor Weight Reduction (%) | Reference |
| SGC-7901 | Celecoxib | Not specified | >2 weeks | Significant (P < 0.01) | Not Reported | [6] |
| SGC-7901/DDP (Cisplatin-resistant) | Celecoxib + Cisplatin | Not specified | Not specified | Augmented vs. Cisplatin alone | Not Reported | [12] |
| MNNG-induced (Rat Model) | Celecoxib | 10 mg/kg/day | 40 weeks | Reduced Incidence (18.8% vs 75%) | Reduced Mean Volume (2.4 vs 2805 mm³) | [2] |
| MNNG-induced (Rat Model) | Celecoxib | 20 mg/kg/day | 40 weeks | Reduced Incidence (31.3% vs 75%) | Lower Tumor Multiplicity | [2] |
Table 2: Cellular and Molecular Effects of Celecoxib Treatment
| Gastric Cancer Model | Parameter | Control Group | Celecoxib Group | P-value | Reference |
| SGC-7901 Xenograft | Proliferation Index (%) | Higher | Lower | < 0.05 | [6] |
| SGC-7901 Xenograft | Apoptosis Index (%) | Lower | Higher | < 0.05 | [6] |
| SGC-7901 Xenograft | Microvessel Density (MVD) | Higher | Reduced | < 0.01 | [6] |
| SGC-7901 Xenograft | Bcl-2 Expression | Higher | Down-regulated | < 0.05 | [8] |
| SGC-7901 Xenograft | Caspase-3 Expression | Lower | Up-regulated | < 0.05 | [8] |
| SGC-7901 Xenograft | VEGF-C Expression | Higher | Inhibited | Not specified | [8] |
| MNNG-induced (Rat Model) | Tumor PGE2 Levels | Higher | Reduced (not significant) | > 0.05 | [2] |
References
- 1. Prostaglandin E2 Pathway Is Dysregulated in Gastric Adenocarcinoma in a Caucasian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoprevention of gastric cancer by celecoxib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2, Wnt, and BMP in gastric tumor mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of prostaglandin E2 in the progression of gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitors suppress angiogenesis and growth of gastric cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of celecoxib combined with chemotherapy drug on malignant biological behaviors of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of celecoxib on E-cadherin, VEGF, Microvessel density and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Celecoxib enhanced the cytotoxic effect of cisplatin in chemo-resistant gastric cancer xenograft mouse models through a cyclooxygenase-2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Inflammation in a Rat Paw Edema Model with Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model in rats is a classical and widely utilized in vivo assay for the evaluation of acute anti-inflammatory agents.[1][2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a reproducible and well-characterized inflammatory response.[1][2] This response is biphasic, with an initial phase involving the release of histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines, where cyclooxygenase-2 (COX-2) plays a pivotal role.[3] This model is particularly sensitive to nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin synthesis.[4][5]
Celecoxib, a selective COX-2 inhibitor, is frequently used as a reference drug in this model to assess the potential of novel anti-inflammatory compounds.[6][7][8] These application notes provide a detailed protocol for inducing paw edema in rats, administering celecoxib as a treatment, and measuring the resulting anti-inflammatory effects.
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (180-250 g).
-
Inflammatory Agent: Carrageenan (lambda, Type IV).
-
Test Compound: Celecoxib.
-
Vehicle: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) or other appropriate vehicle.
-
Anesthetics (optional, for terminal procedures): As per institutional guidelines.
-
Measurement Apparatus: Plethysmometer or a digital caliper.[9][10][11][12][13]
-
Administration Tools: Oral gavage needles, 1 mL syringes.
Experimental Procedure
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water.[2]
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment. This serves as the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, celecoxib, or test compound orally (p.o.) via gavage 30-60 minutes before the induction of inflammation.[3][15]
-
Induction of Paw Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat (except for the normal control group).[1][6][16]
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[1][3][6] The peak edema is generally observed between 3 and 5 hours.[1]
-
Calculation of Paw Edema and Inhibition:
-
Paw Edema (mL): Vₜ - V₀
-
Percentage of Edema Inhibition: [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100
-
Data Presentation
Table 1: Effect of Celecoxib on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) at 3 hours post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.35 ± 0.07 | - |
| Celecoxib | 10 | 0.98 ± 0.06 | 27.4 |
| Celecoxib | 30 | 0.75 ± 0.05** | 44.4 |
| Celecoxib | 50 | 0.62 ± 0.04*** | 54.1 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are representative and compiled for illustrative purposes. |
Table 2: Time Course of Paw Edema Development in Different Treatment Groups
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema (mL) at 1h | Paw Edema (mL) at 3h | Paw Edema (mL) at 5h |
| Vehicle Control | - | 0.65 ± 0.05 | 1.10 ± 0.08 | 0.95 ± 0.07 |
| Celecoxib | 30 | 0.42 ± 0.04 | 0.61 ± 0.05 | 0.52 ± 0.04 |
| p<0.01, ***p<0.001 compared to Vehicle Control at the respective time point. Data are representative. |
Visualization of Pathways and Workflows
Caption: Experimental workflow for the rat paw edema model.
Caption: Signaling pathway of inflammation and celecoxib's action.
Conclusion
The carrageenan-induced rat paw edema model is a robust and reliable method for the preclinical screening of acute anti-inflammatory drugs.[4][5] The protocol detailed in these application notes provides a standardized procedure for evaluating the efficacy of test compounds in comparison to a known selective COX-2 inhibitor, celecoxib. The dose-dependent reduction in paw edema by celecoxib validates the sensitivity of this model to agents that target the prostaglandin synthesis pathway.[6][7][8] This model is an essential tool in the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 9. A new mechanical method for measuring rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 16. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synergistic Effects of Celecoxib and Chemotherapy in NSCLC Cell Lines
References
- 1. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 inhibitor celecoxib combined with EGFR-TKI ZD1839 on non-small cell lung cancer cell lines: in vitro toxicity and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHASE II STUDY OF CELECOXIB AND DOCETAXEL IN NON-SMALL CELL LUNG CANCER (NSCLC) PATIENTS WITH PROGRESSION AFTER PLATINUM-BASED THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the benefits of celecoxib combined with anticancer therapy in advanced non-small cell lung cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. scispace.com [scispace.com]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. benchchem.com [benchchem.com]
- 20. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. researchgate.net [researchgate.net]
Measuring Celecoxib-Induced Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring apoptosis induced by celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in cancer cells. This document includes an overview of the signaling pathways involved, detailed protocols for key experimental assays, and a summary of quantitative data from various studies.
Introduction to Celecoxib-Induced Apoptosis
Celecoxib, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated potent anti-tumor activities in a variety of human cancers, including colorectal, breast, lung, and prostate cancers.[1] One of the primary mechanisms underlying its anti-neoplastic effect is the induction of apoptosis, or programmed cell death.[1][2] Interestingly, celecoxib can induce apoptosis through both COX-2 dependent and independent pathways.[1][3][4] This makes it a valuable compound for cancer research and a potential therapeutic agent, even in tumors that do not overexpress COX-2.
Celecoxib has been shown to trigger apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5] Key signaling events include the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, the activation of caspases, and the modulation of signaling cascades such as the PI3K/Akt and Akt/mTOR pathways.[1][2][6]
Key Signaling Pathways in Celecoxib-Induced Apoptosis
Celecoxib initiates apoptosis through a multi-faceted approach, primarily engaging both the intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: Celecoxib can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c.[3] This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to cell death.[2][3] Notably, this pathway can be independent of Bcl-2 overexpression in some cancer cell lines.[1]
-
Extrinsic (Death Receptor) Pathway: In certain cancer cells, such as non-small-cell lung carcinoma, celecoxib induces apoptosis by upregulating the expression of death receptors like DR5.[5] This sensitization to ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) leads to the activation of caspase-8 and the subsequent apoptotic cascade.[5]
-
Modulation of Survival Pathways: Celecoxib has been shown to inhibit pro-survival signaling pathways, such as the PI3K/Akt and Akt/mTOR pathways.[2][6] By downregulating the phosphorylation of Akt, celecoxib can suppress signals that promote cell survival and proliferation, thereby tipping the balance towards apoptosis.
Quantitative Data Summary
The following tables summarize the effective concentrations of celecoxib and its impact on apoptosis in various cancer cell lines.
Table 1: IC50 Values of Celecoxib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Urothelial Carcinoma | 63.8 | [7] |
| 5637 | Urothelial Carcinoma | 60.3 | [7] |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [8] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [8] |
| HeLa | Cervical Cancer | 37.2 | [9] |
| HCT116 | Colorectal Carcinoma | Intermediate | [9] |
| HepG2 | Liver Cancer | Intermediate | [9] |
| MCF-7 | Breast Cancer | Intermediate | [9] |
| U251 | Glioblastoma | 11.7 | [9] |
Table 2: Celecoxib-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Celecoxib Concentration (µM) | Treatment Duration | Apoptotic Effect | Reference |
| A549 | Non-Small-Cell Lung Carcinoma | 50 | - | 38.7% decrease in cell survival | [5] |
| SCL-II & SCC-12 | Cutaneous Squamous Cell Carcinoma | 25, 50 | 24, 48 hours | <5% apoptosis | [10] |
| QBC939 | Cholangiocarcinoma | 20 | 2 and 4 days | Significant increase in TUNEL index | [11] |
| TA3-MTXR | Murine Mammary Adenocarcinoma | 1000 ppm (in vivo) | - | 6-fold increase in apoptotic nuclei | [12] |
| HT-29 | Colorectal Carcinoma | in vivo | - | 2.2-fold increase in apoptosis | [13] |
| HCT-116 | Colorectal Carcinoma | in vivo | - | 3.0-fold increase in apoptosis | [13] |
Experimental Protocols
Detailed methodologies for key experiments to measure celecoxib-induced apoptosis are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[14]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Celecoxib stock solution (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of celecoxib. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge at 670 x g for 5 minutes.[18]
-
Washing: Wash the cells twice with ice-cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21][22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[22]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.[23]
Materials:
-
Treated and control cells
-
Caspase-3/7 Activity Assay Kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like Ac-DEVD-AMC)
-
96-well black, flat-bottomed plate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[24]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[23][24]
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[26][27]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.[28]
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[26]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[28]
-
Antibody Incubation:
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[28]
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Analyze the ratios of pro- to anti-apoptotic proteins and the levels of cleaved, active forms of caspases and PARP.[26]
References
- 1. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression | PLOS One [journals.plos.org]
- 7. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. High ROS Production by Celecoxib and Enhanced Sensitivity for Death Ligand-Induced Apoptosis in Cutaneous SCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib inhibits proliferation and induces apoptosis via prostaglandin E2 pathway in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Annexin V and propidium iodide (PI) staining for apoptosis assay [bio-protocol.org]
- 21. bosterbio.com [bosterbio.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. benchchem.com [benchchem.com]
- 25. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 26. Apoptosis western blot guide | Abcam [abcam.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. benchchem.com [benchchem.com]
Application Notes and Protocols for Celecoxib Administration in a Murine Model of Adenomyosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of celecoxib in a murine model of adenomyosis. The information is collated from peer-reviewed studies to guide researchers in investigating the therapeutic potential of selective COX-2 inhibitors for this gynecological condition.
Introduction
Adenomyosis is a benign uterine disorder characterized by the presence of endometrial glands and stroma within the myometrium. It is a common cause of dysmenorrhea and chronic pelvic pain. The pathogenesis of adenomyosis is linked to inflammation and angiogenesis, processes in which cyclooxygenase-2 (COX-2) plays a significant role. Celecoxib, a selective COX-2 inhibitor, has been investigated for its potential to alleviate adenomyosis by targeting these pathways. The following protocols and data are based on established murine models of tamoxifen-induced adenomyosis.
Experimental Protocols
Murine Model of Adenomyosis Induction
A widely used method to induce adenomyosis in mice involves neonatal exposure to tamoxifen.
Materials:
-
Tamoxifen
-
Solvent (e.g., a mixture of peanut oil, lecithin, and condensed milk in a 2:0.5:3 volume ratio)[4]
Procedure:
-
On postnatal days 1-5, administer tamoxifen orally to newborn female mice.[4]
-
A common dosage is 5 μl/g of a tamoxifen solution.[4]
-
The control group should receive the solvent only.[4]
-
House the mice under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.[4]
-
Wean the mice at 21 days of age.[4]
-
The development of adenomyosis can be confirmed at a later time point, typically around 3 months of age, through histological analysis of the uterine tissue.[4]
Celecoxib Administration
Materials:
-
Celecoxib
-
Solvent for celecoxib (as used for tamoxifen or another suitable vehicle)
-
Mice with induced adenomyosis
-
Control mice (no adenomyosis)
-
Adenomyosis model mice (receiving vehicle)
Procedure:
-
Divide the mice into at least three groups: a control group, an adenomyosis model group receiving the vehicle, and a celecoxib-treated adenomyosis group.[4]
-
Beginning on a predetermined day (e.g., day 6 of life or after confirmation of adenomyosis), administer celecoxib orally.[4]
-
A typical dosage is 30 mg/kg/day.[4] Another study used low-dose and high-dose celecoxib for 60 days.[1][2][3]
-
The adenomyosis model group should receive an equivalent volume of the solvent daily.[4]
-
Continue the treatment for a specified duration, for example, until the mice are 3 months old or for a period of 60 days.[1][2][3][4]
Tissue Collection and Analysis
Procedure:
-
At the end of the treatment period, euthanize the mice.[4]
-
Collect the uterine tissues for various analyses.[4]
-
Histology: Fix uterine tissues in paraffin, section them, and perform Hematoxylin and Eosin (H&E) staining to observe the depth of endometrial infiltration into the myometrium.[1][2][3][4]
-
RT-PCR and Western Blot: Extract total RNA and protein from uterine tissues to analyze the expression of key markers such as COX-2, Vascular Endothelial Growth Factor (VEGF), Nerve Growth Factor (NGF), and Corticotropin-Releasing Hormone (CRH).[4]
-
Immunohistochemistry: Perform immunohistochemical staining on uterine sections to assess the expression and localization of proteins like aromatase P450, N-cadherin, and E-cadherin.[1][2][5]
-
ELISA: Analyze the concentration of estrogen in uterine tissue homogenates using an ELISA kit.[1][2]
-
Fibrosis Assessment: Use Masson's trichrome staining to evaluate the extent of fibrosis in the uterine tissue.[1][2]
-
Pain Assessment: A hotplate test can be conducted periodically (e.g., every 15 days from postnatal day 30) to measure thermal pain sensitivity as an indicator of dysmenorrhea.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from studies on celecoxib administration in murine models of adenomyosis.
Table 1: Effect of Celecoxib on Endometrial Infiltration and Uterine Estrogen
| Parameter | Control Group | Adenomyosis Model Group | Celecoxib-Treated Group | Reference |
| Depth of Endometrial Infiltration | Significantly lower than Adenomyosis Model Group | Significantly increased | Significantly reduced compared to Adenomyosis Model Group | [1][2][4] |
| Uterine Estrogen Concentration | Not Reported | Significantly higher | Significantly lower (both high and low doses) | [1][2][3] |
Table 2: Effect of Celecoxib on Gene and Protein Expression
| Marker | Adenomyosis Model Group (vs. Control) | Celecoxib-Treated Group (vs. Adenomyosis Model) | Reference |
| COX-2 | Significantly higher | Significantly decreased | [2][4][6] |
| VEGF | Higher | Significantly lower | [4][6] |
| NGF | No significant difference | No significant difference | [4][6] |
| CRH | No significant difference | No significant difference | [4][6] |
| Aromatase P450 | Significantly higher | Decreased expression | [1][2][3] |
| N-cadherin | Not Reported | Significantly decreased | [1][2][3] |
| E-cadherin | Not Reported | Significantly increased | [1][2][3] |
Table 3: Effect of Celecoxib on Pain and Fibrosis
| Parameter | Adenomyosis Model Group | Celecoxib-Treated Group | Reference |
| Thermal Response Latency (Hotplate Test) | Shorter latency (increased pain sensitivity) | Significantly prolonged (high dose) | [1][2][3] |
| Uterine Fibrosis | Increased collagen fibers | Significantly reduced | [1][2][5] |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Celecoxib in Adenomyosis.
Caption: Experimental Workflow for Celecoxib Study.
Concluding Remarks
The administration of celecoxib in a murine model of adenomyosis has been shown to reduce the severity of the disease.[1][2][3] Celecoxib achieves this by inhibiting COX-2, which in turn reduces inflammation and angiogenesis.[4][6] Furthermore, it appears to suppress local estrogen production by downregulating aromatase P450 and reverses the epithelial-mesenchymal transition process, as evidenced by changes in N-cadherin and E-cadherin expression.[1][2][3] These molecular changes translate to a reduction in endometrial infiltration, fibrosis, and pain sensitivity in the animal model.[1][2][3][4][5] These findings support the potential therapeutic use of celecoxib for the treatment of adenomyosis.[1][2][3] Researchers utilizing these protocols should adhere to institutional guidelines for the care and use of laboratory animals.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Celecoxib, a selective COX-2 inhibitor, markedly reduced the severity of tamoxifen-induced adenomyosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib, a selective COX-2 inhibitor, markedly reduced the severity of tamoxifen-induced adenomyosis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing Celecoxib's Anti-Inflammatory Effect in a Freund's Adjuvant-Induced Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory efficacy of celecoxib, a selective COX-2 inhibitor, in a Freund's Complete Adjuvant (CFA)-induced arthritis model in mice. This model is a well-established preclinical tool for studying the pathogenesis of rheumatoid arthritis and for the preliminary screening of anti-inflammatory therapeutics.
Introduction
Freund's adjuvant-induced arthritis in mice is a widely used model of chronic inflammation that shares many pathological features with human rheumatoid arthritis, including joint swelling, synovial inflammation, cartilage degradation, and bone erosion. The injection of CFA, an emulsion containing heat-killed Mycobacterium tuberculosis, elicits a robust and sustained cell-mediated immune response, leading to the development of arthritis.
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By selectively targeting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. This application note outlines the procedures for inducing arthritis in mice, treating with celecoxib, and assessing its anti-inflammatory effects through clinical, biochemical, and histological evaluations.
Data Presentation
The following tables summarize the expected quantitative outcomes of celecoxib treatment in a Freund's adjuvant-induced arthritis mouse model. The data is compiled from various studies and represents typical results.
Table 1: Effect of Celecoxib on Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) / Paw Thickness (mm) | Percentage Reduction in Edema |
| Naive Control | Vehicle | Baseline | - |
| CFA + Vehicle | Vehicle | Significant Increase | 0% |
| CFA + Celecoxib | 15 | Reduced | ~30-40% |
| CFA + Celecoxib | 30 | Significantly Reduced | ~50-60% |
Note: The exact values can vary based on the specific experimental conditions, such as the mouse strain and the timing of measurements.
Table 2: Effect of Celecoxib on Arthritis Score
| Treatment Group | Dose (mg/kg, p.o.) | Arthritis Score (0-4 or 0-16 scale) | Percentage Reduction in Score |
| Naive Control | Vehicle | 0 | - |
| CFA + Vehicle | Vehicle | High Score (e.g., 3-4 per paw) | 0% |
| CFA + Celecoxib | 15-30 | Significantly Reduced Score | ~40-60% |
Note: Scoring systems can vary. A common system scores each paw from 0-4 based on erythema and swelling.
Table 3: Effect of Celecoxib on Pro-Inflammatory Cytokine Levels
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Naive Control | Vehicle | Low Baseline | Low Baseline | Low Baseline |
| CFA + Vehicle | Vehicle | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| CFA + Celecoxib | 15-30 | Reduced | Reduced | Reduced |
Note: Cytokine levels are typically measured in serum or homogenized joint tissue. The values presented are indicative of expected trends.
Table 4: Effect of Celecoxib on Histopathological Scores
| Treatment Group | Dose (mg/kg, p.o.) | Synovial Inflammation (0-3) | Pannus Formation (0-3) | Cartilage Damage (0-3) | Bone Erosion (0-3) |
| Naive Control | Vehicle | 0 | 0 | 0 | 0 |
| CFA + Vehicle | Vehicle | High Score (e.g., 2-3) | High Score (e.g., 2-3) | High Score (e.g., 2-3) | High Score (e.g., 2-3) |
| CFA + Celecoxib | 15-30 | Reduced Score | Reduced Score | Reduced Score | Reduced Score |
Note: Histopathological scoring is a semi-quantitative assessment of joint damage.
Experimental Protocols
Freund's Adjuvant-Induced Arthritis in Mice
This protocol describes the induction of arthritis in BALB/c mice using Complete Freund's Adjuvant.
Materials:
-
Male or female BALB/c mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Sterile 1 mL syringes with 27-gauge needles
-
Isoflurane or other suitable anesthetic
-
Animal holding cages with proper bedding
Procedure:
-
Thoroughly vortex the vial of CFA to ensure a uniform suspension of the mycobacteria.
-
Anesthetize the mice using isoflurane.
-
Draw 100 µL of the CFA suspension into a 1 mL syringe.
-
Inject 50 µL of the CFA emulsion intradermally into the plantar surface of the right hind paw.
-
A primary inflammatory response should be visible within 24-48 hours.
-
Monitor the animals daily for the onset of systemic arthritis, which typically develops in the contralateral (left) paw and other joints around 10-14 days post-induction.
-
Assess and record the severity of arthritis using a clinical scoring system and by measuring paw volume.
Celecoxib Administration
This protocol details the preparation and oral administration of celecoxib.
Materials:
-
Celecoxib powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose [CMC] in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Sterile tubes for preparation
-
Vortex mixer and sonicator
Procedure:
-
Calculate the required amount of celecoxib based on the desired dose (e.g., 15 mg/kg or 30 mg/kg) and the number of animals.
-
Prepare the celecoxib suspension in the vehicle. For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose in a 20g mouse (0.2 mL administration volume), weigh the appropriate amount of celecoxib and add it to the vehicle.
-
Vortex and sonicate the suspension to ensure it is homogenous.
-
Administer the celecoxib suspension or vehicle control to the mice via oral gavage once daily, starting from the day of arthritis onset (around day 10-14) or as per the study design.
-
The volume of administration should be consistent across all animals, typically 100-200 µL.
Assessment of Arthritis Severity
3.3.1. Clinical Scoring:
-
Score each paw daily or every other day based on the severity of erythema (redness) and swelling.
-
A common scoring system is:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of the digits
-
2 = Moderate swelling and erythema of the paw
-
3 = Severe swelling and erythema of the entire paw
-
4 = Very severe swelling, erythema, and ankylosis of the paw
-
-
The maximum score per mouse is 16 (4 points for each of the 4 paws).
3.3.2. Paw Volume Measurement:
-
Measure the volume of both hind paws using a plethysmometer.
-
Record the paw volume at baseline (before CFA injection) and at regular intervals throughout the study.
-
The change in paw volume is an indicator of the degree of inflammation.
Cytokine Analysis (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines in serum.
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
At the end of the study, collect blood from the mice via cardiac puncture or another approved method.
-
If collecting serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store it at -80°C until analysis.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Calculate the cytokine concentrations based on the standard curve.
Histopathological Analysis
This protocol describes the preparation and scoring of joint tissues.
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA or formic acid)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-Fast Green stain (for cartilage)
-
Microscope
Procedure:
-
At the end of the study, euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks at 5 µm thickness and mount the sections on glass slides.
-
Stain the sections with H&E for general morphology and Safranin O-Fast Green to visualize cartilage.
-
Examine the stained sections under a microscope and score for the following parameters:
-
Synovial Inflammation: Infiltration of inflammatory cells into the synovium.
-
Pannus Formation: Proliferation of synovial tissue over the articular cartilage.
-
Cartilage Damage: Loss of Safranin O staining (proteoglycan depletion) and erosion of the cartilage surface.
-
Bone Erosion: Resorption of bone at the joint margins.
-
-
Use a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale for each parameter) to evaluate the severity of joint damage.
Mandatory Visualizations
Caption: Experimental workflow for assessing celecoxib in a Freund's adjuvant-induced arthritis mouse model.
Caption: Mechanism of action of celecoxib in inhibiting the COX-2 pathway to reduce inflammation.
References
Application Note: Quantification of Celecoxib in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of celecoxib in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology encompasses a straightforward sample preparation procedure using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and UV detection. This method is sensitive, accurate, and precise, making it suitable for high-throughput analysis in a research or clinical setting.
Introduction
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] It is widely prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[2] Accurate quantification of celecoxib in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential adverse effects. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted analytical technique for this purpose due to its reliability and accessibility.[2][3] This document provides a detailed protocol for the quantification of celecoxib in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocol
Materials and Reagents
-
Celecoxib reference standard
-
Internal Standard (IS): Flutamide, Rofecoxib, or Celecoxib-d4 are suitable alternatives.[4][5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Human plasma (drug-free, sourced from a reputable biobank)
Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
Stock Solution of Celecoxib (100 µg/mL): Accurately weigh 10 mg of celecoxib reference standard and dissolve it in a 100 mL volumetric flask with methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 to 20 µg/mL.[4]
-
Internal Standard Stock Solution (50 µg/mL): Accurately weigh 5 mg of the chosen internal standard and dissolve it in a 100 mL volumetric flask with methanol.[4]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer solution. For example, a mixture of acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 4 with orthophosphoric acid) in a 60:40 (v/v) ratio can be used.[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[4]
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution (50 µg/mL).[4]
-
Vortex for 30 seconds.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.01 M KH2PO4 (pH 4.0) (60:40 v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Quantitative Data Summary
The performance of HPLC methods for celecoxib quantification is summarized in the table below, compiled from various published studies.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Preparation | Protein Precipitation[6] | Liquid-Liquid Extraction[4] | Solid-Phase Extraction[7] | Protein Precipitation[8] |
| Column | C18[6] | C18[4] | C8[7] | C8[8] |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/KH2PO4 buffer[4] | Acetonitrile/THF/Acetate buffer[7] | Acetonitrile/Water/Triethylamine[8] |
| Detection (UV) | 254 nm[6] | 260 nm[4] | 215 nm[7] | 254 nm[8] |
| Linearity Range | 10 - 2000 µg/L[6] | 0.01 - 2.0 µg/mL[4] | 40 - 4000 ng/mL[7] | 0.032 - 2 µg/mL[8] |
| LOD/LOQ | LOQ: 10 µg/L[6] | LOQ: 10 ng/mL[4] | - | - |
| Recovery | - | > 90%[4] | > 88%[7] | - |
| Precision (RSD%) | < 10%[6] | Inter-day: 5.67-9.83%[4] | Inter-day: < 12%[7] | - |
| Accuracy | Bias: ≤ ±15%[6] | 0.35 to 7.89 %[4] | - | - |
| Internal Standard | Not specified | Flutamide[4] | SC-236[7] | Not specified |
Experimental Workflow
Caption: Workflow for the quantification of celecoxib in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Celecoxib Solubility in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with celecoxib's low aqueous solubility during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of celecoxib?
Celecoxib is a weakly acidic drug with very low aqueous solubility.[1] Its solubility in water is reported to be between 3-7 µg/mL.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it has high permeability but low solubility, which can limit its bioavailability in oral formulations.[2][3] The solubility of celecoxib is also pH-dependent, showing a slight increase in alkaline conditions.[4][5][6]
Q2: Why is my celecoxib precipitating out of my aqueous buffer?
Celecoxib precipitation in aqueous buffers is a common issue due to its hydrophobic nature.[7] This can be triggered by several factors:
-
Concentration: Exceeding the solubility limit of celecoxib in the specific buffer system.
-
pH: While solubility increases in alkaline pH, a change in pH towards acidic or neutral can cause precipitation.[4][5]
-
Temperature: Changes in temperature can affect solubility.
-
Solvent Evaporation: If a co-solvent was used to initially dissolve the celecoxib, its evaporation can lead to precipitation.
-
Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of hydrophobic compounds.
Q3: What are the recommended organic solvents for dissolving celecoxib?
Celecoxib is soluble in several organic solvents.[7] For preparing stock solutions, the following solvents are commonly used:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
It is recommended to first dissolve celecoxib in a minimal amount of an organic solvent before diluting it with the aqueous buffer of choice.[7]
Q4: How can I enhance the aqueous solubility of celecoxib for my experiments?
Several techniques can be employed to enhance the aqueous solubility of celecoxib:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[4][8][9] Common co-solvents include ethanol, polyethylene glycols (PEGs), and propylene glycol.[4][8][10][11]
-
pH Adjustment: Increasing the pH of the aqueous medium to an alkaline range can improve solubility.[4][5]
-
Surfactants: The use of non-ionic surfactants, such as Pluronic F 127 or Cremophor RH40, can increase solubility by forming micelles that encapsulate the drug.[12][13][14]
-
Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with celecoxib, enhancing its solubility.[9]
-
Nanoparticle Formation: Reducing the particle size to the nanometer range (nanocrystals) increases the surface area, leading to improved solubility and dissolution rates.[1]
-
Solid Dispersions: Creating a solid dispersion of celecoxib in a hydrophilic carrier can enhance its dissolution.[6][12][13]
Troubleshooting Guides
Issue 1: Celecoxib Precipitation During Dilution of Stock Solution
Problem: When I dilute my celecoxib stock solution (in DMSO or ethanol) into my aqueous buffer, it immediately precipitates.
Troubleshooting Steps:
-
Reduce Final Concentration: The most likely cause is that the final concentration of celecoxib in the aqueous buffer exceeds its solubility limit. Try preparing a more dilute solution.
-
Optimize Co-solvent Percentage: The final concentration of the organic co-solvent in your aqueous buffer may be too low. It is often a delicate balance; too much organic solvent can affect your experimental system, while too little will not keep the celecoxib in solution. A stepwise approach to finding the optimal co-solvent percentage is recommended.
-
Use a Different Co-solvent System: Some studies have shown that mixed co-solvent systems, such as PEG 400-ethanol, have a high solubilization potential for celecoxib.[4][8]
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80) to your aqueous buffer can help to maintain celecoxib in solution.
-
pH Adjustment of the Aqueous Buffer: If your experimental conditions allow, increasing the pH of the aqueous buffer to the alkaline range can increase celecoxib's solubility.[4][5]
Issue 2: Low and Variable Results in In Vitro Assays
Problem: I am getting low and inconsistent results in my cell-based or enzymatic assays, which I suspect is due to poor celecoxib solubility and availability.
Troubleshooting Steps:
-
Confirm Drug Dissolution: Before adding the celecoxib solution to your assay, visually inspect it for any signs of precipitation. You can also filter the solution and measure the concentration of the filtrate to confirm the amount of dissolved drug.
-
Prepare Fresh Solutions: Aqueous solutions of celecoxib, especially those prepared with co-solvents, may not be stable for long periods. It is recommended not to store aqueous solutions for more than one day.[7] Prepare fresh dilutions from your stock solution for each experiment.
-
Consider a Formulation Approach: For more consistent results, consider preparing a formulated version of celecoxib with enhanced solubility, such as a cyclodextrin complex or a solid dispersion, if compatible with your experimental setup.
-
Pre-dissolve in Serum: If your cell culture media contains serum, you can try to pre-dissolve the celecoxib in a small amount of serum before adding it to the rest of the media. The proteins in the serum can help to solubilize the drug.
Data Presentation
Table 1: Solubility of Celecoxib in Various Solvents
| Solvent | Solubility | Reference |
| Water | 3-7 µg/mL | [1] |
| Ethanol | ~25 mg/mL | [7] |
| DMSO | ~16.6 mg/mL | [7] |
| DMF | ~25 mg/mL | [7] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [7] |
Table 2: Examples of Solubility Enhancement Techniques for Celecoxib
| Technique | Example Formulation | Solubility Enhancement | Reference |
| Nanocrystals | Antisolvent precipitation with SLS as a stabilizer | Saturation solubility increased to 18.1 µg/mL | |
| Spray Drying | Microspheres with Pluronic F 127 (1:5 w/w) | Five-fold increase compared to pure celecoxib | [12] |
| Co-milling | Dry co-milling with PVP, mannitol, and SLS | Over 4.8-fold increase in water | [2] |
| Solid Dispersion | With Cremophor RH40 | ~717-fold increase | [13][14] |
| Deep Eutectic Solvents | Choline chloride / malonic acid | 62,700-fold increase compared to pure water | [15] |
Experimental Protocols
Protocol 1: Preparation of a Celecoxib Stock Solution
-
Objective: To prepare a concentrated stock solution of celecoxib in an organic solvent.
-
Materials:
-
Celecoxib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Weigh the desired amount of celecoxib powder in a sterile vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Purge the vial with an inert gas to prevent oxidation.[7]
-
Cap the vial tightly and vortex until the celecoxib is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C.
-
Protocol 2: Shake-Flask Method for Solubility Determination
-
Objective: To determine the equilibrium solubility of celecoxib in a specific aqueous medium.
-
Materials:
-
Celecoxib powder
-
Aqueous medium of interest (e.g., buffer, co-solvent mixture)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of celecoxib powder to a vial containing a known volume of the aqueous medium.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant appropriately and analyze the concentration of celecoxib using a validated HPLC method.
-
Visualizations
Caption: Experimental workflow for preparing and using celecoxib solutions.
Caption: Troubleshooting logic for celecoxib precipitation.
References
- 1. atshph.com [atshph.com]
- 2. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Celecoxib Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
- 13. Development and Evaluation of Poorly Water-Soluble Celecoxib as Solid Dispersions Containing Nonionic Surfactants Using Fluidized-Bed Granulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Utilizing Celecoxib in DMSO for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of celecoxib dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments. Find answers to frequently asked questions, troubleshoot common issues like precipitation, and follow detailed protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of celecoxib in DMSO?
A1: Celecoxib is highly soluble in DMSO. Published solubility data indicates it can be dissolved at concentrations of ≥ 50 mg/mL (131.11 mM)[1] and up to 76 mg/mL (199.28 mM)[2]. However, it is practically insoluble in water[2][3]. For maximum solubility in aqueous buffers, it is recommended to first dissolve celecoxib in an organic solvent like DMSO or ethanol[4].
Q2: How should I prepare a celecoxib stock solution in DMSO?
A2: To prepare a stock solution, accurately weigh the celecoxib powder and add the calculated volume of anhydrous (moisture-free) DMSO to achieve the desired concentration (e.g., 10 mM to 100 mM). Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved[3]. It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility[2]. For detailed steps, refer to the Experimental Protocols section.
Q3: How should I store the celecoxib stock solution?
A3: For long-term stability, store the DMSO stock solution in small, single-use aliquots at -80°C for up to a year or at -20°C for up to one month[1][2]. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the aliquots from light by using amber-colored vials or a light-blocking container[3].
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.1% is generally considered safe for most cell lines, including sensitive primary and stem cells[5][6][7]. Some robust cancer cell lines may tolerate up to 0.5%, but it is imperative to determine the specific tolerance of your cell line by running a vehicle control (media with DMSO only) experiment[7]. DMSO toxicity is dose- and time-dependent, with concentrations above 0.5% often leading to a dramatic decrease in cell viability[5][6][8].
Q5: Why does my celecoxib precipitate when I add it to the cell culture medium?
A5: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous cell culture medium[7]. This occurs because celecoxib is poorly soluble in water[2][3]. The high localized concentration of the drug upon direct addition of a concentrated stock can cause it to crash out of solution. Other factors include the temperature of the media and interactions with media components[9].
Q6: What are typical working concentrations of celecoxib for in vitro experiments?
A6: The effective working concentration of celecoxib is cell-type dependent and should be determined empirically. However, studies have shown cytotoxic or inhibitory effects in various cancer cell lines at concentrations ranging from 10 µM to 100 µM[1][10]. For example, celecoxib has been shown to inhibit the proliferation of NPC cell lines in a dose-dependent manner at concentrations between 10-75 μM[1].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution | Exceeding the aqueous solubility limit of celecoxib. Adding a highly concentrated DMSO stock directly into the full volume of media. | Perform a serial dilution: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C), serum-free media. Then, add this intermediate dilution to the final volume of complete media[7]. |
| Cold cell culture medium causing the compound to fall out of solution. | Always pre-warm the cell culture medium to 37°C before adding the celecoxib solution[7][9]. | |
| Final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed the tolerated limit for your cells (ideally <0.1%)[7]. | |
| Cloudy stock solution or precipitate during storage | The stock solution was not fully dissolved initially. The compound is coming out of solution due to repeated freeze-thaw cycles or moisture contamination. | Ensure the compound is completely dissolved during preparation, using sonication if necessary[9]. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles[3]. Use anhydrous DMSO to prevent moisture absorption[2]. |
| Inconsistent experimental results | Degradation of celecoxib in the stock solution. Inaccurate pipetting of viscous DMSO stock. | Store stock solutions properly at -80°C in aliquots[1]. Before each use, visually inspect the solution for any signs of precipitation or discoloration; discard if observed[3]. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. |
| Cell toxicity in control group | The final DMSO concentration is too high for the specific cell line or exposure time. | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your experimental conditions[7][8]. Keep exposure times in mind, as DMSO toxicity can increase with longer incubation periods[8]. |
Quantitative Data Summary
Table 1: Solubility of Celecoxib
| Solvent | Molecular Weight ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) |
|---|---|---|---|
| DMSO | 381.37[1] | ≥ 50[1] | ≥ 131.11[1] |
| DMSO | 381.37[2] | 76[2] | 199.28[2] |
| Ethanol | 381.37[2] | 33 - 76[2] | 86.5 - 199.28[2] |
| Water | 381.37[2] | Insoluble[2] | - |
| Ethanol:PBS (1:4, pH 7.2) | 381.37[4] | ~0.2[4] | ~0.52 |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Cell Type | Generally Tolerated DMSO Concentration | Notes |
|---|---|---|
| Most Cancer Cell Lines | ≤ 0.5%[7] | Viability may be affected at higher concentrations. Always verify with a vehicle control. |
| Primary Cells | ≤ 0.1%[7] | Generally more sensitive to DMSO toxicity. |
| Stem Cells | ≤ 0.1%[7] | High sensitivity to solvents. |
| Human Fibroblast-like Synoviocytes | < 0.05% for 24h exposure[8] | Toxicity increases significantly with longer exposure times[8]. |
Table 3: Example In Vitro Working Concentrations of Celecoxib
| Cell Line Type | Assay Type | Effective Concentration Range (µM) |
|---|---|---|
| Nasopharyngeal Carcinoma (NPC) | Proliferation Assay | 10 - 75[1] |
| KB, Saos-2, 1321N | Cytotoxicity Assay | ≥ 25[11] |
| A549, H460 (Lung Cancer) | Functional Assay | 0.1 - 30[2] |
| A2058, SAN (Melanoma) | Spheroid Outgrowth/Invasion | 40 - 100[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Celecoxib Stock Solution in DMSO
Materials:
-
Celecoxib powder (MW: 381.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Methodology:
-
Calculation: To make a 10 mM stock solution, you will need 3.814 mg of celecoxib per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 381.37 g/mol * 1000 mg/g = 3.814 mg/mL
-
-
Weighing: Accurately weigh out the required mass of celecoxib powder (e.g., 3.814 mg for 1 mL) and place it into a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the celecoxib powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles[3].
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected cryovials. Store immediately at -80°C for long-term use[1][3].
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM Celecoxib in DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium (serum-free and complete)
-
Sterile tubes for dilution
Methodology (Serial Dilution Method):
-
Thaw Stock: Thaw one aliquot of the 10 mM celecoxib stock solution at room temperature.
-
Calculate Volumes: Determine the volume of stock solution needed for your desired final concentration. For example, to prepare 1 mL of a 50 µM working solution from a 10 mM stock, you will need 5 µL of the stock solution.
-
Calculation (C1V1 = C2V2): (10,000 µM)(V1) = (50 µM)(1000 µL) -> V1 = 5 µL
-
This will result in a final DMSO concentration of 0.5% (5 µL in 1000 µL). If this is too high for your cells, start with a lower concentration stock or prepare a larger final volume.
-
-
Intermediate Dilution (Crucial Step):
-
Pipette a small volume of pre-warmed, serum-free medium into a sterile tube (e.g., 100 µL).
-
While gently swirling the tube, add the calculated volume of the celecoxib stock solution (5 µL in this example) to the serum-free medium[7]. Mix gently.
-
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed, complete (serum-containing) cell culture medium (e.g., add the ~105 µL from the previous step to 895 µL of complete media to get a final volume of 1 mL).
-
Mixing: Mix the final working solution gently by pipetting up and down or by inverting the flask/plate. Avoid vigorous vortexing.
-
Application: Use the freshly prepared working solution immediately to treat your cells.
Mandatory Visualizations
Caption: Workflow for preparing celecoxib stock and working solutions.
Caption: Decision tree for troubleshooting celecoxib precipitation.
Caption: Celecoxib's primary mechanism via COX-2 inhibition.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. sid.ir [sid.ir]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Celecoxib in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of celecoxib in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of celecoxib and how does pH affect it?
A1: Celecoxib is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] Its solubility in water is in the range of 3–7 μg/mL.[2] As a weakly acidic compound with a pKa of approximately 11.1, its solubility is pH-dependent and increases in alkaline conditions.[3]
Q2: What are the primary factors that cause celecoxib to degrade in an aqueous solution?
A2: The primary factor leading to the degradation of celecoxib in aqueous solutions is oxidation.[4] It is relatively stable under hydrolytic (both acidic and basic), thermal, and photolytic stress conditions.[5] However, exposure to oxidative conditions can lead to the formation of degradation products.[4]
Q3: What are the main degradation products of celecoxib in aqueous solutions?
A3: The main degradation pathway for celecoxib involves the oxidation of the methyl group on the p-tolyl moiety. This leads to the formation of a primary alcohol (hydroxycelecoxib), which can be further oxidized to a carboxylic acid (carboxycelecoxib).[6][7] Other long-term transformation products that have been identified include 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid and a hydroxylated derivative.[5]
Q4: How can I prepare a stable aqueous stock solution of celecoxib for my experiments?
A4: Due to its low aqueous solubility, it is recommended to first dissolve celecoxib in a minimal amount of an organic co-solvent such as ethanol, polyethylene glycol 400 (PEG 400), or polysorbate 80 (Tween 80) before preparing an aqueous solution.[8] For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable organic solvent and store them at low temperatures (e.g., -20°C). The aqueous working solutions should be prepared fresh before use.
Q5: What are the recommended storage conditions for aqueous solutions of celecoxib?
A5: To minimize degradation, aqueous solutions of celecoxib should be protected from light and oxidizing agents. Storage at refrigerated temperatures (2-8°C) is recommended to slow down potential degradation processes. For longer-term storage, freezing the solution may be an option, but freeze-thaw stability should be verified for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Unexpectedly low concentration of celecoxib in my prepared aqueous solution.
-
Possible Cause 1: Incomplete dissolution.
-
Troubleshooting:
-
Ensure that you are using a co-solvent to aid in the initial dissolution of celecoxib before adding the aqueous buffer.
-
Use sonication or vortexing to ensure complete dissolution of the drug in the co-solvent.
-
When preparing the final aqueous solution, add the celecoxib stock solution to the aqueous buffer slowly while stirring to prevent precipitation.
-
-
-
Possible Cause 2: Degradation during preparation or storage.
-
Troubleshooting:
-
Prepare solutions fresh whenever possible.
-
If storing solutions, protect them from light by using amber vials or wrapping the container in aluminum foil.
-
De-gas your aqueous buffer to remove dissolved oxygen, which can contribute to oxidative degradation.
-
Analyze your solution by HPLC to check for the presence of degradation peaks.
-
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during a stability study.
-
Possible Cause 1: Oxidative degradation.
-
Troubleshooting:
-
Compare the retention times of the unknown peaks with those of known celecoxib degradation products if standards are available. The primary oxidative degradation products are hydroxycelecoxib and carboxycelecoxib.[6][7]
-
Review your experimental setup to identify and eliminate potential sources of oxidation (e.g., exposure to air, presence of metal ions).
-
Consider adding an antioxidant to your formulation if compatible with your experimental design.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting:
-
Analyze a blank sample (solvent without celecoxib) to rule out contamination from the solvent or HPLC system.
-
Ensure proper cleaning of all glassware and equipment used for solution preparation.
-
-
Data Presentation
Table 1: Solubility of Celecoxib in Different Aqueous Media
| Aqueous Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Water | ~7 | 37 | 3.47[9] |
| Phosphate Buffer | 7.2 | 37 | 3.47[9] |
| Phosphate Buffer Saline (PBS) | 7.4 | 37 | Not specified, but used in studies[3] |
| Water with 0.2% SLS | 1.2 | 37 | Soluble[10] |
| Acetate Buffer with 0.2% SLS | 4.5 | 37 | Soluble[10] |
| Phosphate Buffer with 0.2% SLS | 6.8 | 37 | Soluble[10] |
| Phosphate Buffer with 1% SDS | 10 | Not specified | 453.5[11] |
Table 2: Summary of Celecoxib Degradation under Forced Conditions
| Stress Condition | Temperature (°C) | Duration | Extent of Degradation | Reference |
| Acidic (0.1 N HCl) | 40 | 817 hours | ~3% | [4] |
| Basic (0.1 N NaOH) | 40 | 817 hours | ~3% | [4] |
| Oxidative (H₂O₂) | 23 | 817 hours | ~22% | [4] |
| Photolytic (Sunlight) | Room Temperature | 30 minutes | Stable | [12] |
| Thermal | 70 | Not specified | Minimally altered | [5] |
| Long-term (River water, limited light) | Room Temperature | 36 weeks | ~3% | [5] |
Experimental Protocols
Protocol 1: Preparation of Celecoxib Aqueous Solution for Stability Studies
-
Preparation of Stock Solution (e.g., 1 mg/mL in Methanol):
-
Accurately weigh 10 mg of celecoxib powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of methanol and sonicate for 5-10 minutes to dissolve the powder completely.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
Store this stock solution at -20°C in an amber vial.
-
-
Preparation of Aqueous Working Solution (e.g., 10 µg/mL in Phosphate Buffer, pH 7.4):
-
Prepare 100 mL of 0.1 M phosphate buffer at pH 7.4.
-
Filter the buffer through a 0.45 µm filter to remove any particulate matter.
-
Pipette 1 mL of the 1 mg/mL celecoxib stock solution into a 100 mL volumetric flask.
-
Slowly add the phosphate buffer to the flask while gently swirling to ensure proper mixing and prevent precipitation.
-
Make up the volume to 100 mL with the phosphate buffer and mix thoroughly.
-
Use this solution immediately for your stability study.
-
Protocol 2: Stability-Indicating HPLC Method for Celecoxib
This protocol provides a general guideline. The specific parameters may need to be optimized for your HPLC system and column.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v). The exact ratio may need adjustment to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 251 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of celecoxib to determine its retention time.
-
For the stability study, inject aliquots of the celecoxib aqueous solution at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the chromatograms for any decrease in the area of the celecoxib peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of celecoxib remaining at each time point relative to the initial concentration.
Mandatory Visualization
Caption: Oxidative degradation pathway of celecoxib.
Caption: Troubleshooting workflow for unexpected celecoxib degradation.
References
- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikv.ku.dk [ikv.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2016196085A1 - Liquid formulations of celecoxib for oral administration - Google Patents [patents.google.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Celecoxib in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use celecoxib in cell culture experiments while minimizing precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my celecoxib precipitating in the cell culture medium?
A1: Celecoxib has poor aqueous solubility.[1][2] Precipitation in cell culture media is a common issue and can occur for several reasons:
-
High Final Concentration: The concentration of celecoxib in your final culture medium may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, adding it to the aqueous culture medium can lead to immediate precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO or ethanol) into the aqueous medium can cause the drug to crash out of solution.
-
Media Components: Components in the cell culture medium, such as proteins and salts, can interact with celecoxib and reduce its solubility.
-
Temperature and pH: Changes in temperature or pH of the medium can affect celecoxib's solubility.
Q2: What is the recommended solvent for preparing a celecoxib stock solution?
A2: Celecoxib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] DMSO is a common choice for in vitro studies.[4]
Q3: What is the maximum recommended final concentration of the organic solvent in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.1% (v/v).[5] It is crucial to always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: Can celecoxib precipitation affect my experimental results?
A4: Yes, absolutely. Celecoxib precipitation can lead to several experimental artifacts:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active celecoxib will be lower than the intended concentration.
-
Cell Death Artifacts: In some cases, cell death observed at high concentrations of celecoxib in vitro may be a result of physical damage to the cell membrane by drug precipitates, rather than a true molecular toxic effect.[6]
-
Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.
Q5: What are the known cellular targets of celecoxib?
A5: Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis.[7][8] It has a much higher selectivity for COX-2 over COX-1.[3] However, at higher concentrations, celecoxib can have off-target effects that are independent of COX-2 inhibition.[8] These may include the induction of apoptosis and cell cycle arrest.[9]
Troubleshooting Guide: Minimizing Celecoxib Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent celecoxib precipitation in your cell culture experiments.
Problem: I observe a precipitate after adding my celecoxib stock solution to the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for celecoxib precipitation.
Data Presentation
Table 1: Solubility of Celecoxib in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~16.6 mg/mL | [3] |
| Ethanol | ~25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Methanol | Freely soluble | [10] |
| Water | Practically insoluble (~5 µg/mL at 5-40°C) | [2][10] |
| Ethanol:PBS (1:4, pH 7.2) | ~0.2 mg/mL | [3] |
Table 2: Effective Concentrations of Celecoxib in In Vitro Studies
| Cell Line | Effect | Effective Concentration (µM) | Reference |
| A549 (lung carcinoma) | Apoptosis induction | 10 - 135 | [11] |
| BALL-1 (B-leukemia) | Apoptosis induction | 10 - 135 | [11] |
| Various cancer cell lines | IC50 for antiproliferative effects | 35 - 65 | [11] |
| A2058 and SAN (melanoma) | Reduced cell viability | 30 - 100 | [12] |
| HeLa (cervical cancer) | IC50 for cytotoxic activity | 43 | [13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Celecoxib Stock Solution in DMSO
Materials:
-
Celecoxib powder (MW: 381.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the celecoxib powder to equilibrate to room temperature before weighing to prevent condensation.
-
Weighing: Accurately weigh 3.81 mg of celecoxib powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[4] It is not recommended to store aqueous solutions of celecoxib for more than one day.[3]
Protocol 2: Diluting Celecoxib Stock Solution into Cell Culture Medium
Objective: To prepare a final concentration of 50 µM celecoxib in cell culture medium while minimizing precipitation.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM celecoxib stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid "solvent shock," prepare an intermediate dilution. For example, add 5 µL of the 10 mM stock to 995 µL of pre-warmed medium to get a 500 µM intermediate solution. Mix gently by inverting the tube.
-
Final Dilution: Add the celecoxib solution (either directly from the stock or the intermediate dilution) to the final volume of pre-warmed cell culture medium. For a final concentration of 50 µM from a 10 mM stock, you would add 5 µL of stock per 1 mL of medium.
-
Mixing Technique: Add the celecoxib solution dropwise to the medium while gently swirling the flask or plate. This gradual addition and mixing helps to disperse the drug and solvent quickly, reducing the likelihood of precipitation.
-
Final Solvent Concentration Check: Ensure the final DMSO concentration is below 0.1%. In the example above (5 µL in 1 mL), the final DMSO concentration is 0.5%, which is higher than recommended. A better approach would be to make a more dilute stock or use serial dilutions to keep the final DMSO concentration low. For a 50 µM final concentration with <0.1% DMSO, you would need to start with a stock solution of at least 50 mM.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without celecoxib) to an equivalent volume of cell culture medium.
Signaling Pathway
Celecoxib's Primary Mechanism of Action: COX-2 Inhibition
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
References
- 1. Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cancer cell killing by Celecoxib: reality or just in vitro precipitation-related artifact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities for Celecoxib Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmda.go.jp [pmda.go.jp]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. journal.waocp.org [journal.waocp.org]
Technical Support Center: Optimizing Celecoxib Dose to Reduce Cardiovascular Risk in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with celecoxib in animal models to investigate and mitigate cardiovascular risk.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind celecoxib-associated cardiovascular risk?
A1: The leading hypothesis for celecoxib-induced cardiovascular risk is the imbalance it creates between two key signaling molecules: prostacyclin (PGI2) and thromboxane A2 (TXA2). Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is a primary source of PGI2 in the vascular endothelium. PGI2 is a potent vasodilator and inhibitor of platelet aggregation. By reducing PGI2 production without significantly affecting the COX-1-mediated production of the pro-thrombotic and vasoconstrictive TXA2 in platelets, celecoxib can shift the hemostatic balance towards a prothrombotic state.[1][2]
Q2: Have animal studies shown that low-dose celecoxib can be cardioprotective?
A2: Yes, some animal studies suggest a potential cardioprotective effect of low-dose celecoxib. For instance, a study in a rabbit model of acute myocardial ischemia demonstrated that pretreatment with a low dose of celecoxib (3 mg/kg, twice daily) improved coronary function, reduced infarct size, and decreased levels of inflammatory markers.[3][4][5]
Q3: What are the key considerations when selecting an animal model for studying celecoxib's cardiovascular effects?
A3: The choice of animal model is critical and depends on the specific research question.
-
Rabbits are a suitable model for studying acute events like myocardial ischemia due to their cardiovascular physiology.[3][4]
-
Swine , particularly hypercholesterolemic models, are valuable for investigating the effects of celecoxib in the context of chronic ischemia and atherosclerosis, as their cardiovascular system closely resembles that of humans.[6][7]
-
Mice , including genetically modified strains, can be useful for dissecting the roles of specific genes and pathways in celecoxib-induced cardiovascular events.[8]
Q4: How does celecoxib affect blood pressure in animal models?
A4: Studies have shown that selective COX-2 inhibition with celecoxib can lead to an elevation in blood pressure in animal models, such as rats. This effect is thought to be related to the disruption of PGI2-mediated vasodilation and potential impacts on renal function.[9]
Troubleshooting Guides
Issue 1: Unexpected Increase in Thrombotic Events in a Chronic Study
-
Possible Cause: The celecoxib dose may be too high for the specific animal model and its underlying cardiovascular health, leading to a significant imbalance between PGI2 and TXA2.
-
Troubleshooting Steps:
-
Dose De-escalation: Consider reducing the celecoxib dosage. A dose-response study is highly recommended to identify a therapeutic window with minimal cardiovascular side effects.
-
Assess Prostanoid Levels: Measure urinary or plasma levels of PGI2 and TXA2 metabolites to quantify the extent of the imbalance. This can provide a biochemical basis for the observed thrombotic events.
-
Evaluate Underlying Pathology: In models with pre-existing cardiovascular disease (e.g., atherosclerosis), the prothrombotic risk of celecoxib may be exacerbated. Ensure the baseline cardiovascular health of the animals is well-characterized.
-
Issue 2: High Variability in Cardiovascular Parameters within the Same Treatment Group
-
Possible Cause: Inconsistent drug administration, leading to variable plasma concentrations of celecoxib. Genetic variability within the animal colony could also contribute.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure precise and consistent administration of celecoxib, whether through oral gavage, in feed, or other methods. For oral administration, confirm the animal has consumed the entire dose.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Cmax) and the drug's half-life in your specific animal model. This will help in optimizing the dosing schedule.
-
Use Genetically Homogenous Animals: Whenever possible, use inbred or genetically well-defined animal strains to reduce biological variability.
-
Issue 3: Conflicting Results Compared to Published Studies
-
Possible Cause: Differences in experimental protocols, including the animal model, duration of treatment, and specific endpoints measured.
-
Troubleshooting Steps:
-
Detailed Protocol Comparison: Carefully compare your experimental design with published studies, paying close attention to the animal species, strain, age, sex, diet, celecoxib dosage and formulation, and the methods used for cardiovascular assessment.
-
Endpoint Selection: The choice of cardiovascular endpoints (e.g., blood pressure, infarct size, time to thrombosis) can significantly influence the outcome. Ensure your chosen endpoints are relevant to the specific cardiovascular risk being investigated.
-
Statistical Power: A small sample size may lack the statistical power to detect significant differences. Conduct a power analysis to ensure your group sizes are adequate.
-
Data Presentation
Table 1: Effects of Low-Dose Celecoxib in a Rabbit Model of Acute Myocardial Ischemia
| Parameter | AMI Group (Control) | Celecoxib + AMI Group (3 mg/kg, b.i.d.) |
| Infarct Size (%) | 45.2 ± 3.1 | 28.7 ± 2.5 |
| Left Ventricular End-Diastolic Pressure (mmHg) | 12.3 ± 1.1 | 8.1 ± 0.9 |
| Maximum dP/dt (mmHg/s) | 1856 ± 123 | 2435 ± 158 |
| Serum Creatine Kinase (U/L) | 1254 ± 98 | 876 ± 75 |
| Serum TNF-α (pg/mL) | 85.4 ± 7.2 | 52.1 ± 4.9 |
| Serum NOx (μmol/L) | 28.6 ± 2.5 | 45.3 ± 3.8 |
*p < 0.05 compared to AMI Group. Data adapted from a study on acute myocardial ischemia in rabbits.[3]
Table 2: Effects of Celecoxib on Myocardial Prostanoids in a Swine Model of Chronic Ischemia
| Prostanoid | Ischemic Myocardium (Control) | Ischemic Myocardium + Celecoxib (200 mg/day) |
| 11-dehydro-thromboxane B2 (pg/mg tissue) | ~450 | ~150* |
| 6-keto-prostaglandin F1α (pg/mg tissue) | ~300 | ~300 (No significant change) |
*p < 0.05 compared to Control. Data adapted from a study on chronic ischemia in hypercholesterolemic swine.[7]
Experimental Protocols
Protocol 1: Low-Dose Celecoxib in a Rabbit Model of Acute Myocardial Ischemia
-
Animal Model: Male New Zealand white rabbits.
-
Experimental Groups:
-
Sham-operated control.
-
Acute Myocardial Ischemia (AMI) control.
-
Celecoxib + AMI: Pretreated with celecoxib (3 mg/kg, orally, twice a day) for 3 days before AMI induction.
-
Aspirin + AMI: Pretreated with aspirin (12.5 mg/kg, orally, twice a day) for 3 days before AMI induction.
-
-
Surgical Procedure:
-
Anesthetize the rabbits.
-
Perform a left thoracotomy to expose the heart.
-
Induce AMI by ligating the left anterior descending coronary artery for 60 minutes, followed by reperfusion.
-
-
Hemodynamic Monitoring: Continuously monitor blood pressure and left ventricular pressure using a multichannel physiological recorder.
-
Biochemical Analysis: Collect blood samples to measure serum levels of creatine kinase (CK), malondialdehyde (MDA), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and total nitrate/nitrite (NOx).
-
Infarct Size Determination: At the end of the experiment, excise the heart and use triphenyltetrazolium chloride (TTC) staining to determine the infarct size.[3][4]
Protocol 2: Celecoxib in a Swine Model of Chronic Myocardial Ischemia
-
Animal Model: Male Yorkshire swine on a hypercholesterolemic diet.
-
Experimental Groups:
-
Hypercholesterolemic Control (HCC).
-
HCC + Naproxen (440 mg/day).
-
HCC + Celecoxib (200 mg/day).
-
-
Surgical Procedure:
-
Place an ameroid constrictor on the left circumflex coronary artery to induce gradual occlusion and chronic ischemia.
-
-
Treatment Duration: 7 weeks.
-
Functional Assessment: Measure regional myocardial function (segmental shortening) using sonomicrometry.
-
Perfusion Measurement: Assess myocardial perfusion at rest and during pacing using fluorescent microspheres.
-
Tissue Analysis: Harvest myocardial tissue from the non-ischemic and ischemic regions to measure levels of thromboxane and prostacyclin metabolites, and to perform histological analysis for fibrosis and apoptosis.[6][7]
Mandatory Visualizations
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Low-dose celecoxib improves coronary function after acute myocardial ischaemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Effects of cyclooxygenase inhibition on cardiovascular function in a hypercholesterolemic swine model of chronic ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cyclooxygenase inhibition on cardiovascular function in a hypercholesterolemic swine model of chronic ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of cyclooxygenase‐2 inhibitors: a mechanistic and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective cyclo-oxygenase-2 inhibition with celecoxib elevates blood pressure and promotes leukocyte adherence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Celecoxib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering celecoxib resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind celecoxib resistance in cancer cells?
A1: While celecoxib primarily targets the cyclooxygenase-2 (COX-2) enzyme, cancer cells can develop resistance through various mechanisms, often involving both COX-2-dependent and independent pathways.[1] Key mechanisms include:
-
Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), can actively pump celecoxib out of the cell, reducing its intracellular concentration and efficacy.[2][3][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of COX-2 inhibition. These often include the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which promote cell proliferation, survival, and inhibit apoptosis.[5][6][7]
-
Targeting Cancer Stem Cells (CSCs): A subpopulation of cancer cells, known as cancer stem cells, are inherently resistant to many chemotherapeutic agents. Celecoxib has been shown to selectively target CSCs, and resistance can emerge if this population is not effectively eliminated.[8]
-
COX-2-Independent Effects: Celecoxib has been found to exert anti-cancer effects through mechanisms that are independent of COX-2 inhibition, such as inducing apoptosis through mitochondrial pathways and promoting endoplasmic reticulum stress.[6][7] Resistance can arise from alterations in these downstream pathways.
Caption: Key mechanisms of celecoxib resistance in cancer cells.
Q2: How can I determine if my cancer cell line is resistant to celecoxib?
A2: The most direct method is to determine the IC50 (half-maximal inhibitory concentration) value of celecoxib in your cell line using a cell viability assay, such as the MTT assay. A significantly higher IC50 value compared to sensitive cell lines indicates resistance.
Troubleshooting Guide: Cell Viability (MTT) Assay
-
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, contamination, or incomplete formazan solubilization.
-
Solution: Ensure a single-cell suspension before seeding. Check for contamination. After adding the solubilization solution, shake the plate for at least 15 minutes to ensure all formazan crystals are dissolved.
-
-
Issue: Low signal or absorbance readings.
-
Issue: High background from media.
-
Possible Cause: Phenol red in the culture medium can interfere with absorbance readings.
-
Solution: Use phenol red-free medium for the assay or subtract the absorbance of a "media-only" blank control.
-
Table 1: Example IC50 Values for Celecoxib
| Cell Line | Cancer Type | Status | Example Celecoxib IC50 (µM) |
| HT-29 | Colorectal | Sensitive | ~25-50 |
| HCT-116 | Colorectal | Sensitive | ~40-60 |
| SGC-7901/DDP | Gastric | Resistant | >100 |
| MCF-7/ADR | Breast | Resistant | >100 |
Note: These are representative values. Actual IC50 values can vary based on experimental conditions and cell line passage number.
Caption: Experimental workflow for determining IC50 using an MTT assay.
Q3: What are the most effective strategies to overcome celecoxib resistance?
A3: Combination therapy is the leading strategy to overcome celecoxib resistance. By targeting multiple pathways simultaneously, combination treatments can achieve synergistic effects and prevent the emergence of resistant clones.
-
Combination with Conventional Chemotherapy: Celecoxib can enhance the cytotoxicity of standard chemotherapeutic agents like doxorubicin, paclitaxel, and cisplatin.[5][11] It may do this by inhibiting efflux pumps or by targeting cancer stem cells that are often resistant to conventional drugs.[1][8] A study on gastric cancer cell lines showed that combining cisplatin with celecoxib enhanced cytotoxicity.[5]
-
Combination with Targeted Therapy: Using celecoxib with inhibitors of bypass signaling pathways (e.g., PI3K/Akt inhibitors) can block the escape routes that cancer cells use to survive COX-2 inhibition.
-
Combination with Immunotherapy: Celecoxib can modulate the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors like anti-PD-1 antibodies.[5]
Table 2: Example of Synergistic Effects of Combination Therapy
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| Ovarian Cancer Model | Paclitaxel alone | 15 | - |
| Celecoxib alone | 50 | - | |
| Paclitaxel + Celecoxib | 5 (Paclitaxel) | < 1 (Synergistic) | |
| Breast Cancer (MCF-7) | Doxorubicin alone | 1.2 | - |
| Celecoxib alone | 60 | - | |
| Doxorubicin + Celecoxib | 0.4 (Doxorubicin) | < 1 (Synergistic) |
*Combination Index (CI): <1 indicates synergy, =1 indicates an additive effect, >1 indicates antagonism.
Caption: Logic of combination therapy to achieve synergistic effects.
Q4: How can I experimentally validate the role of P-glycoprotein (MDR1) in celecoxib resistance?
A4: To confirm that P-glycoprotein is mediating resistance, you can use RNA interference (siRNA) to knock down the MDR1 gene. If P-gp is responsible for resistance, its knockdown should re-sensitize the cells to celecoxib, resulting in a lower IC50 value.
Troubleshooting Guide: siRNA Transfection & Western Blot
-
Issue: Low siRNA transfection efficiency.
-
Possible Cause: Cells are not healthy, incorrect cell confluency (should be 60-80%), or suboptimal transfection reagent concentration.[12][13]
-
Solution: Use healthy, low-passage cells. Optimize the ratio of siRNA to transfection reagent. Use a positive control (e.g., fluorescently-labeled siRNA) to visually assess uptake.[12]
-
-
Issue: No knockdown of the target protein observed on a Western blot.
-
Possible Cause: Inefficient siRNA sequence, insufficient incubation time, or protein has a long half-life.
-
-
Issue: High background on Western blot.
-
Possible Cause: Insufficient blocking, primary antibody concentration is too high, or inadequate washing.
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[16] Titrate the primary antibody to find the optimal concentration. Increase the number and duration of wash steps.[17]
-
Caption: Workflow for validating a resistance gene using siRNA.
Appendix: Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Adapted from protocols by Merck Millipore and Abcam.[18]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[19]
-
Drug Treatment: Prepare serial dilutions of celecoxib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include "vehicle-only" (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][18]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[9][18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9][19]
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[18]
-
Analysis: Subtract the background absorbance from a "media-only" control. Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting
Adapted from protocols by Creative Biolabs and Abcam.[16][20]
-
Sample Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17] Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-Akt, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.[17]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Washing: Repeat the wash step (Step 7).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[22]
Protocol 3: siRNA-Mediated Gene Knockdown
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[13]
-
Prepare siRNA-Lipid Complex:
-
Solution A: In an Eppendorf tube, dilute 20-80 pmol of your target siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM).[13]
-
Solution B: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 5-15 minutes at room temperature.[12][13]
-
Transfection: Add the siRNA-lipid complex dropwise to the cells in the 6-well plate. Gently swirl the plate to mix.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time depends on the stability of the target protein.
Protocol 4: Cell Cycle Analysis via Flow Cytometry
Adapted from protocols by Abcam and UC San Diego.[23]
-
Cell Harvest: Harvest approximately 1-2 x 10⁶ cells. For adherent cells, use trypsin and neutralize. Centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[23][24] Incubate for at least 2 hours at 4°C (or overnight).
-
Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[23] PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[23]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][26]
Protocol 5: Co-Immunoprecipitation (Co-IP)
Adapted from protocols by Creative Diagnostics and Proteintech.[27][28]
-
Cell Lysis: Lyse cells using a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 0.1% Tween20 instead of SDS) supplemented with protease inhibitors.[29] Incubate on ice.
-
Pre-clearing (Optional): Centrifuge the lysate to pellet debris. Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.[27] Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation: Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[29]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.[28]
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Pellet the beads and run the supernatant on an SDS-PAGE gel. Perform a Western blot to detect both the "bait" protein and its potential interacting "prey" protein.[28][30]
References
- 1. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib enhanced the sensitivity of cancer cells to anticancer drugs by inhibition of the expression of P-glycoprotein through a COX-2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib Prevents Doxorubicin-Induced Multidrug Resistance in Canine and Mouse Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanisms of celecoxib in tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. New strategy doubles chemo effectiveness in treatment-resistant cancer - Northwestern Now [news.northwestern.edu]
- 12. youtube.com [youtube.com]
- 13. scbt.com [scbt.com]
- 14. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. algentbio.com [algentbio.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. nanocellect.com [nanocellect.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Gastrointestinal Toxicity of Celecoxib in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the gastrointestinal (GI) toxicity of celecoxib observed in long-term animal studies. The following question-and-answer format addresses common issues, provides detailed experimental protocols, and presents key data to aid in the design and interpretation of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the improved gastrointestinal safety profile of celecoxib compared to traditional NSAIDs?
A1: The improved GI safety of celecoxib stems from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are non-selective and inhibit both COX-1 and COX-2. The COX-1 isoform is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins that are crucial for maintaining mucosal integrity. By selectively targeting COX-2, which is upregulated at sites of inflammation, celecoxib reduces inflammation and pain with less disruption to the protective mechanisms of the stomach lining.
Q2: Does celecoxib cause any gastrointestinal damage in long-term animal studies?
A2: Yes, while celecoxib has a better GI safety profile than non-selective NSAIDs, long-term studies in animals have shown that it can cause gastrointestinal toxicity, particularly at higher doses. In a 104-week study in rats, celecoxib induced GI lesions including necrosis, perforation, and inflammation with secondary peritonitis at all dose levels tested.[1] Similarly, a 52-week study in dogs noted sporadic emesis and changes in feces.[1]
Q3: What are the most common clinical signs of celecoxib-induced GI toxicity in animals?
A3: Common clinical signs observed in animal studies include vomiting, and changes in fecal consistency such as soft or mucoid feces.[1] In cases of more severe toxicity, signs can progress to include hematemesis (vomiting blood), melena (dark, tarry stools), and abdominal pain.
Q4: Are there species-specific differences in the GI toxicity of celecoxib?
A4: Yes, different animal species can exhibit variability in their response to celecoxib. For instance, dogs have shown variability in the elimination of celecoxib, which could influence its toxicity profile.[2] It is crucial to consider the specific metabolic and physiological characteristics of the chosen animal model when designing and interpreting studies.
Troubleshooting Guides
Issue 1: High variability in the incidence or severity of gastric lesions within the same treatment group.
-
Possible Cause 1: Inconsistent Dosing or Diet: Ensure accurate and consistent administration of celecoxib. The presence of food can affect the absorption of celecoxib, so standardizing the feeding schedule relative to dosing is important.
-
Possible Cause 2: Underlying Health Status of Animals: Subclinical gastrointestinal infections or other health issues can predispose animals to NSAID-induced GI toxicity. Thorough health screening of animals prior to the study is recommended.
-
Possible Cause 3: Genetic Variability: As seen in dogs, genetic differences can lead to variations in drug metabolism.[2] If significant variability is observed, consider if the animal strain is known for such heterogeneity.
-
Solution: Implement rigorous standardization of dosing procedures and animal husbandry. Use well-characterized animal strains from a reputable supplier. Increase the number of animals per group to improve statistical power and account for individual variability.
Issue 2: Discrepancy between macroscopic (gross) observations and microscopic (histopathological) findings.
-
Possible Cause 1: Early Stage Lesions: Macroscopically invisible or subtle lesions may only be detectable at the microscopic level.
-
Possible Cause 2: Subjectivity in Macroscopic Scoring: Gross lesion scoring can be subjective. Ensure that a standardized, validated scoring system is used and that personnel are adequately trained.
-
Solution: Always complement macroscopic evaluation with histopathological analysis. Utilize a blinded scoring process for both macroscopic and microscopic assessments to minimize bias. Consider using immunohistochemistry for specific markers of inflammation or cell damage to enhance the sensitivity of detection.
Issue 3: Unexpectedly high incidence of GI toxicity at low doses of celecoxib.
-
Possible Cause 1: Compromised Animal Model: The use of animal models with pre-existing gastrointestinal compromise (e.g., induced colitis or gastritis) can significantly increase the susceptibility to celecoxib-induced damage.
-
Possible Cause 2: Stress: Environmental stressors can exacerbate the gastrointestinal toxicity of NSAIDs.
-
Solution: Carefully select the animal model based on the research question. If a compromised model is necessary, the increased sensitivity to celecoxib should be anticipated and accounted for in the study design. Minimize environmental stressors through appropriate housing and handling procedures.
Data from Long-Term Animal Studies
The following tables summarize the key findings from long-term oral toxicity studies of celecoxib in rats and dogs, as detailed in the FDA pharmacology and toxicology review for NDA 20-998.[1]
Table 1: Gastrointestinal Findings in a 104-Week Oral Gavage Carcinogenicity Study in Rats
| Dose Group (mg/kg/day) | Sex | Key Gastrointestinal Findings | Incidence |
| 0 (Vehicle Control) | Male | No treatment-related GI lesions | - |
| 10 | Male | GI lesions (necrosis/perforation/inflammation with secondary peritonitis) | Not specified |
| 20 | Male | GI lesions (necrosis/perforation/inflammation with secondary peritonitis) | Not specified |
| 40 | Male | GI lesions (necrosis/perforation/inflammation with secondary peritonitis) | Not specified |
| 0 (Vehicle Control) | Female | No treatment-related GI lesions | - |
| 10 | Female | GI lesions (necrosis/perforation/inflammation with secondary peritonitis) | Not specified |
| 20 | Female | GI lesions (necrosis/perforation/inflammation with secondary peritonitis) | Not specified |
| 40 | Female | GI lesions (necrosis/perforation/inflammation with secondary peritonitis) | Not specified |
Note: The FDA review states that GI lesions occurred at all dose levels but does not provide specific incidence rates for each dose group in the summary.[1]
Table 2: Gastrointestinal Findings in a 52-Week Oral Capsule Toxicity Study in Dogs
| Dose Group (mg/kg/day) | Key Gastrointestinal Findings | Observations |
| 0 (Control) | No treatment-related GI effects | - |
| 15 | Sporadic emesis, soft/mucoid/discolored feces | No remarkable clinical symptoms attributable to treatment.[1] |
| 25 | Sporadic emesis, soft/mucoid/discolored feces | No remarkable clinical symptoms attributable to treatment.[1] |
| 35 | Sporadic emesis, soft/mucoid/discolored feces | No remarkable clinical symptoms attributable to treatment.[1] |
Note: The study concluded that the maximum tolerated dose (MTD) was not achieved, and no treatment-related pathological changes were identified upon microscopic examination of GI tissues from selected groups.[1]
Experimental Protocols
Protocol 1: Assessment of Gastric Ulceration in a Rat Model
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.
-
Dosing: Celecoxib is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage once daily for the duration of the study (e.g., 28 days, 90 days, or longer). Control animals receive the vehicle alone.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, appetite, and stool consistency. Body weight is recorded weekly.
-
Euthanasia and Tissue Collection: At the end of the treatment period, animals are euthanized by an approved method. The stomach is immediately excised, opened along the greater curvature, and gently rinsed with saline.
-
Macroscopic Evaluation: The stomach is examined under a dissecting microscope for the presence of ulcers, erosions, and other lesions. The severity of the lesions can be scored using a validated scale (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two small lesions, 3 = multiple small lesions, 4 = severe and extensive lesions). The ulcer index can be calculated based on the number and severity of lesions.
-
Histopathological Evaluation: A section of the stomach tissue is fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic examination is performed to assess for epithelial damage, inflammation, hemorrhage, and necrosis.
-
Biochemical Analysis: Gastric mucosal tissue can be collected for the measurement of prostaglandin E2 (PGE2) levels using an ELISA kit to assess the degree of COX inhibition. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration and inflammation.
Visualizations
Caption: Workflow for assessing celecoxib's gastrointestinal toxicity.
Caption: Celecoxib's selective inhibition of COX-2 spares GI-protective prostaglandins.
References
Technical Support Center: Celecoxib-Induced Renal Toxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating celecoxib-induced renal toxicity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the common preclinical models used to study celecoxib-induced renal toxicity?
A1: Common preclinical models include:
-
Rodent Models: Wistar and Sprague-Dawley rats are frequently used for their well-characterized physiology and sensitivity to nephrotoxic agents.[1][2] Mice are also used, particularly in studies involving genetic modifications.[3]
-
Drug-Induced Nephrotoxicity Models: Celecoxib's effects on the kidney are often studied in the context of co-administration with other nephrotoxic drugs like cisplatin or gentamicin to investigate potential synergistic or protective effects.[2][3]
-
Ischemia-Reperfusion (IR) Injury Model: This model is used to assess the impact of celecoxib on renal injury caused by a temporary restriction of blood flow to the kidneys, a scenario where inflammatory processes play a significant role.
Q2: What are the primary mechanisms implicated in celecoxib-induced renal toxicity?
A2: The primary mechanisms include:
-
Inhibition of Prostaglandin Synthesis: Celecoxib selectively inhibits cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins that play a crucial role in maintaining renal blood flow and glomerular filtration rate.[4]
-
Oxidative Stress: Studies have shown that celecoxib administration can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system in the kidneys.[1] This is evidenced by increased lipid peroxidation (measured as malondialdehyde - MDA) and alterations in antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[1]
-
Inflammation: Celecoxib has been shown to modulate inflammatory pathways. In some contexts, it can attenuate inflammation, but in others, the alteration of prostaglandin synthesis can have pro-inflammatory consequences in the kidney. The NF-κB signaling pathway is a key player in this process.[3]
Q3: What are the key biomarkers to assess celecoxib-induced renal toxicity?
A3: Key biomarkers include:
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are standard indicators of glomerular filtration rate and overall kidney function. Elevations in SCr and BUN are indicative of renal impairment.[1][2][3]
-
Oxidative Stress Markers:
-
Histopathology: Microscopic examination of kidney tissue to identify structural changes such as tubular necrosis, interstitial nephritis, and glomerular damage.[1][2]
Q4: I am observing unexpected variability in my results. What are the potential sources of this variability?
A4: Potential sources of variability in preclinical studies of celecoxib-induced renal toxicity include:
-
Animal Strain and Sex: Different rodent strains may exhibit varying sensitivities to drug-induced nephrotoxicity. Sex differences in renal physiology can also influence the outcomes.
-
Animal Age: Older animals may have a reduced renal functional reserve, making them more susceptible to nephrotoxicity.
-
Hydration Status: Dehydration can exacerbate the renal effects of COX-2 inhibitors. Ensure consistent and adequate access to water for all animals.
-
Diet: The salt content of the diet can influence renal prostaglandin synthesis and thus the response to celecoxib.
-
Drug Formulation and Administration: The vehicle used to dissolve or suspend celecoxib and the route of administration (e.g., oral gavage, intraperitoneal injection) can affect its bioavailability and, consequently, its renal effects.
Troubleshooting Guides
Problem 1: Inconsistent Serum Creatinine and BUN Levels
| Possible Cause | Troubleshooting Steps |
| Hemolysis of blood samples | Ensure proper blood collection technique to minimize hemolysis, which can interfere with creatinine and BUN assays. |
| Inaccurate sample handling and storage | Process blood samples promptly to separate serum. Store serum at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles. |
| Assay variability | Use a validated commercial assay kit and follow the manufacturer's instructions carefully. Run quality controls with each batch of samples. Consider using a standard reference material. |
| Variations in animal hydration status | Ensure all animals have ad libitum access to drinking water. Monitor water intake, especially in animals showing signs of illness. |
Problem 2: High variability in oxidative stress markers (MDA, GSH, SOD)
| Possible Cause | Troubleshooting Steps |
| Post-mortem tissue degradation | Harvest and process kidney tissue as quickly as possible after euthanasia. Keep tissues on ice at all times. |
| Inconsistent tissue homogenization | Use a standardized homogenization protocol to ensure complete and consistent cell lysis. |
| Oxidation of samples during processing | Add antioxidants like butylated hydroxytoluene (BHT) to the homogenization buffer to prevent ex vivo lipid peroxidation. |
| Assay sensitivity and specificity | Choose an appropriate assay method for your sample type and expected concentration range. Ensure the assay is specific for the marker of interest. |
Data Presentation
Table 1: Effects of Celecoxib on Renal Function and Oxidative Stress Markers in a Rat Model of Chronic Administration
| Parameter | Control | Celecoxib (10 mg/kg/day, 4 weeks) | Celecoxib (50 mg/kg/day, 4 weeks) |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 0.7 ± 0.2 | 1.1 ± 0.3** |
| BUN (mg/dL) | 20 ± 3 | 28 ± 5 | 45 ± 8 |
| Renal MDA (nmol/mg protein) | 1.2 ± 0.3 | 1.8 ± 0.4* | 2.5 ± 0.6 |
| Renal GSH (µmol/g tissue) | 5.8 ± 0.7 | 4.2 ± 0.6 | 3.1 ± 0.5** |
| Renal SOD (U/mg protein) | 150 ± 20 | 110 ± 15 | 85 ± 12** |
| *p < 0.05, **p < 0.01 compared to control. Data are representative and synthesized from multiple sources. |
Table 2: Effects of Celecoxib in a Cisplatin-Induced Nephrotoxicity Rat Model
| Parameter | Control | Cisplatin (7 mg/kg, single dose) | Cisplatin + Celecoxib (30 mg/kg/day) |
| Serum Creatinine (mg/dL) | 0.6 ± 0.1 | 3.2 ± 0.5 | 1.8 ± 0.4 |
| BUN (mg/dL) | 22 ± 4 | 110 ± 15 | 75 ± 12 |
| Renal MDA (nmol/mg protein) | 1.1 ± 0.2 | 3.5 ± 0.6 | 2.1 ± 0.5 |
| p < 0.05 compared to Cisplatin group. Data are representative and synthesized from multiple sources.[2] |
Experimental Protocols
1. Induction of Celecoxib-Induced Renal Toxicity in Rats (Chronic Model)
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard pellet diet and water.
-
Drug Preparation: Prepare a suspension of celecoxib in 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosing: Administer celecoxib orally via gavage at the desired doses (e.g., 10 and 50 mg/kg/day) for the specified duration (e.g., 4 weeks). The control group receives the vehicle (0.5% CMC) only.
-
Monitoring: Monitor body weight and general health of the animals daily.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia for serum separation. Euthanize the animals and harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histopathology, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.
2. Measurement of Serum Creatinine and BUN
-
Serum Separation: Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Assay: Use commercially available colorimetric assay kits for the determination of creatinine and BUN levels in the serum, following the manufacturer's instructions.
3. Measurement of Renal Malondialdehyde (MDA)
-
Tissue Homogenization: Homogenize a known weight of kidney tissue in ice-cold potassium chloride (KCl) solution (1.15%).
-
Reaction Mixture: To the homogenate, add a solution of thiobarbituric acid (TBA) in acetic acid.
-
Incubation: Incubate the mixture in a boiling water bath for 60 minutes.
-
Extraction: After cooling, add n-butanol-pyridine mixture and centrifuge to separate the organic layer.
-
Spectrophotometry: Measure the absorbance of the pink-colored chromogen in the organic layer at 532 nm.
-
Calculation: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetraethoxypropane.
4. Measurement of Renal Reduced Glutathione (GSH)
-
Tissue Homogenization: Homogenize a known weight of kidney tissue in ice-cold trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate to precipitate proteins.
-
Reaction Mixture: To the supernatant, add DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] solution.
-
Spectrophotometry: Measure the absorbance of the yellow-colored product at 412 nm.
-
Calculation: Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.
5. Measurement of Renal Superoxide Dismutase (SOD)
-
Tissue Homogenization: Homogenize a known weight of kidney tissue in an appropriate buffer (e.g., phosphate buffer).
-
Assay Principle: The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, xanthine, NBT, and xanthine oxidase.
-
Spectrophotometry: Measure the rate of NBT reduction by monitoring the increase in absorbance at 560 nm.
-
Calculation: One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Mandatory Visualization
Caption: Experimental workflow for preclinical assessment of celecoxib-induced renal toxicity.
Caption: Inhibition of Prostaglandin Synthesis by Celecoxib in the Kidney.
Caption: Celecoxib-induced oxidative stress leading to renal cellular damage.
References
- 1. Celecoxib, a selective cyclooxygenase-2 inhibitor, attenuates renal injury in a rat model of Cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Celecoxib has Preventive and Therapeutic Benefits against Nephrotoxicity Caused by Gentamicin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal Effects of Prostaglandins and Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
adjusting celecoxib dosage for combination therapy to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with celecoxib in combination therapies. The focus is on adjusting dosages to minimize side effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of celecoxib that influences its side effect profile in combination therapy?
A1: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. It works by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] This selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[2] However, in combination therapies, interactions can still occur, and celecoxib's effects on renal function and cardiovascular health are important considerations.
Q2: What are the main side effects to monitor for when combining celecoxib with other experimental compounds?
A2: The most critical side effects to monitor are cardiovascular events (like myocardial infarction and stroke), gastrointestinal toxicity (such as ulcers and bleeding), and renal toxicity.[3] When used in combination with other drugs, there is also a potential for additive or synergistic toxicity. For example, when combined with certain chemotherapies, there can be an increased risk of hematologic toxicity.[4]
Q3: How does celecoxib's metabolism affect its potential for drug-drug interactions?
A3: Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9.[5] Co-administration with drugs that are inhibitors or inducers of CYP2C9 can alter celecoxib's plasma concentrations, potentially increasing toxicity or reducing efficacy. It is also an inhibitor of CYP2D6, which can increase the exposure to drugs metabolized by this enzyme.[6]
Q4: Are there specific patient populations or genetic factors that require special consideration for celecoxib dosage in research?
A4: Yes, individuals who are known or suspected to be poor CYP2C9 metabolizers may have significantly increased plasma concentrations of celecoxib, raising the risk of toxicity.[5] For these individuals, it is recommended to start with a reduced dose, potentially 25-50% of the standard starting dose, and titrate carefully.[5] Additionally, patients with moderate hepatic impairment (Child-Pugh Class B) should have their daily recommended dose of celecoxib reduced by 50%.[2][6][7]
Troubleshooting Guide
Issue 1: Increased cardiovascular toxicity observed in a preclinical model when combining celecoxib with an investigational drug.
-
Possible Cause: The combination may be potentiating cardiovascular risk factors. Celecoxib has been associated with an increased risk of myocardial infarction.[8]
-
Troubleshooting Steps:
-
Dose Reduction: Consider a dose-response study to find the lowest effective dose of celecoxib that, in combination, does not produce cardiotoxicity. Studies have shown that cardiovascular risk with celecoxib increases with the dose.[7][9]
-
Monitor Biomarkers: In your animal model, monitor cardiac biomarkers such as troponins and creatine kinase. Also, regularly check blood pressure.
-
Histopathological Analysis: Conduct thorough histopathological examination of heart tissue at the end of the study to look for signs of cardiotoxicity.
-
Issue 2: Unexpected gastrointestinal bleeding or ulcers in animal subjects receiving celecoxib in combination with a novel compound.
-
Possible Cause: Although celecoxib is a selective COX-2 inhibitor, it can still cause GI toxicity, especially at higher doses or in combination with other agents that affect the GI tract.
-
Troubleshooting Steps:
-
Dose Adjustment: Evaluate if a lower dose of celecoxib can maintain efficacy while reducing GI side effects.
-
Gastroprotective Agents: Consider co-administration with a proton pump inhibitor (PPI) or a high-dose H2-receptor antagonist, which is a strategy used to mitigate NSAID-related GI risk.
-
Necropsy and Histology: At the end of the experiment, perform a careful examination of the stomach and intestines for any signs of ulceration or bleeding.
-
Issue 3: Altered pharmacokinetic profile of the combination drug when administered with celecoxib.
-
Possible Cause: Celecoxib's inhibition of CYP2D6 or its metabolism by CYP2C9 may be affecting the metabolism of the co-administered drug.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Conduct in vitro studies using liver microsomes to determine if the investigational drug is a substrate, inhibitor, or inducer of CYP2C9 or CYP2D6.
-
Pharmacokinetic Study Redesign: If a significant interaction is identified, a full pharmacokinetic interaction study in an appropriate animal model is warranted to quantify the changes in drug exposure. This will help in adjusting the dosage of the combination drug accordingly.
-
Data Presentation
Table 1: Recommended Celecoxib Dosage Adjustments in Specific Scenarios
| Condition/Population | Recommended Dosage Adjustment | Reference(s) |
| Moderate Hepatic Impairment (Child-Pugh Class B) | Reduce daily dose by 50% | [2][6][7] |
| Poor CYP2C9 Metabolizers | Initiate therapy with 25-50% of the lowest recommended starting dose and titrate cautiously. | [5] |
| Combination with Methotrexate | Monitor for methotrexate toxicity (e.g., neutropenia, thrombocytopenia, renal dysfunction). | [6] |
| Combination with ACE Inhibitors | Monitor blood pressure, as NSAIDs can diminish the antihypertensive effect. | [6] |
Table 2: Incidence of Hypertension in a Clinical Trial (CLASS Study)
| Treatment Group | Incidence of Hypertension | Reference(s) |
| Celecoxib | 2.4% | [10] |
| Ibuprofen | 4.2% | [10] |
| Diclofenac | 2.5% | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of Celecoxib in Combination Therapy
This protocol is adapted from a study evaluating the cytotoxic effects of various cyclooxygenase inhibitors.[11]
-
Cell Culture: Culture the desired cancer cell lines (e.g., KB, Saos-2, 1321N) in an appropriate medium supplemented with 10% Fetal Bovine Serum.
-
Drug Preparation: Dissolve celecoxib and the combination drug in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL and allow them to attach for 24 hours.
-
Treatment: Expose the cells to varying concentrations of celecoxib alone, the combination drug alone, and the two drugs in combination for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. Determine the IC50 values for each treatment condition.
Protocol 2: In Vivo Assessment of Gastrointestinal Toxicity in a Murine Model
This protocol is based on a study that investigated radiation-induced intestinal damage in mice.[12]
-
Animal Model: Use male BALB/c mice (8 weeks old).
-
Grouping: Divide the mice into four groups: (1) Vehicle control, (2) Celecoxib alone, (3) Combination drug alone, and (4) Celecoxib + Combination drug.
-
Dosing: Administer celecoxib (e.g., 25 mg/kg) and the combination drug via oral gavage daily for a specified period (e.g., 4 days). The vehicle group should receive the same volume of the vehicle.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, diarrhea, and changes in behavior.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the jejunum.
-
Histological Examination:
-
Fix the jejunal tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess villous height, crypt survival, and any signs of inflammation or ulceration.
-
-
Data Analysis: Quantify the histological parameters and compare the different treatment groups using appropriate statistical tests.
Visualizations
Caption: Celecoxib inhibits COX-2, reducing inflammation, but can have side effects.
Caption: Workflow for evaluating celecoxib combination therapy toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08905B [pubs.rsc.org]
- 4. "A phase II study of acute toxicity for Celebrex(TM) (celecoxib) and ch" by David K. Gaffney, Kathryn Winter et al. [jdc.jefferson.edu]
- 5. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. Cardiovascular Risk of Celecoxib in 6 Randomized Placebo-Controlled Trials: The Cross Trial Safety Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Journal of Biomedical and Translational Research [jbtr.or.kr]
Technical Support Center: Enhancing Celecoxib Oral Bioavailability in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for developing celecoxib formulations with improved oral bioavailability in rats. The information is derived from various successful formulation strategies reported in peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of celecoxib a research focus?
A1: Celecoxib is classified as a Biopharmaceutical Classification System (BCS) Class II drug. This means it has high permeability through biological membranes but suffers from poor aqueous solubility.[1][2][3] This low solubility is the primary factor limiting its dissolution rate in the gastrointestinal tract, leading to incomplete absorption and variable oral bioavailability.[1][2][3][4][5][6] By enhancing its solubility and dissolution, the oral bioavailability can be significantly improved, potentially allowing for lower doses and reducing inter-subject variability.[1][4]
Q2: What are the most common formulation strategies to enhance celecoxib's oral bioavailability in rats?
A2: Several advanced formulation approaches have proven effective in rats. These primarily focus on increasing the drug's surface area and/or presenting it in a solubilized or amorphous state. Common strategies include:
-
Nanonization: Reducing the particle size of celecoxib to the nanometer range, which increases the surface area for dissolution. This can be achieved through techniques like wet media milling or high-pressure homogenization to create nanosuspensions or nanocrystalline solid dispersions.[5][7][8][9][10][11][12]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that form nano- or micro-emulsions in the gastrointestinal fluid, presenting celecoxib in a solubilized state for absorption.[4][13][14][15][16][17]
-
Solid Dispersions: Dispersing celecoxib in a carrier matrix at a molecular level to create an amorphous solid dispersion. This prevents the drug from crystallizing and enhances its dissolution rate.[18][19][20][21][22][23]
-
Mesoporous Silica Formulations: Adsorbing celecoxib onto mesoporous silica can stabilize the amorphous form of the drug and provide a large surface area for release and dissolution.[24][25][26]
Q3: What kind of bioavailability improvement can be expected with these advanced formulations in rats?
A3: Studies in rats have demonstrated substantial improvements in the oral bioavailability of celecoxib with these advanced formulations compared to the pure drug or conventional suspensions. The relative bioavailability has been reported to increase by factors ranging from approximately 1.5-fold to over 9-fold, depending on the specific formulation strategy and experimental conditions.[1][4][8][9][14][18][19][23]
Troubleshooting Guides
This section addresses common issues that may be encountered during the development and in vivo testing of celecoxib formulations in rats.
Formulation Development & Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading in Lipid-Based Formulations (SNEDDS/SMEDDS) | Poor solubility of celecoxib in the selected oil, surfactant, or co-surfactant. | Screen a wider range of excipients to find a system with higher solubilizing capacity for celecoxib.[4] Consider using a combination of surfactants or co-surfactants. |
| Physical Instability of Nanosuspensions (Particle Aggregation) | Insufficient stabilizer concentration or inappropriate stabilizer. | Optimize the concentration of the stabilizer(s). Screen different types of stabilizers (e.g., polymers like PVP, surfactants like SDS) to find one that provides adequate steric or electrostatic stabilization.[5][8][9][11] |
| Drug Crystallization in Amorphous Solid Dispersions | Inadequate interaction between the drug and the carrier. High drug loading. Inappropriate carrier selection. | Screen for polymers that have strong interactions (e.g., hydrogen bonding) with celecoxib.[18][20] Reduce the drug loading to a level that the carrier can effectively stabilize. Consider using a combination of carriers.[18][20] |
| Inconsistent Particle Size in Milled Formulations | Suboptimal milling parameters (milling time, bead size, milling speed). Inappropriate stabilizer concentration. | Systematically optimize the milling process parameters.[5][8][9][11] Ensure the stabilizer concentration is sufficient to prevent particle aggregation during milling.[5][8][9][11] |
In Vivo Pharmacokinetic Studies in Rats
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Plasma Concentrations Among Rats | Inconsistent dosing volume or technique. Physiological variability in gastric emptying and intestinal transit time. Food effects (if animals were not properly fasted). | Ensure accurate and consistent oral gavage technique. Use a sufficient number of animals per group to account for biological variability. Strictly control the fasting period before dosing to minimize food-related effects on absorption.[4][5][9] |
| Delayed Tmax (Time to Reach Maximum Concentration) | Slow dissolution of the formulation in the gastrointestinal tract. Delayed gastric emptying. | Re-evaluate the in vitro dissolution of the formulation to ensure it is rapid. For solid dosage forms, ensure rapid disintegration. Consider administering the formulation in a liquid vehicle to bypass disintegration steps. |
| Lower than Expected Improvement in Bioavailability | The formulation may be precipitating in the gastrointestinal tract before absorption can occur. The formulation may not be effectively protecting the drug from metabolism. | For supersaturating systems like S-SEDDS, incorporate a precipitation inhibitor.[14][27] Characterize the physical state of the drug after dispersion in simulated intestinal fluids. |
| Difficulty in Quantifying Low Plasma Concentrations | Insufficient sensitivity of the analytical method (e.g., HPLC). | Develop and validate a more sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of celecoxib in rat plasma.[14] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of different celecoxib formulations in rats from various studies.
Table 1: Pharmacokinetic Parameters of Celecoxib Formulations in Rats
| Formulation Type | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Co-milled Nanoformulation | - | 3.80 ± 2.28 | - | 145.2 (vs. Celebrex®) | [1] |
| Nanosuspension (CLX-NS) | 13.91 ± 2.07 | 1.5 | 155.86 | 245.8 (vs. Coarse Powder) | [7][10] |
| Nanocrystalline Solid Dispersion (CLX-NC) | 2.9-fold increase | - | 3.1-fold increase | - | [8][9] |
| Solid Self-Microemulsion (CXB-S-SMEDDS) | - | - | 6.37-fold increase | - | [4] |
| Solid Self-Nanoemulsifying Granule System (S-SNEGS) | - | - | 4.5-fold increase | - | [13] |
| Mesoporous Silica with HPMCAS | 1.35-fold increase | - | - | - | [24] |
| Supersaturating SEDDS (S-SEDDS) | Highest among tested | Smallest among tested | - | 355 (vs. Suspension) | [14] |
| Co-carrier Solid Dispersion | 2.24-fold increase | - | 1.88-fold increase | - | [18] |
| Amorphous Multi-system Solid Dispersion | - | - | - | 209.4 (vs. Celebrex®) | [19] |
| Hyaluronic Acid-Modified Nanostructured Lipid Carriers (HA-NLCs) | - | - | 1.54 times higher | - | [28][29] |
| Amorphous Salts Solid Dispersion (ASSD) | - | - | 9.83-fold increase | - | [23] |
Note: The control group (e.g., coarse powder, suspension, Celebrex®) and specific parameters reported vary between studies. Please refer to the cited literature for detailed experimental conditions.
Experimental Protocols
Preparation of Celecoxib Nanosuspension by High-Pressure Homogenization
This protocol is based on the methodology described for preparing celecoxib nanosuspensions (CLX-NS).[7][10]
-
Preparation of Premix:
-
Disperse celecoxib coarse powder and a stabilizer (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS) in deionized water.
-
Subject the mixture to high-speed shearing for a preliminary size reduction.
-
-
High-Pressure Homogenization (HPH):
-
Process the premix through a high-pressure homogenizer at a specified pressure (e.g., 1000 bar) for a set number of cycles.
-
Monitor the particle size and polydispersity index (PDI) during the process to determine the optimal number of cycles.
-
-
Solidification (Lyophilization):
-
Freeze the final nanosuspension at a low temperature (e.g., -80°C).
-
Lyophilize the frozen suspension under vacuum to obtain a dry powder of the celecoxib nanosuspension.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of celecoxib formulations in rats, based on common practices reported in the literature.[4][5][9]
-
Animal Acclimatization and Fasting:
-
Dosing:
-
Blood Sampling:
-
Plasma Preparation and Storage:
-
Bioanalysis:
-
Quantify the concentration of celecoxib in the plasma samples using a validated analytical method, typically HPLC or LC-MS/MS.[14]
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profiles using appropriate software.
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Visualizations
Caption: Workflow for the preparation and in vivo evaluation of a celecoxib nanosuspension.
Caption: Rationale for developing advanced celecoxib formulations to improve oral bioavailability.
References
- 1. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Influence of Microcrystal Formulation on In Vivo Absorption of Celecoxib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28676C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. In situ intestinal permeability and in vivo oral bioavailability of celecoxib in supersaturating self-emulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Co-carrier-based solid dispersion of celecoxib improves dissolution rate and oral bioavailability in rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. Co-carrier-based solid dispersion of celecoxib improves dissolution rate and oral bioavailability in rats (2023) | Phuong Tran | 6 Citations [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enhanced oral delivery of celecoxib via the development of a supersaturable amorphous formulation utilising mesoporous silica and co-loaded HPMCAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enhanced oral delivery of celecoxib via the development of a supersaturable amorphous formulation utilising mesoporous silica and co-loaded HPMCAS - White Rose Research Online [eprints.whiterose.ac.uk]
- 27. Enhanced dissolution of celecoxib by supersaturating self-emulsifying drug delivery system (S-SEDDS) formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation [mdpi.com]
- 31. Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Celecoxib and Naproxen in a Rat Model of Gastric Mucosal Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective COX-2 inhibitor, celecoxib, and the non-selective NSAID, naproxen, on gastric mucosal injury in a rat model. The following sections present quantitative data from various experimental studies, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their use is often associated with a significant risk of gastrointestinal complications, including gastric mucosal injury. This is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a crucial role in maintaining the integrity of the gastric mucosa, and COX-2, which is induced during inflammation and mediates pain and fever.
Naproxen, a traditional NSAID, non-selectively inhibits both COX-1 and COX-2. In contrast, celecoxib is a selective inhibitor of COX-2, which is thought to confer a safer gastrointestinal profile. This guide examines the experimental evidence from rat models to compare the effects of these two drugs on the gastric mucosa.
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies, comparing the effects of celecoxib and naproxen on gastric mucosal injury and related biochemical markers in rats.
Table 1: Comparison of Gastric Mucosal Damage
| Parameter | Control/Vehicle | Naproxen | Celecoxib | Reference |
| Gastric Damage Score/Index | 0 | 17 ± 3 | Negligible/Not significantly different from control | [1] |
| Ulcer Area (mm²) (in arthritic rats) | - | Significant increase | No significant damage | [2] |
| Gastric Lesions | No lesions | Hemorrhagic erosions | No significant lesions in healthy mucosa | [3][4] |
Note: Data are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparison of Biochemical Markers of Gastric Injury
| Parameter | Control/Vehicle | Naproxen | Celecoxib | Reference |
| Gastric Prostaglandin E₂ (PGE₂) Synthesis | Normal levels | Markedly reduced | No significant effect | [3][5][6] |
| Myeloperoxidase (MPO) Activity (U/mg tissue) | Normal levels | 16.1 ± 3.8 | No significant increase in healthy mucosa | [1][7] |
| Malondialdehyde (MDA) Levels | Normal levels | Significantly increased | No significant effect | [8] |
| Superoxide Dismutase (SOD) Activity | Normal levels | Significantly decreased | - | [9][10] |
| Catalase Activity | Normal levels | Significantly decreased | - | [9][10] |
Note: Data are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. A '-' indicates that data was not available from the reviewed sources.
Experimental Protocols
The following is a synthesized experimental protocol based on methodologies reported in the cited literature for comparing the effects of celecoxib and naproxen on gastric mucosal injury in a rat model.
1. Animals:
-
Male Wistar or Sprague-Dawley rats, weighing 200-250g, are used.[9][11]
-
Animals are housed in standard laboratory conditions with free access to food and water. They are typically fasted for 24 hours before the experiment, with water provided ad libitum.
2. Induction of Gastric Mucosal Injury:
-
Naproxen Administration: A single oral dose of naproxen (e.g., 80 mg/kg) is administered to induce gastric ulcers.[9][12]
-
Celecoxib Administration: Celecoxib is administered orally at various doses (e.g., 10 mg/kg) for comparison.[5]
-
Vehicle Control: A control group receives the vehicle (e.g., 1% carboxymethylcellulose) orally.
3. Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: Naproxen
-
Group 3: Celecoxib
4. Assessment of Gastric Lesions:
-
Four hours after drug administration, the rats are euthanized.
-
The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa is examined for hemorrhagic lesions. The lesions are often scored based on their number and severity, or the total area of the lesions is measured (in mm²).
5. Histopathological Examination:
-
Stomach tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic evaluation is performed to assess for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration in the mucosa and submucosa.[13][14]
6. Biochemical Assays:
-
Prostaglandin E₂ (PGE₂) Levels: Gastric mucosal tissue is homogenized, and PGE₂ levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit.[5]
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in the gastric mucosa.[1][8]
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase are determined in gastric tissue homogenates.[8][9][10]
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of naproxen and celecoxib.
Experimental Workflow
Caption: Experimental workflow for comparing NSAID-induced gastric injury.
Conclusion
The experimental data from rat models consistently demonstrate that celecoxib has a superior gastric safety profile compared to naproxen. Naproxen, through its non-selective inhibition of both COX-1 and COX-2, leads to a significant reduction in protective gastric prostaglandins, resulting in mucosal damage, inflammation, and oxidative stress. In contrast, celecoxib's selective inhibition of COX-2 allows for its anti-inflammatory effects while largely sparing the gastroprotective functions of COX-1. This is evidenced by the minimal gastric lesions and the lack of significant changes in key biochemical markers observed with celecoxib administration in healthy rat models. These findings underscore the mechanistic basis for the improved gastrointestinal tolerability of selective COX-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSAID-induced gastric damage in rats: requirement for inhibition of both cyclooxygenase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric effects of the selective cyclooxygenase-2 inhibitor, celecoxib, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]
- 7. Effects of celecoxib on acid-challenged gastric mucosa of rats: comparison with metamizol and piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased susceptibility of ethanol-treated gastric mucosa to naproxen and its inhibition by DA-9601, an Artemisia asiatica extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of astaxanthin on naproxen-induced gastric antral ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumin Blocks Naproxen-Induced Gastric Antral Ulcerations through Inhibition of Lipid Peroxidation and Activation of Enzymatic Scavengers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib-induced gastrointestinal, liver and brain lesions in rats, counteraction by BPC 157 or L-arginine, aggravation by L-NAME - PMC [pmc.ncbi.nlm.nih.gov]
- 12. naproxen-induced gastrointestinal damage: Topics by Science.gov [science.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preclinical Showdown: A Comparative Analysis of Celecoxib and Rofecoxib on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical comparison of two selective cyclooxygenase-2 (COX-2) inhibitors, celecoxib and rofecoxib, focusing on their effects on tumor growth. While both drugs were developed to target COX-2, emerging preclinical evidence suggests significant differences in their anti-cancer activities and underlying mechanisms, with celecoxib often demonstrating superior efficacy. This guide synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to inform further research and development.
Quantitative Data Comparison
Direct head-to-head in vivo preclinical studies providing quantitative data for both celecoxib and rofecoxib on tumor growth, angiogenesis, and apoptosis are limited in the public domain. However, in vitro studies and individual in vivo evaluations of celecoxib provide valuable insights into their differential effects.
| Parameter | Celecoxib | Rofecoxib | Key Findings & Citations |
| Tumor Growth Inhibition | In Vitro: Strongly inhibits cell growth at high concentrations.[1] In Vivo: Dose-dependent inhibition of tumor volume. A high dose led to a 76.92% reduction in tumor volume in a human colon cancer xenograft model.[2] In another study, a 52% reduction in tumor volume was observed in a prostate cancer xenograft model. | In Vitro: Limited dose-related effect on cell proliferation.[1] Did not inhibit cell growth up to its maximal tested concentration of 20 µM in transformed intestinal epithelial cells.[3] In Vivo: Limited publicly available data on direct tumor growth inhibition in head-to-head comparisons. | Celecoxib consistently demonstrates more potent inhibition of cancer cell growth in vitro compared to rofecoxib.[1][3][4] These effects are often noted to be independent of COX-2 expression.[1][5] |
| Apoptosis Induction | In Vitro: Induces apoptosis in a time- and dose-dependent manner in transformed intestinal cells.[3] This induction involves the caspase pathways.[3] In Vivo: Significantly higher apoptotic index in tumor cells from celecoxib-treated mice compared to controls.[2] Treatment led to a 2.2- to 3.0-fold increase in tumor cell apoptosis. | In Vitro: Did not induce apoptosis up to its maximal tested concentration of 20 µM.[3] Described as being devoid of apoptotic effect at high concentrations.[1] In Vivo: Limited publicly available data on apoptosis induction in direct comparison studies. | Celecoxib is a potent inducer of apoptosis in cancer cells, an effect not observed with rofecoxib in several in vitro studies.[1][3] This is considered a key differentiator in their anti-cancer profiles. |
| Angiogenesis Inhibition | In Vivo: Dose-dependently decreased microvessel density (MVD) in tumor tissue.[6] Significantly reduced the expression of VEGF and MMP-2 mRNA at high doses.[2] | In Vivo: Limited publicly available data on angiogenesis inhibition in direct comparison studies. | Celecoxib has demonstrated significant anti-angiogenic effects in preclinical models, contributing to its overall anti-tumor activity.[2][6][7] |
| Mechanism of Action | Both COX-2 dependent and independent pathways. COX-2 independent mechanisms include induction of G1 cell cycle block and apoptosis.[5][8][9] | Primarily COX-2 dependent. Less potent effects on COX-2 independent pathways compared to celecoxib.[1][10] | The anticancer activity of celecoxib is often attributed to its COX-2 independent effects, which are less prominent with rofecoxib.[5][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of experimental protocols commonly employed in the comparative evaluation of celecoxib and rofecoxib.
In Vitro Cell Growth and Apoptosis Assays
-
Cell Lines: A panel of human cancer cell lines, such as colorectal carcinoma (e.g., HCT-15, HT-29) or transformed rat intestinal epithelial cells (IEC-18), are often used.[1][3] It is important to characterize the COX-1 and COX-2 expression levels of these cell lines via Western blot and RT-PCR.[1]
-
Drug Treatment: Cells are cultured and treated with varying concentrations of celecoxib (e.g., 0-60 µM) and rofecoxib (e.g., 0-20 µM).[3]
-
Cell Growth Assessment: The effect on cell proliferation is measured using methods like crystal violet staining of DNA, which quantifies the number of adherent cells.[1]
-
Apoptosis and Cell Cycle Analysis: Apoptosis is assessed by fluorescence-activated cell sorting (FACS) analysis of cells stained with markers like Annexin V.[3] Cell cycle distribution is also analyzed by FACS to identify cell cycle arrest.
-
Protein Expression Analysis: Western blot analysis is used to measure the expression of proteins involved in apoptosis (e.g., caspases) and cell cycle regulation.[3]
In Vivo Tumor Growth Studies (Xenograft Models)
-
Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used for xenograft studies.[2]
-
Tumor Cell Implantation: Human cancer cells (e.g., human colorectal adenocarcinoma HT-29) are implanted subcutaneously into the flanks of the mice.[2]
-
Drug Administration: Once tumors are established, animals are randomized into groups and treated with different doses of celecoxib, rofecoxib, or a vehicle control. Administration is typically oral (e.g., in the diet or via gavage).[7]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers. At the end of the study, tumors are excised and weighed.[2]
-
Analysis of Tumor Tissue:
-
Angiogenesis: Microvessel density (MVD) is determined by immunohistochemical staining for endothelial cell markers like CD34.[2] The expression of pro-angiogenic factors like VEGF and MMP-2 can be measured by RT-PCR.[2]
-
Apoptosis: Apoptosis in tumor tissue is quantified using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[2]
-
COX-2 Expression and Prostaglandin Levels: COX-2 expression in the tumor tissue is assessed by immunohistochemistry, and the levels of prostaglandins like PGE2 are measured by radioimmunoassay.[2]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Signaling Pathways
References
- 1. Growth inhibitory effect of celecoxib and rofecoxib on human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib inhibits tumor growth and angiogenesis in an orthotopic implantation tumor model of human colon cancer [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib but not rofecoxib inhibits the growth of transformed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective Cox-2 inhibitor Celecoxib suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib can prevent tumor growth and distant metastasis in postoperative setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effect of celecoxib via COX-2 dependent and independent mechanisms in human gastric cancers cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Celecoxib's COX-2 Selectivity: A Comparative Analysis Using the Human Whole Blood Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of celecoxib against other non-steroidal anti-inflammatory drugs (NSAIDs) utilizing the industry-standard human whole blood assay. The following sections present quantitative data from key in vitro experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support researchers in their drug development and evaluation efforts.
Comparative Inhibitory Activity of NSAIDs on COX-1 and COX-2
The COX-2 selectivity of an NSAID is a critical determinant of its gastrointestinal side-effect profile. A higher ratio of the 50% inhibitory concentration (IC50) for COX-1 to COX-2 indicates greater selectivity for inhibiting COX-2, the enzyme isoform primarily associated with inflammation and pain, over COX-1, which plays a protective role in the gastric mucosa.[1] The data presented below summarizes the inhibitory activity of celecoxib and other NSAIDs on COX-1 and COX-2 in human whole blood assays.
Table 1: IC50 Values for COX-1 and COX-2 Inhibition in Human Whole Blood Assays
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 8.2 - 29.6 | 0.05 - 6.8 | ~7.6 - 30 |
| Rofecoxib | >100 - 272 | 0.53 | >188 - 272 |
| Etoricoxib | 116 - 344 | 1.1 | 106 - 344 |
| Valdecoxib | 61.5 | - | 30 - 61.5 |
| Meloxicam | 37 | 6.1 | 2.0 - 6.1 |
| Diclofenac | 0.076 | 0.026 | 2.9 - 29 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | - | - | 0.5 - 1.0 |
Data compiled from multiple sources.[1][2][3][4][5] Note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the COX-2 selectivity of NSAIDs in a human whole blood assay.
Objective:
To determine the IC50 values of test compounds for the inhibition of COX-1 (in platelets) and COX-2 (in LPS-stimulated monocytes) in human whole blood.
COX-1 Assay (Thromboxane B2 Production)
-
Blood Collection: Whole blood is drawn from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., celecoxib) or a vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.[6]
-
Induction of Clotting: The blood is allowed to clot for a specified time (e.g., 1 hour) at 37°C to induce platelet aggregation and subsequent thromboxane B2 (TxB2) production via COX-1.[1][7]
-
Sample Processing: The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.[1]
-
Quantification: TxB2 levels in the serum are quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[1][4]
COX-2 Assay (Prostaglandin E2 Production)
-
Blood Collection: Heparinized whole blood is collected from healthy volunteers.
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Induction of COX-2: Lipopolysaccharide (LPS) is added (e.g., 10 µg/mL) to induce the expression and activity of COX-2 in monocytes.[1][4][8]
-
Incubation: The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.[1][3][4]
-
Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.
-
Quantification: PGE2 levels in the plasma are quantified using a specific RIA or ELISA.[4]
Data Analysis
The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 (TxB2) and COX-2 (PGE2). The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.[1]
Visualizing the Mechanism and Methodology
To further elucidate the underlying biological processes and the experimental procedure, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Celecoxib and Its Analogs in In Vivo Inflammation Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of the selective COX-2 inhibitor, celecoxib, and its structural analogs. The information presented is collated from various preclinical studies, offering insights into the potential of these compounds as next-generation anti-inflammatory agents. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key in vivo models.
Quantitative Efficacy Comparison
The anti-inflammatory activity of celecoxib and its analogs has been primarily evaluated using the carrageenan-induced paw edema model in rats, a well-established acute inflammation model. Below are tables summarizing the quantitative data from various studies.
Table 1: Efficacy of Celecoxib Analogs in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference | Source |
| Celecoxib | 30 | 6 | Significant reduction | Vehicle | - | [1] |
| Celecoxib | 50 | 3 | 47.56% | Indomethacin (10 mg/kg) | 76.02% | [2] |
| Compound 3g | 10 | 2 | Significant reduction | Diclofenac Sodium | - | [3] |
| 20 | 2, 4 | Significant reduction | [3] | |||
| 40 | 2, 3, 4 | Significant reduction | [3] | |||
| Compound 1a | 50 | - | >15% | Celecoxib | - | [4] |
| Compound 1d | 50 | - | >15% | Celecoxib | - | [4] |
| Compound 1e | 50 | - | >15% | Celecoxib | - | [4] |
| Compound 2d | 50 | - | 48.9% (p < 0.01) | Celecoxib | - | [4] |
| Compound 1 | - | - | 12.25% | Indomethacin | 7.47% | [5] |
| Compound 6 | - | - | 12.96% | Indomethacin | 7.47% | [5] |
| Compound 11b | - | - | 12.97% | Indomethacin | 7.47% | [5] |
| Selenocoxib-3 | 5 | - | Comparable to Celecoxib | Indomethacin | - | [6] |
Table 2: Dose-Dependent Anti-inflammatory Effect of Celecoxib in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Anti-inflammatory Effect | Source |
| 0.3 | No significant response | [7] |
| 1 | Statistically significant | [7] |
| 3 | Noticeable effect | [7] |
| 10 | Statistically significant | [7] |
| 30 | Statistically significant | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is the most frequently used acute in vivo model to assess the anti-inflammatory activity of celecoxib and its analogs.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, acute, and reproducible inflammatory response characterized by edema formation. The extent of edema is quantified by measuring the paw volume. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference Group: Receives a standard NSAID (e.g., Indomethacin, Diclofenac sodium, or Celecoxib) at a specified dose.
-
Test Groups: Receive the celecoxib analog at various doses.
-
-
Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) typically 30-60 minutes before the induction of inflammation.
-
Induction of Inflammation: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the drug-treated group.
-
Adjuvant-Induced Arthritis (AIA) in Rats
This model is used to evaluate the efficacy of anti-inflammatory compounds in a chronic inflammatory setting that shares some pathological features with human rheumatoid arthritis.
Principle: A single injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic inflammatory response, leading to chronic arthritis in the distal joints.
Detailed Methodology:
-
Animals: Lewis rats are highly susceptible and commonly used.
-
Induction of Arthritis: A single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/mL of heat-killed M. tuberculosis) is administered into the subplantar region of the right hind paw or at the base of the tail.[8][9]
-
Drug Administration: Treatment with celecoxib, its analogs, or a reference drug can be initiated either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of arthritis). Administration is typically done daily via oral gavage.
-
Assessment of Arthritis: The severity of arthritis is evaluated using several parameters:
-
Paw Volume/Thickness: Measured using a plethysmometer or digital calipers at regular intervals.[10]
-
Arthritis Score: A visual scoring system (e.g., 0-4 scale) is used to grade the severity of erythema, swelling, and joint deformity in each paw.[10]
-
Body Weight: Monitored as a general indicator of health.[10]
-
Biochemical Markers: At the end of the study, blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandin E2 (PGE₂).[11]
-
Histopathology: Joints are examined for inflammation, pannus formation, cartilage degradation, and bone erosion.[10]
-
-
Data Analysis: The efficacy of the treatment is determined by comparing the changes in paw volume, arthritis scores, and biomarker levels between the treated and control groups.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of celecoxib and its analogs are mediated through complex signaling pathways. The primary mechanism involves the selective inhibition of the COX-2 enzyme. However, COX-2-independent pathways, such as the inhibition of NF-κB signaling, also play a significant role.
Conclusion
The presented data indicates that several novel analogs of celecoxib exhibit comparable or, in some cases, superior anti-inflammatory activity in the carrageenan-induced paw edema model. Notably, compounds like 2d, 1, 6, and 11b have demonstrated potent edema inhibition.[4][5] The detailed experimental protocols for the carrageenan-induced paw edema and adjuvant-induced arthritis models provide a framework for the preclinical evaluation of these compounds. The primary mechanism of action for celecoxib and its analogs is the selective inhibition of COX-2, which blocks the synthesis of pro-inflammatory prostaglandins. Additionally, evidence suggests that these compounds can also modulate other inflammatory pathways, including the NF-κB signaling cascade. Further investigations, particularly in chronic inflammation models, are warranted to fully elucidate the therapeutic potential of these novel celecoxib analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent [mdpi.com]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Celecoxib vs. Non-Selective NSAIDs on In Vitro Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, and non-selective non-steroidal anti-inflammatory drugs (NSAIDs) on platelet aggregation. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in pharmacology and drug development.
At a Glance: Key Differences in Platelet Inhibition
Non-selective NSAIDs, such as ibuprofen and naproxen, exert their antiplatelet effects by inhibiting both COX-1 and COX-2 enzymes. The inhibition of COX-1 in platelets is crucial as this enzyme is responsible for the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1][2] This inhibition is reversible for most non-selective NSAIDs, meaning the antiplatelet effect is dependent on the drug's concentration in the blood.[2] Aspirin is a unique non-selective NSAID as it irreversibly inhibits COX-1 for the entire lifespan of the platelet.[1][2]
In contrast, celecoxib is a selective COX-2 inhibitor. Platelets primarily express COX-1, with COX-2 being largely absent.[3][4] Consequently, celecoxib is expected to have a minimal impact on platelet function.[5][6] Multiple studies have demonstrated that even at supratherapeutic doses, celecoxib does not significantly interfere with platelet aggregation or bleeding time.[5][7] While some research suggests a minor interaction with aspirin's antiplatelet effect, it is generally not considered clinically significant at recommended therapeutic doses.[8]
Quantitative Comparison of Inhibitory Effects
The following table summarizes the in vitro inhibitory effects of celecoxib and a representative non-selective NSAID, ibuprofen, on platelet aggregation induced by various agonists.
| Drug | Agonist(s) | Metric | Value | Reference |
| Ibuprofen | Arachidonic Acid (AA) + 5-Hydroxytryptamine (5-HT) | IC50 | 18.0 ± 1.8 µmol/L | [9] |
| Arachidonic Acid (AA) + Adenosine Diphosphate (ADP) | IC50 | 20 ± 4 µmol/L | [9] | |
| Celecoxib | Arachidonic Acid (AA) + 5-Hydroxytryptamine (5-HT) | IC50 | 15.6 ± 3.4 µmol/L | [9] |
| Arachidonic Acid (AA) + Adenosine Diphosphate (ADP) | IC50 | 24 ± 7 µmol/L | [9] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocols
The data presented above is typically generated using in vitro platelet aggregation assays. A standard methodology is Light Transmission Aggregometry (LTA).
Light Transmission Aggregometry (LTA) Protocol
-
Blood Collection: Whole blood is drawn from healthy human volunteers who have abstained from any medication known to affect platelet function for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.[10][11]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected.
-
The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).[11][12]
-
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) by diluting with PPP if necessary.
-
Aggregation Assay:
-
A sample of PPP is used to set the 100% light transmission baseline in an aggregometer.
-
A sample of PRP is used to set the 0% light transmission baseline.
-
PRP is pre-incubated with either the test compound (celecoxib or a non-selective NSAID at various concentrations) or a vehicle control for a specified period (e.g., 3-5 minutes) at 37°C with constant stirring.[11][12]
-
A platelet agonist (e.g., arachidonic acid, ADP, collagen, or U46619) is added to the PRP to induce aggregation.[5][9]
-
The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate, causing the plasma to become more transparent.[11]
-
-
Data Analysis: The percentage of platelet aggregation is calculated, and for dose-response studies, the IC50 value is determined.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the key signaling pathways in platelet aggregation and the distinct points of inhibition for celecoxib and non-selective NSAIDs.
Caption: Workflow of an in vitro platelet aggregation assay.
Caption: Inhibition points of NSAIDs in the platelet aggregation pathway.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. ahajournals.org [ahajournals.org]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Effects of celecoxib, a novel cyclooxygenase-2 inhibitor, on platelet function in healthy adults: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study Confirms Celebrex Does Not Interfere With Platelet Function [medscape.com]
- 8. Celecoxib interferes to a limited extent with aspirin-mediated inhibition of platelets aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Antiplatelet and Antithrombotic Activities of Non-Steroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Celecoxib and Diclofenac on Renal Hemodynamics in Dogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the renal hemodynamic effects of celecoxib, a cyclooxygenase-2 (COX-2) selective inhibitor, and diclofenac, a non-selective COX inhibitor, in canine models. This document synthesizes available data to highlight the differential impacts of these nonsteroidal anti-inflammatory drugs (NSAIDs) on renal function in dogs, offering valuable insights for preclinical research and drug development.
Introduction to NSAIDs and Renal Physiology in Dogs
Nonsteroidal anti-inflammatory drugs are widely used in veterinary medicine for their analgesic and anti-inflammatory properties.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1][2] Prostaglandins play a significant role in maintaining renal hemodynamics, particularly in regulating renal blood flow (RBF) and glomerular filtration rate (GFR).[1][2][3][4]
In dogs, both COX-1 and COX-2 isoforms are constitutively expressed in the kidneys.[1][2][4] Notably, canines exhibit higher basal levels of COX-2 expression in the kidney compared to humans, which may increase their susceptibility to the renal adverse effects of COX-2 selective NSAIDs.[1] Inhibition of these enzymes can lead to reduced synthesis of vasodilatory prostaglandins, potentially causing renal vasoconstriction, decreased RBF, and a subsequent reduction in GFR.[3] This is particularly critical in dogs with compromised renal function or hypovolemia, where prostaglandins are essential for maintaining renal perfusion.[2]
Comparative Analysis: Celecoxib vs. Diclofenac
| Feature | Celecoxib | Diclofenac | References |
| Mechanism of Action | Selective COX-2 inhibitor | Non-selective COX-1 and COX-2 inhibitor | [5] |
| COX-1 Sparing Activity | High | Low | [5] |
| Potential Impact on Renal Blood Flow (RBF) | Potential for reduction, especially in compromised states, due to inhibition of COX-2 mediated vasodilation. Given the high basal COX-2 expression in canine kidneys, this effect may be significant. | Potential for significant reduction due to inhibition of both COX-1 and COX-2 mediated vasodilation. | [1][2][3] |
| Potential Impact on Glomerular Filtration Rate (GFR) | Potential for reduction, secondary to decreased RBF. | Potential for significant reduction, secondary to decreased RBF. | [2][3] |
| Risk of Renal Ischemia | Present, particularly in dogs with pre-existing renal disease or hypovolemia. | Generally considered higher due to the dual inhibition of COX-1 and COX-2, which play a role in maintaining renal perfusion. | [2][3] |
| Reported Renal Adverse Events in Dogs | As a class, COX-2 inhibitors are associated with potential renal adverse effects in dogs. | Associated with renal adverse effects in dogs. | [1][2] |
Signaling Pathways of COX Inhibition in the Kidney
The following diagram illustrates the role of COX-1 and COX-2 in the synthesis of prostaglandins and their subsequent effects on renal arterioles. It also depicts how celecoxib and diclofenac interfere with this pathway.
Caption: Prostaglandin synthesis pathway and NSAID inhibition.
Representative Experimental Protocol
The following outlines a typical experimental protocol for assessing the renal hemodynamic effects of NSAIDs in dogs, based on methodologies described in the scientific literature.
-
Animal Model:
-
Adult beagle dogs of either sex, determined to be healthy through physical examination, complete blood count, and serum biochemistry profiles.
-
Animals are acclimatized to the laboratory environment for a minimum of two weeks before the study.
-
-
Instrumentation and Baseline Measurements:
-
Dogs are anesthetized, and catheters are placed for drug administration, blood sampling, and monitoring of arterial blood pressure.
-
An electromagnetic or ultrasonic flow probe is placed around the renal artery to measure RBF.
-
A catheter is placed in the ureter for urine collection.
-
Glomerular filtration rate is measured via the clearance of a filtration marker (e.g., inulin or creatinine).
-
Baseline measurements of RBF, GFR, mean arterial pressure (MAP), and heart rate are recorded for a stabilization period.
-
-
Drug Administration:
-
Dogs are randomly assigned to treatment groups:
-
Vehicle control
-
Celecoxib (at a therapeutic dose)
-
Diclofenac (at a therapeutic dose)
-
-
The assigned drug is administered intravenously or orally.
-
-
Data Collection:
-
Renal hemodynamic and systemic parameters (RBF, GFR, MAP, heart rate) are continuously monitored and recorded at regular intervals for a predetermined period post-drug administration.
-
Urine and blood samples are collected at specified time points to measure electrolyte concentrations, and markers of renal function.
-
-
Data Analysis:
-
Changes in renal hemodynamic parameters from baseline are calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of celecoxib, diclofenac, and the vehicle control.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an experimental study investigating the renal hemodynamic effects of NSAIDs in dogs.
Caption: Experimental workflow for canine renal hemodynamics study.
Conclusion
Both celecoxib and diclofenac have the potential to alter renal hemodynamics in dogs by inhibiting prostaglandin synthesis. Due to its non-selective nature, diclofenac is expected to have a more pronounced effect on the mediators of renal perfusion. However, the high basal expression of COX-2 in the canine kidney suggests that selective COX-2 inhibitors like celecoxib are not without risk and may significantly impact renal function, especially in susceptible individuals. Further direct comparative studies in dogs are warranted to quantify the precise differences in their renal hemodynamic profiles. Researchers and clinicians should exercise caution when administering any NSAID to dogs, particularly those with underlying renal conditions, and should monitor renal function closely.
References
- 1. The renal effects of NSAIDs in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The renal effects of nonsteroidal anti-inflammatory drugs (NSAIDS) in dogs with chronic kidney disease (CKD) [krex.k-state.edu]
- 5. merckvetmanual.com [merckvetmanual.com]
A Comparative Guide to the Differential Effects of Celecoxib and Meloxicam on Chondrocyte Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage. Chondrocyte apoptosis, or programmed cell death, is a key contributor to the pathogenesis of OA. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly prescribed for the management of OA symptoms. Among these, selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib and meloxicam are widely used. This guide provides an objective comparison of the differential effects of celecoxib and meloxicam on chondrocyte apoptosis, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the quantitative effects of celecoxib and meloxicam on chondrocyte apoptosis based on available in vitro studies. It is important to note that direct comparative studies are limited, and data for meloxicam on chondrocytes is less prevalent in the literature compared to celecoxib. The meloxicam data presented here is derived from studies on non-chondrocyte cell lines and should be interpreted with caution as a potential indicator of its apoptotic effects.
| Parameter | Celecoxib | Meloxicam | Source |
| Cell Type | Human Osteoarthritic (OA) Chondrocytes | Raji (Burkitt's lymphoma) Cells | [1][2] |
| Apoptosis Inducer | Interleukin-1β (IL-1β) | Spontaneous | [1][2] |
| Drug Concentration | 1.85 µM | 100 µM and 200 µM | [1][2] |
| Treatment Duration | 24 and 48 hours | 24 hours | [1][2] |
| Apoptosis Detection Method | Flow Cytometry (Annexin V/PI staining) | Flow Cytometry (Annexin V/PI staining) | [1][2] |
| Effect on Apoptosis | Reduced IL-1β induced apoptosis | Increased apoptosis in a dose-dependent manner | [1][2] |
| Percentage of Apoptotic Cells | Statistically significant reduction compared to IL-1β treated cells.[1] | 23.53 ± 2.2% (at 100 µM) and 25.57 ± 1.6% (at 200 µM).[2] |
Signaling Pathways
Both celecoxib and meloxicam exert their effects through various signaling pathways. While both are known to inhibit the COX-2 enzyme, their downstream effects on chondrocyte apoptosis can differ.
Celecoxib: In chondrocytes, celecoxib has been shown to modulate the NF-κB signaling pathway.[3] By inhibiting the activation of NF-κB, celecoxib can suppress the expression of pro-inflammatory and pro-apoptotic genes.
Meloxicam: The precise signaling pathways of meloxicam in chondrocytes are less defined. However, in other cell types, meloxicam has been shown to induce apoptosis through both COX-2 dependent and independent pathways, which may involve the modulation of Bcl-2 family proteins.[4]
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing chondrocyte apoptosis following treatment with celecoxib or meloxicam.
Experimental Workflow for Assessing Chondrocyte Apoptosis
Protocol 1: Assessment of Celecoxib's Effect on IL-1β-Induced Chondrocyte Apoptosis using Flow Cytometry
1. Cell Culture:
-
Human osteoarthritic (OA) chondrocytes are isolated from cartilage obtained during total knee replacement surgery.
-
Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]
2. Treatment:
-
Chondrocytes are seeded in 6-well plates.
-
At 80% confluency, cells are pre-treated with celecoxib (1.85 µM) for 2 hours.[1]
-
Subsequently, cells are stimulated with IL-1β (10 ng/mL) for 24 or 48 hours.[1] Control groups include untreated cells, cells treated with celecoxib alone, and cells treated with IL-1β alone.
3. Apoptosis Assay (Annexin V/PI Staining):
-
After treatment, both floating and adherent cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated for 15 minutes at room temperature in the dark.[1]
4. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Protocol 2: Assessment of Meloxicam's Effect on Chondrocyte Apoptosis using TUNEL Assay (Hypothetical Protocol based on available data)
Note: As there is limited specific data for meloxicam's effect on chondrocyte apoptosis, this protocol is a hypothetical adaptation based on standard TUNEL assay procedures and meloxicam's use in other cell types.
1. Cell Culture:
-
Primary chondrocytes or a chondrocyte cell line (e.g., C-28/I2) are cultured in appropriate medium and conditions.
2. Treatment:
-
Chondrocytes are seeded on sterile glass coverslips in 24-well plates.
-
Cells are treated with various concentrations of meloxicam (e.g., 10 µM, 50 µM, 100 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
3. Apoptosis Assay (TUNEL Staining):
-
After treatment, cells on coverslips are washed with PBS and fixed with 4% paraformaldehyde.
-
The cells are then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, is added to the coverslips and incubated in a humidified chamber at 37°C.
-
The coverslips are washed to remove unincorporated nucleotides.
-
A nuclear counterstain (e.g., DAPI) is applied.
4. Microscopy and Analysis:
-
The coverslips are mounted on glass slides and visualized using a fluorescence microscope.
-
The percentage of apoptotic cells (TUNEL-positive nuclei) is determined by counting the number of green-fluorescent nuclei relative to the total number of blue-fluorescent (DAPI-stained) nuclei in several random fields.
Conclusion
Current evidence suggests that celecoxib may exert a chondroprotective effect by reducing inflammation-induced chondrocyte apoptosis, primarily through the inhibition of the NF-κB pathway.[3] In contrast, the direct effects of meloxicam on chondrocyte apoptosis are less clear, with some studies in non-chondrocyte cell lines indicating a pro-apoptotic effect at higher concentrations.[2]
The provided data and protocols offer a foundation for further research into the comparative effects of these two commonly used NSAIDs on chondrocyte survival. Direct comparative studies in chondrocyte models are warranted to fully elucidate their differential mechanisms and to inform the development of more targeted therapeutic strategies for osteoarthritis. Researchers should consider the different signaling pathways and dose-dependent effects when designing future experiments to evaluate the chondroprotective potential of celecoxib and meloxicam.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Meloxicam on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Combination of Celecoxib and Glucosamine Sulfate Has Anti-Inflammatory and Chondroprotective Effects: Results from an In Vitro Study on Human Osteoarthritic Chondrocytes [usiena-air.unisi.it]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Angiogenic Properties of Celecoxib and Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of celecoxib, a selective COX-2 inhibitor, against bevacizumab, a well-established Vascular Endothelial Growth Factor (VEGF) inhibitor. This analysis is supported by experimental data from in vitro studies to validate and compare their efficacy in inhibiting key processes of angiogenesis.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a potent driver of this process, making it a prime target for anti-cancer therapies. Bevacizumab, a monoclonal antibody that sequesters VEGF, is a standard-of-care anti-angiogenic agent. Celecoxib, a non-steroidal anti-inflammatory drug (NSAID), has also demonstrated anti-angiogenic properties, although its mechanisms are more complex and can sometimes yield contradictory effects on VEGF expression.[1][2][3][4] This guide delves into the experimental evidence to provide a comparative validation of their anti-angiogenic capabilities.
Data Presentation: In Vitro Angiogenesis Assays
The following tables summarize quantitative data from studies directly comparing the effects of celecoxib and bevacizumab on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for studying angiogenesis.
Table 1: Inhibition of HUVEC Tube Formation
| Treatment | Inhibition of Total Tube Length (%) | Inhibition of Branch Points (%) |
| Celecoxib | 15 | 16.5 |
| Bevacizumab | 34 | 49 |
| Combination | 68 | 80 |
Data from a study evaluating the synergistic effect of bevacizumab and celecoxib on angiogenesis in vitro.[1]
Table 2: Effect on HUVEC Viability
| Drug | Effect on HUVEC Viability |
| Celecoxib | Dose-dependent inhibition |
| Bevacizumab | Dose-dependent inhibition |
Both drugs demonstrated a dose-dependent inhibition of HUVEC viability in an MTT assay.[1]
Table 3: Inhibition of A549 Lung Cancer Cell Proliferation
| Treatment (Concentration) | Growth Inhibition (%) |
| Celecoxib (30µM) | 9 |
| Celecoxib (60µM) | 16.1 |
| Celecoxib (120µM) | 30.7 |
| Bevacizumab (5µM) | 12 |
| Bevacizumab (10µM) | 20 |
| Bevacizumab (20µM) | 35.5 |
Data from a study on the synergistic inhibition of non-small cell lung cancer by celecoxib and bevacizumab.[5][6]
Mechanisms of Action
Bevacizumab: Direct VEGF Neutralization
Bevacizumab functions by directly binding to and neutralizing all isoforms of VEGF-A.[4][7] This prevents VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[3][8]
Celecoxib: A Multi-faceted Approach
Celecoxib's anti-angiogenic mechanism is more complex. As a selective COX-2 inhibitor, it reduces the production of prostaglandins, which are known to promote angiogenesis.[2][9][10] However, some studies have shown that celecoxib can, under certain conditions, induce VEGF expression through pathways involving p38-MAPK and the Sp1 transcription factor.[1][11] This dual effect highlights the context-dependent nature of its anti-angiogenic activity.
Signaling Pathway Diagrams
Caption: VEGF signaling pathway and the inhibitory action of Bevacizumab.
Caption: Celecoxib's dual mechanism on angiogenesis.
Experimental Protocols
Detailed methodologies for the key in vitro angiogenesis assays are provided below.
HUVEC Proliferation Assay (MTT Assay)
Caption: Workflow for the HUVEC Proliferation (MTT) Assay.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Serum Starvation: The culture medium is replaced with a low-serum (e.g., 0.5-1% FBS) medium for 4-6 hours to synchronize the cell cycle.
-
Treatment: Cells are treated with various concentrations of celecoxib, bevacizumab, or a combination of both. Control wells receive the vehicle (DMSO).
-
Incubation: The plates are incubated for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
HUVEC Tube Formation Assay
Caption: Workflow for the HUVEC Tube Formation Assay.
Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and incubated at 37°C for 30-60 minutes to allow for solidification.[12]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in a low-serum medium.
-
Treatment: The cells are treated with celecoxib, bevacizumab, or their combination.
-
Incubation: The plate is incubated for 6 to 18 hours to allow for the formation of capillary-like structures (tubes).[12]
-
Imaging and Quantification: The formation of tubes is observed and captured using a microscope. The total tube length and the number of branch points are quantified using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
Caption: Workflow for the Endothelial Cell Migration Assay.
Methodology:
-
Chamber Setup: Transwell inserts with a porous membrane are placed into the wells of a 24-well plate.
-
Chemoattractant: A chemoattractant, such as VEGF or serum-containing medium, is added to the lower chamber.
-
Cell Seeding: A suspension of HUVECs in serum-free medium is added to the upper chamber of the insert.
-
Treatment: Celecoxib or a known VEGF inhibitor is added to the upper chamber along with the cells.
-
Incubation: The plate is incubated for 4-6 hours, allowing the cells to migrate through the porous membrane towards the chemoattractant.[13]
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Counting: The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet). The number of migrated cells is then counted under a microscope.
Conclusion
The experimental data presented in this guide demonstrates that both celecoxib and the established VEGF inhibitor, bevacizumab, exhibit anti-angiogenic properties in vitro. Bevacizumab shows a more potent and direct inhibition of HUVEC tube formation, consistent with its mechanism of directly targeting VEGF.[1] Celecoxib also inhibits angiogenesis, albeit to a lesser extent in the assays presented.[1] The synergistic effect observed when both drugs are combined suggests that they may target different aspects of the angiogenic process, and their combination could be a promising therapeutic strategy.[1][5][14]
The complex, and at times contradictory, effects of celecoxib on VEGF signaling warrant further investigation.[1][11] For drug development professionals, this comparative data underscores the importance of a multi-assay approach to validate the anti-angiogenic potential of novel compounds and to understand their precise mechanisms of action.
References
- 1. Synergistic effect of bevacizumab and celecoxib on angiogenesis in vitro using human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tumour Angiogenesis and Angiogenic Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Celecoxib and bevacizumab synergistically inhibit non-small cell lung cancer by inducing apoptosis and modulating VEGF and MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Celecoxib and Indomethacin on Intestinal Permeability in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of celecoxib, a selective COX-2 inhibitor, and indomethacin, a non-selective COX inhibitor, on intestinal permeability in rats. The information is compiled from preclinical research to assist in understanding their differential gastrointestinal safety profiles.
Executive Summary
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their use is often associated with gastrointestinal side effects, including increased intestinal permeability, which can lead to more severe complications like ulceration and inflammation. This guide focuses on the comparative effects of indomethacin, a traditional NSAID, and celecoxib, a newer generation COX-2 selective NSAID, on the intestinal barrier in rat models.
Experimental evidence consistently demonstrates that indomethacin significantly increases intestinal permeability in rats.[1][2] This effect is attributed to both its topical damaging effects on the intestinal mucosa and its systemic inhibition of cyclooxygenase-1 (COX-1), an enzyme crucial for maintaining mucosal integrity.[1] In contrast, celecoxib has been shown to have a much-improved gastrointestinal safety profile, causing no significant increase in intestinal permeability at therapeutic doses.[1][3] This is largely due to its selective inhibition of COX-2, which is primarily involved in inflammation, and the absence of a direct "topical" damaging effect.[1]
Quantitative Data Comparison
The following table summarizes the key quantitative findings from comparative studies on the effects of indomethacin and celecoxib on intestinal permeability in rats.
| Parameter | Indomethacin | Celecoxib | Key Findings | Reference |
| Intestinal Permeability | Significant increase (P < 0.0001) | No significant increase | Indomethacin dramatically increases intestinal permeability, while celecoxib does not. | [1] |
| Intestinal Prostaglandin E (PGE) Levels | 90% decline | No decrease | Indomethacin severely depletes intestinal PGE, a key protective prostanoid, unlike celecoxib. | [1] |
| Intestinal Ulcers | Multiple small intestinal ulcers | No intestinal ulcers | Indomethacin is associated with the formation of intestinal ulcers, a complication not observed with celecoxib. | [1] |
| Mitochondrial Oxidative Phosphorylation | Uncoupled in vitro and in vivo | No significant effect | Indomethacin has a direct damaging "topical" effect on mitochondria, which is not seen with celecoxib. | [1] |
Experimental Protocols
The assessment of intestinal permeability in the cited studies typically involves the following experimental design:
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[2][4][5]
Drug Administration:
-
Indomethacin: Administered orally at doses ranging from 10 mg/kg to 20 mg/kg.[2] Both single-dose and multiple-day regimens have been studied to induce intestinal inflammation.[4]
-
Celecoxib: Administered orally at various doses, for example, 10 mg/kg, to compare with indomethacin.[1]
Intestinal Permeability Assessment: The most common method for evaluating intestinal permeability is the use of a non-metabolizable marker, such as 51Cr-labelled ethylenediaminetetraacetic acid (51Cr-EDTA).[1][2]
-
Following drug administration, the rats are administered an oral dose of 51Cr-EDTA.
-
Urine is collected over a specified period, typically 24 hours.
-
The amount of 51Cr-EDTA excreted in the urine is measured.
-
An increased urinary excretion of the marker indicates a compromised intestinal barrier and higher permeability.
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathways.
Conclusion
The preclinical data from rat models strongly indicates that celecoxib has a superior intestinal safety profile compared to indomethacin. Indomethacin's detrimental effects on the gut appear to be a combination of direct mucosal damage and the systemic depletion of protective prostaglandins via COX-1 inhibition.[1] In contrast, celecoxib's COX-2 selectivity spares the protective functions of COX-1 in the gastrointestinal tract, resulting in a significantly lower risk of increased intestinal permeability and subsequent damage.[1] These findings are crucial for the development of safer anti-inflammatory therapies.
References
- 1. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicokinetics of indomethacin-induced intestinal permeability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute gastrointestinal permeability responses to different non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indomethacin-induced enteropathy: effect of the drug regimen on intestinal permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Celecoxib: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of celecoxib, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like celecoxib is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks and ensures compliance with regulatory standards.
Understanding the Hazard Profile of Celecoxib
Celecoxib, a selective COX-2 inhibitor, is classified as a substance that may cause damage to organs through prolonged or repeated exposure and is suspected of damaging the unborn child.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][3] Therefore, its disposal requires careful consideration to prevent environmental contamination. According to Safety Data Sheets (SDS), celecoxib is not classified as a hazardous waste for transport by the U.S. Department of Transportation (DOT).[4] However, for marine transport, it is designated as an environmentally hazardous substance.[2][3]
Core Principles for Celecoxib Disposal
The primary directive for the disposal of celecoxib is to adhere to all national and local regulations governing chemical waste.[2] Waste materials should not be mixed with other chemicals and should remain in their original containers whenever possible.[2]
Key Disposal Steps:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides the most specific and relevant disposal protocols for your location. Always consult these guidelines first.
-
Segregate Waste: Do not mix celecoxib waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS office.
-
Labeling: Ensure all waste containers are clearly and accurately labeled as "Celecoxib Waste" or as otherwise directed by your institution.
-
Containerization: Use appropriate, sealed containers for all celecoxib waste to prevent spills and environmental release.[1][5]
-
Avoid Drains and Waterways: Never dispose of celecoxib down the drain or in any way that could allow it to enter sewer systems or waterways, due to its toxicity to aquatic life.[2][6]
Disposal Workflow for Laboratory Settings
The following diagram illustrates a logical workflow for the proper disposal of celecoxib in a research or laboratory environment.
Caption: Logical workflow for the disposal of celecoxib in a laboratory setting.
Spill Management
In the event of a celecoxib spill, the following steps should be taken:
-
Evacuate and Secure the Area: Prevent unnecessary personnel from entering the spill zone.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective clothing, and eye/face protection, before attempting to clean the spill.[1][4]
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[4][5] A damp cloth or a HEPA-filtered vacuum is recommended for cleaning up dry solids.[5]
-
Disposal of Spill Debris: Collect all contaminated materials in a sealed, appropriately labeled container for disposal as chemical waste.[1][5]
-
Decontamination: Thoroughly clean the spill area.
Regulatory Framework
The disposal of pharmaceutical waste, including celecoxib, is regulated by agencies such as the Environmental Protection Agency (EPA) and may be subject to the Resource Conservation and Recovery Act (RCRA) if it meets the criteria for hazardous waste.[7] It is imperative that all disposal activities comply with these federal, state, and local regulations.
Environmental Considerations
While an environmental assessment conducted for the new drug application of celecoxib concluded no expectation of adverse environmental effects from its use and disposal, it was also noted that the drug's degradation in the environment is slow.[8] The established toxicity to aquatic organisms underscores the importance of preventing its release into the environment.[2][3]
This information is intended as a guide and should not replace the specific directives provided by your institution's Environmental Health and Safety department and local regulatory authorities.
References
- 1. ammol.org [ammol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. fishersci.com [fishersci.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Essential Safety and Logistical Information for Handling Celecoxib
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like Celecoxib is of paramount importance. This document provides comprehensive, procedural guidance on the necessary personal protective equipment (PPE), operational handling, and disposal of Celecoxib to ensure laboratory safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling Celecoxib. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes and dust.[1][2][3] |
| Hand Protection | Impervious protective gloves | Recommended for all handling procedures to prevent skin contact.[1][2][4] Viton™ gloves are a suitable option.[4] |
| Skin and Body Protection | Impervious clothing / Laboratory coat | Intended to prevent skin contact.[1][3] |
| Respiratory Protection | Suitable respirator / Chemical fume hood | A respirator is necessary when engineering controls are insufficient, during emergency situations, or if dust is generated.[1][2][3] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][3] |
Operational and Disposal Plans
Adherence to a strict operational workflow is crucial for minimizing risks. The following procedural steps outline the safe handling of Celecoxib from preparation to disposal.
Handling Protocols:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[1][5] Work in a designated, well-ventilated area, preferably a chemical fume hood.[1][3] Eyewash stations and safety showers should be in close proximity.[3]
-
Weighing and Aliquoting: Handle Celecoxib carefully to avoid the generation of dust.[2][5]
-
Dissolution: When dissolving in a solvent, do so within the ventilated enclosure.
-
Post-Handling: After handling, decontaminate all work surfaces thoroughly.[1] Remove PPE carefully to avoid cross-contamination.[1] Wash hands and face thoroughly after handling.[4][6]
Disposal Plan:
Celecoxib is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, environmental release must be strictly avoided.[1][2][5]
-
Waste Collection: All Celecoxib waste, including contaminated consumables, should be collected in a sealed and clearly labeled container.[1][2][5]
-
Disposal Route: Dispose of the waste through an approved waste disposal plant, adhering to all local, national, and institutional regulations.[1][2][5][6]
-
Spill Management: In case of a spill, contain the source if it is safe to do so.[2][5] Collect the spilled material using a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum.[5] Personnel involved in the clean-up must wear appropriate PPE.[2][5] Do not flush spilled material into the sewer.[7]
Safe Handling Workflow for Celecoxib
Caption: Procedural workflow for the safe handling of Celecoxib.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
